2-Pyridineacetamide
Description
The exact mass of the compound 2-Pyridineacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18382. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyridineacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridineacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-pyridin-2-ylacetamide | |
|---|---|---|
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InChI |
InChI=1S/C7H8N2O/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVCEKRAZBZVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202921 | |
| Record name | 2-Pyridineacetamide | |
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Molecular Weight |
136.15 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-39-8 | |
| Record name | 2-Pyridineacetamide | |
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| Record name | 2-Pyridineacetamide | |
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| Record name | 2-Pyridineacetamide | |
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| Record name | 2-PYRIDINEACETAMIDE | |
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| Record name | 2-Pyridineacetamide | |
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Foundational & Exploratory
2-Pyridineacetamide physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Pyridineacetamide
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make it a privileged structure in drug development. 2-Pyridineacetamide (CAS No. 5451-39-8), a molecule integrating this essential heterocycle with a reactive acetamide moiety, serves as a critical intermediate and building block for a diverse array of functional molecules.[1][2]
This technical guide offers an in-depth exploration of the core physical and chemical properties of 2-Pyridineacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It provides insights into the causality behind its properties, outlines practical experimental protocols for its synthesis and analysis, and discusses its reactivity in the context of designing more complex molecular architectures. By grounding fundamental data with practical application, this guide aims to empower scientists to fully leverage the potential of this versatile compound.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to have a clear picture of its structure and nomenclature. 2-Pyridineacetamide consists of a pyridine ring substituted at the 2-position with an acetamide group via a methylene bridge.
Caption: Chemical structure of 2-Pyridineacetamide.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-pyridin-2-ylacetamide | [3] |
| CAS Number | 5451-39-8 | [3][4][5] |
| Molecular Formula | C₇H₈N₂O | [3][4][5] |
| SMILES | C1=CC=NC(=C1)CC(=O)N | [6] |
| InChIKey | UXVCEKRAZBZVSL-UHFFFAOYSA-N |[3] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, influencing everything from solubility in reaction solvents to its absorption profile in biological systems. The interplay between the polar acetamide group and the aromatic pyridine ring defines the physicochemical characteristics of 2-Pyridineacetamide.
Table 2: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 136.15 g/mol | [3][4][5] |
| Melting Point | 118-120 °C | [4][5][7] |
| Boiling Point (Predicted) | 332.8 ± 25.0 °C | [4][7] |
| Density (Predicted) | 1.170 ± 0.06 g/cm³ | [4][5] |
| pKa (Predicted) | 15.87 ± 0.40 | [4][7] |
| XLogP3 | -0.7 |[3] |
The solid-state nature of 2-Pyridineacetamide at room temperature, indicated by its melting point of 118-120 °C, is a consequence of intermolecular hydrogen bonding facilitated by the amide group (N-H donors and C=O acceptor) and potential π-π stacking of the pyridine rings.[4][5][7] Its negative XLogP3 value suggests a high degree of hydrophilicity, making it more soluble in polar solvents.[3] This is a critical consideration for selecting appropriate solvent systems for both chemical reactions and biological assays.
Chemical Reactivity and Synthesis
The chemical personality of 2-Pyridineacetamide is dualistic, governed by the nucleophilic and basic character of the pyridine nitrogen and the electrophilic nature of the amide carbonyl carbon. This allows for selective modification at distinct points in the molecule.
Caption: Reactivity map of 2-Pyridineacetamide.
-
Pyridine Ring: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It readily undergoes protonation in acidic media and can coordinate with metal ions to form complexes. This property is often exploited in catalysis and the formation of metal-organic frameworks.
-
Amide Group: The amide functional group is susceptible to hydrolysis under acidic or basic conditions, yielding 2-pyridineacetic acid. This transformation is a common step for converting the acetamide into a carboxylic acid handle for further derivatization, such as esterification or coupling with other amines.
Synthetic Approach: A Protocol for a Key Analogue
While multiple routes to 2-Pyridineacetamide exist, a demonstrative protocol for a closely related and synthetically important precursor, 2-chloro-N-pyridin-2-yl-acetamide, highlights a common amide bond formation strategy. This method, involving the acylation of an aminopyridine, is fundamental in building libraries of pyridine-based compounds.[8]
Caption: Workflow for synthesis of a 2-pyridineacetamide analogue.
Experimental Protocol: Synthesis of 2-chloro-N-pyridin-2-yl-acetamide [8]
-
Rationale: This protocol employs microwave-assisted organic synthesis to accelerate the acylation reaction. The choice of ethylene dichloride as a solvent is due to its relatively high boiling point and ability to dissolve the starting materials.
-
Reactant Preparation: In a 50 mL microwave-safe glass vessel, dissolve 2-aminopyridine (30 mmol) in 25 mL of ethylene dichloride.
-
Acylation: To the stirred solution, slowly add chloroacetyl chloride dropwise. Causality: This slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Microwave Reaction: Seal the vessel with a TFM Teflon lid and place it in the rotor of a microwave reactor. Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.
-
Workup & Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of dichloromethane. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from acetonitrile to obtain pure 2-chloro-N-pyridin-2-yl-acetamide. Causality: Recrystallization is a purification technique that leverages differences in solubility between the product and impurities at different temperatures to yield a highly pure crystalline solid.
Analytical Characterization
Unambiguous structural confirmation is paramount in chemical research. A combination of spectroscopic techniques provides a comprehensive fingerprint of 2-Pyridineacetamide.
Protocol: Acquiring and Interpreting Spectroscopic Data
-
Objective: To confirm the identity and purity of a synthesized batch of 2-Pyridineacetamide using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
-
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [9]
-
Methodology: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Features: The spectrum should display characteristic signals for the four aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amide (-NH₂) protons. The chemical shifts of the pyridine protons will be downfield due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom.
-
Expected ¹³C NMR Features: The spectrum will show five distinct signals for the pyridine ring carbons, one signal for the methylene carbon, and a significantly downfield signal for the carbonyl carbon of the amide group (typically >170 ppm).
-
-
2. Infrared (IR) Spectroscopy: [3][10]
-
Methodology: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Features: Key absorption bands validate the presence of specific functional groups. Look for:
-
~3300-3100 cm⁻¹: N-H stretching vibrations of the primary amide.
-
~1680 cm⁻¹: A strong C=O stretching vibration (Amide I band).
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the pyridine ring.
-
-
-
3. Mass Spectrometry (MS): [6]
-
Methodology: Introduce the sample into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI).
-
Expected Features: In the positive ion mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 137.07. High-resolution mass spectrometry can be used to confirm the elemental composition to within a few parts per million.
-
Applications in Research and Drug Development
2-Pyridineacetamide is not merely a laboratory curiosity; it is a valuable precursor in the synthesis of biologically active molecules.[2] Its derivatives have been investigated for a range of therapeutic applications.
-
Scaffold for Bioactive Molecules: The structure serves as a key intermediate in the development of potential therapeutic agents in fields such as oncology and neurology.[1]
-
Intermediate for Analgesics: The molecule is a building block in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1]
-
Precursor to Complex Heterocycles: The acetamide and pyridine moieties can be chemically manipulated to construct more complex fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are known to possess diverse pharmacological activities.[11]
Safety and Handling
Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. Based on aggregated GHS data, 2-Pyridineacetamide should be handled with appropriate care.[3]
Table 3: GHS Hazard Information
| Hazard Code | Statement | Class |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
Handling Recommendations: [12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
First Aid:
-
Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Conclusion
2-Pyridineacetamide is a compound of significant utility, bridging fundamental heterocyclic chemistry with applied pharmaceutical science. Its well-defined physicochemical properties, predictable reactivity, and role as a versatile synthetic intermediate make it an indispensable tool for the research chemist. A thorough understanding of its characteristics, from spectroscopic fingerprints to handling requirements, is the foundation for its successful and safe application in the laboratory and beyond. This guide provides the technical framework and practical insights necessary to harness the full potential of this important molecule.
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2-Pyridineacetamide | C7H8N2O | CID 227129 - PubChem - NIH. [Link]
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Pyridine-2-acetamide | CAS 5451-39-8 | Chemical-Suppliers. [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. [Link]
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The Synthesis of 2-Pyridineacetamide: A Comprehensive Technical Guide for Pharmaceutical Development
Abstract
2-Pyridineacetamide is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its unique structural motif, featuring a pyridine ring and an acetamide group, makes it a valuable building block in drug discovery and development.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 2-Pyridineacetamide, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the various methodologies. This document is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of this important pharmaceutical intermediate.
Introduction: The Strategic Importance of 2-Pyridineacetamide in Medicinal Chemistry
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in crucial hydrogen bonding and coordination interactions with biological targets.[1] Similarly, the acetamide functional group is a common constituent of drug molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.[3] The convergence of these two pharmacophoric elements in 2-Pyridineacetamide creates a versatile and highly valuable intermediate for the synthesis of complex therapeutic agents.[2][] Its application spans a wide range of therapeutic areas, including but not limited to, antiviral, anti-inflammatory, and central nervous system (CNS) active compounds.[3]
This guide will explore the most prominent and practical synthetic routes to 2-Pyridineacetamide, providing the necessary technical detail to enable researchers to make informed decisions in their synthetic strategies.
Key Synthetic Pathways to 2-Pyridineacetamide
Several distinct synthetic strategies can be employed for the preparation of 2-Pyridineacetamide. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and considerations of process safety and environmental impact. The most significant of these routes are detailed below.
Pathway 1: Hydrolysis and Hydration of 2-Cyanomethylpyridine
The conversion of 2-cyanomethylpyridine (also known as 2-pyridylacetonitrile) to 2-Pyridineacetamide is a direct and widely utilized approach. This transformation can be achieved through both chemical and enzymatic methods.
Acid or base-catalyzed hydrolysis of the nitrile group in 2-cyanomethylpyridine provides a classical route to the corresponding amide.
Mechanism: The reaction proceeds via the protonation of the nitrile nitrogen under acidic conditions, followed by nucleophilic attack of water. Tautomerization and subsequent deprotonation yield the amide. Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation of the resulting anion leads to the amide.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: To a solution of 2-cyanomethylpyridine (1 equivalent) in a suitable solvent such as ethanol or water, add a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) dropwise at a controlled temperature (typically 0-10 °C).
-
Reaction Conditions: The reaction mixture is then heated to a temperature ranging from 50 to 100 °C and stirred for a period of 1 to 6 hours, with reaction progress monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). The product, 2-Pyridineacetamide, can then be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Advantages:
-
Readily available and inexpensive starting materials.
-
Relatively straightforward procedure.
Disadvantages:
-
Harsh reaction conditions can lead to the formation of byproducts, including the over-hydrolysis to 2-pyridineacetic acid.
-
Neutralization and extraction steps can be cumbersome for large-scale production.
A more environmentally benign and highly selective alternative to chemical hydrolysis is the use of nitrile hydratase (NHase) enzymes.[5][6][7] These metalloenzymes catalyze the hydration of nitriles to amides with high efficiency and specificity under mild reaction conditions.[5][6][8]
Mechanism of Nitrile Hydratase: The catalytic cycle of nitrile hydratase involves the coordination of the nitrile substrate to the metal center (typically iron or cobalt) in the enzyme's active site.[8][9] A coordinated, deprotonated sulfenate group of a cysteine residue then acts as a nucleophile, attacking the nitrile carbon to form a cyclic intermediate.[5][8][9] This intermediate is subsequently cleaved by the attack of an axial cysteine, leading to the formation of a disulfide bond and the release of the amide product. The active site is regenerated through water-mediated cleavage of the disulfide bond.[5][9]
Experimental Protocol: Enzymatic Hydration
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0), a suspension of whole cells containing nitrile hydratase or the isolated enzyme is prepared.
-
Substrate Addition: 2-Cyanomethylpyridine is added to the enzyme suspension. The reaction is typically conducted at a mild temperature, ranging from 20 to 40 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC or GC to determine the conversion of the nitrile to the amide.
-
Work-up and Isolation: Once the reaction is complete, the enzyme (or cells) is removed by centrifugation or filtration. The aqueous solution is then extracted with a suitable organic solvent to isolate the 2-Pyridineacetamide. The product is then purified as described in the chemical hydrolysis protocol.
Advantages:
-
High selectivity, minimizing the formation of byproducts.
-
Mild reaction conditions (temperature, pH).
-
Environmentally friendly ("green chemistry") approach.
Disadvantages:
-
The cost and stability of the enzyme can be a limiting factor.
-
Substrate and product inhibition can sometimes affect reaction rates.
Workflow for Nitrile Hydration Pathways
Caption: Alternative routes from 2-cyanomethylpyridine.
Pathway 2: Amidation of 2-Pyridineacetic Acid
The direct amidation of 2-pyridineacetic acid with ammonia or an ammonia equivalent is another viable synthetic route.
Mechanism: This reaction typically proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by ammonia. Common activating agents include carbodiimides (e.g., DCC, EDC), or conversion to an acid chloride or ester. Boric acid has also been shown to catalyze direct amidation reactions.[10]
Experimental Protocol: Direct Amidation using a Coupling Agent
-
Reaction Setup: 2-Pyridineacetic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Activation: A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) are added to the solution and stirred at room temperature for 15-30 minutes.
-
Amidation: A solution of ammonia in a suitable solvent (or ammonium chloride with a non-nucleophilic base like triethylamine) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for 2-12 hours.
-
Work-up and Isolation: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the crude product, which is then purified.
Advantages:
-
Generally high yields and clean reactions.
-
Mild reaction conditions.
Disadvantages:
-
The cost of coupling agents can be prohibitive for large-scale synthesis.
-
Byproducts from the coupling agents need to be removed during purification.
Amidation of 2-Pyridineacetic Acid Workflow
Caption: Key steps in the amidation of 2-pyridineacetic acid.
Pathway 3: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a method to synthesize arylacetamides from aryl alkyl ketones.[11][12] In the context of 2-Pyridineacetamide synthesis, the starting material would be 2-acetylpyridine.
Mechanism: The reaction of 2-acetylpyridine with sulfur and a secondary amine (typically morpholine) leads to the formation of a thioamide intermediate.[11][12] This thioamide can then be hydrolyzed to the corresponding amide, 2-Pyridineacetamide. The mechanism involves the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal position of the alkyl chain.[11]
Experimental Protocol: Willgerodt-Kindler Reaction
-
Reaction Setup: A mixture of 2-acetylpyridine (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (2-3 equivalents) is heated.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, often under reflux, for several hours. Microwave irradiation has been shown to accelerate this reaction.[13]
-
Formation of Thioamide: The intermediate thioamide is formed during this step.
-
Hydrolysis: The crude thioamide is then subjected to hydrolysis, typically using aqueous acid or base, to yield 2-Pyridineacetamide.
-
Work-up and Isolation: The product is isolated by extraction and purified by standard methods.
Advantages:
-
Utilizes a readily available starting material (2-acetylpyridine).
Disadvantages:
-
The reaction often requires harsh conditions and can produce a mixture of products.
-
The use of sulfur and morpholine can present safety and environmental challenges.
-
The hydrolysis step adds to the overall process complexity.
Other Synthetic Approaches
The Ritter reaction involves the reaction of a nitrile with a carbocation source, such as an alcohol or alkene, in the presence of a strong acid.[14][15][16] For the synthesis of 2-Pyridineacetamide, a potential precursor could be 2-(pyridin-2-yl)ethanol, which would generate the corresponding carbocation under acidic conditions, followed by reaction with a cyanide source. However, this is a less direct route compared to the hydrolysis of 2-cyanomethylpyridine.
Mechanism: An alcohol or alkene is protonated by a strong acid to form a carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the amide.[14][15]
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[17][18][19][20] This Pinner salt can be subsequently hydrolyzed to an ester or reacted with ammonia to form an amidine. While not a direct route to the amide, it represents a related transformation of the nitrile precursor.[17][18][19][21]
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
| Chemical Hydrolysis | 2-Cyanomethylpyridine | Strong Acid/Base | High Temperature | Moderate to Good | Inexpensive, simple | Harsh conditions, byproducts |
| Enzymatic Hydration | 2-Cyanomethylpyridine | Nitrile Hydratase | Mild (20-40°C, neutral pH) | Good to Excellent | High selectivity, green | Enzyme cost and stability |
| Amidation | 2-Pyridineacetic Acid | Coupling Agents, NH₃ | Mild (Room Temp.) | Good to Excellent | High yield, clean | Reagent cost, purification |
| Willgerodt-Kindler | 2-Acetylpyridine | Sulfur, Morpholine | High Temperature | Moderate | Readily available starting material | Harsh conditions, byproducts |
| Ritter Reaction | 2-(Pyridin-2-yl)ethanol | Strong Acid, Cyanide Source | Harsh | Variable | Alternative route | Indirect, harsh conditions |
Applications of 2-Pyridineacetamide in Drug Synthesis
2-Pyridineacetamide serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals. The pyridine and acetamide moieties can be further functionalized to introduce desired pharmacophoric features. For instance, the amide nitrogen can be alkylated or acylated, and the pyridine ring can undergo various substitution reactions.
Conclusion
The synthesis of 2-Pyridineacetamide can be accomplished through several effective pathways. For large-scale, environmentally conscious production, the enzymatic hydration of 2-cyanomethylpyridine stands out as a particularly attractive method due to its high selectivity and mild reaction conditions. For laboratory-scale synthesis where cost is less of a concern, the amidation of 2-pyridineacetic acid offers a high-yielding and clean alternative. The Willgerodt-Kindler and Ritter reactions provide alternative, albeit often more demanding, routes. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the project, including scale, cost, and environmental considerations. This guide provides the foundational knowledge for researchers to navigate these choices effectively in their pursuit of novel therapeutics.
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Fujii, M., et al. (2013). 2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide. Organic Letters, 15(1), 232–234. [Link]
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Bandar, J. S., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(1), 143–149. [Link]
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El-Sayed, N. N. E., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 8(45), 42789–42802. [Link]
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Obniska, J., et al. (2003). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 46(15), 3125–3137. [Link]
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An In-Depth Technical Guide to 2-Pyridineacetamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridine-Acetamide Scaffold
2-Pyridineacetamide, a seemingly simple molecule, embodies a privileged structural motif in the landscape of medicinal chemistry and drug development. The strategic fusion of a pyridine ring and an acetamide functional group imparts a unique combination of physicochemical properties that render it a valuable building block for the synthesis of a diverse array of biologically active compounds. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in numerous pharmaceuticals due to its ability to engage in hydrogen bonding, coordinate with metal ions in metalloenzymes, and serve as a bioisostere for a phenyl group, often improving aqueous solubility and metabolic stability[1][2]. The acetamide group, on the other hand, provides a robust handle for further chemical modifications and can participate in critical hydrogen bonding interactions with biological targets[3]. This technical guide provides a comprehensive overview of 2-Pyridineacetamide, from its fundamental chemical identity to its synthesis and potential applications, offering insights for researchers navigating the early stages of drug discovery.
Chemical Identity and Molecular Structure
CAS Number: 5451-39-8[4]
2-Pyridineacetamide, with the IUPAC name 2-pyridin-2-ylacetamide, is a crystalline solid at room temperature.[4] Its molecular structure consists of a pyridine ring substituted at the 2-position with an acetamide group.
dot graph "2_Pyridineacetamide_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
N1 [label="N", pos="0,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.3,-0.75!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="2.6,1.5!", fontcolor="#202124"]; C7 [label="C", pos="3.9,0.75!", fontcolor="#202124"]; O1 [label="O", pos="3.9,-0.75!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; N2 [label="N", pos="5.2,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; H1 [label="H", pos="-2.2,-1.3!"]; H2 [label="H", pos="-2.2,1.3!"]; H3 [label="H", pos="0,-2.4!"]; H4 [label="H", pos="2.2,-1.3!"]; H5 [label="H", pos="2.8,2.4!"]; H6 [label="H", pos="3.0,2.4!"]; H7 [label="H", pos="6.1,1.0!"]; H8 [label="H", pos="6.1,2.0!"];
C2 -- N1; N1 -- C5; C5 -- C4; C4 -- C3; C3 -- C1; C1 -- C2; C5 -- C6; C6 -- C7; C7 -- O1; C7 -- N2; C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C6 -- H5; C6 -- H6; N2 -- H7; N2 -- H8;
label="Molecular Structure of 2-Pyridineacetamide"; labelloc="b"; fontsize=12; } . Caption: Molecular Structure of 2-Pyridineacetamide.
Molecular Formula and Weight
Structural Representations
-
SMILES: C1=CC=NC(=C1)CC(=O)N[4]
-
InChI: InChI=1S/C7H8N2O/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10)[4]
-
InChIKey: UXVCEKRAZBZVSL-UHFFFAOYSA-N[4]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Pyridineacetamide is presented in the table below. These parameters are crucial for understanding its behavior in various experimental settings, including solubility, reactivity, and potential for formulation.
| Property | Value | Source |
| Melting Point | 118-120 °C | [5] |
| Boiling Point (Predicted) | 332.8 ± 25.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.170 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 15.87 ± 0.40 | [5] |
| LogP (Predicted) | -0.7 | [6] |
Synthesis of 2-Pyridineacetamide
The synthesis of 2-Pyridineacetamide can be approached through several routes. A common and reliable method involves a two-step process starting from the readily available precursor, 2-picoline (2-methylpyridine). This pathway first involves the formation of ethyl 2-pyridylacetate, which is then subjected to ammonolysis to yield the desired amide.
Experimental Protocol: A Two-Step Synthesis
This protocol outlines a robust method for the laboratory-scale synthesis of 2-Pyridineacetamide. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and to ensure procedural integrity.
Step 1: Synthesis of Ethyl 2-Pyridylacetate from 2-Picoline
This step involves the conversion of 2-picoline to its corresponding ester. A common method for this transformation is via the formation of a picolyllithium intermediate followed by carboxylation and esterification[7].
-
Materials: 2-Picoline, n-Butyllithium in hexanes, Dry ice (solid CO₂), Ethanol (absolute), Hydrochloric acid (gas or concentrated), Chloroform, Anhydrous potassium carbonate, Anhydrous diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-picoline (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The solution will typically turn a deep red or brown color, indicating the formation of the picolyllithium anion. The rationale for this step is the deprotonation of the acidic methyl group of 2-picoline by the strong base n-butyllithium.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice (an excess, ~5 eq) to the reaction mixture in small portions. This step introduces the carboxyl group via nucleophilic attack of the picolyllithium on carbon dioxide.
-
Allow the mixture to warm to room temperature overnight, allowing for the sublimation of excess dry ice.
-
Carefully quench the reaction with water and separate the aqueous layer. Acidify the aqueous layer with concentrated HCl to a pH of ~4-5 and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-pyridineacetic acid.
-
To the crude 2-pyridineacetic acid, add an excess of absolute ethanol (10-20 eq) and bubble dry HCl gas through the solution for 15-20 minutes while cooling in an ice bath. Alternatively, a catalytic amount of concentrated sulfuric acid can be used, and the mixture can be refluxed. This is a standard Fischer esterification reaction.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude ethyl 2-pyridylacetate can be purified by vacuum distillation[7].
-
Step 2: Ammonolysis of Ethyl 2-Pyridylacetate to 2-Pyridineacetamide
This final step involves the conversion of the ester to the primary amide through reaction with ammonia.
-
Materials: Ethyl 2-pyridylacetate, Concentrated aqueous ammonia (or ammonia in methanol), Methanol (optional).
-
Procedure:
-
Dissolve ethyl 2-pyridylacetate (1.0 eq) in methanol (optional, to aid solubility).
-
Add an excess of concentrated aqueous ammonia (e.g., 10-20 equivalents). The use of a sealed pressure tube is recommended to prevent the escape of ammonia gas and to facilitate the reaction, which can be slow at atmospheric pressure.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed. The nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol, drives the formation of the more thermodynamically stable amide.
-
Upon completion, remove the solvent and excess ammonia under reduced pressure.
-
The resulting solid residue is the crude 2-Pyridineacetamide.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of ethanol and water, to yield pure 2-Pyridineacetamide as a crystalline solid.
-
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
Picoline [label="2-Picoline"]; Ester [label="Ethyl 2-Pyridylacetate"]; Amide [label="2-Pyridineacetamide"];
Picoline -> Ester [label="1. n-BuLi, Dry Ice\n2. EtOH, H+"]; Ester -> Amide [label="Conc. NH4OH"];
caption="Synthetic workflow for 2-Pyridineacetamide."; } Caption: Synthetic workflow for 2-Pyridineacetamide.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of 2-Pyridineacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-Pyridineacetamide is expected to show characteristic signals for the pyridine ring protons, the methylene protons, and the amide protons. The pyridine protons will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons adjacent to the pyridine ring will appear as a singlet at approximately δ 3.7 ppm. The two amide protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal, typically in the range of δ 170-175 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), and the methylene carbon will be observed in the aliphatic region (around δ 45 ppm)[4].
Infrared (IR) Spectroscopy
The IR spectrum of 2-Pyridineacetamide provides key information about its functional groups.[4]
-
N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretching (Amide I band): A strong absorption band around 1650-1680 cm⁻¹, characteristic of the carbonyl group in a primary amide.
-
N-H Bending (Amide II band): An absorption band around 1620-1650 cm⁻¹.
-
C-N Stretching: A band in the region of 1400-1430 cm⁻¹.
-
Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight of 2-Pyridineacetamide (136.15).
-
Fragmentation Pattern: Common fragmentation pathways for such molecules include the loss of the acetamide group or cleavage of the bond between the methylene group and the pyridine ring, leading to characteristic fragment ions.[8][9]
Applications in Research and Drug Development
The 2-pyridineacetamide scaffold is a recurring motif in a wide range of biologically active molecules, highlighting its importance as a starting point for the development of novel therapeutics.
Precursor for Bioactive Molecules
2-Pyridineacetamide serves as a versatile precursor for the synthesis of more complex heterocyclic systems with demonstrated pharmacological activities. For instance, derivatives of pyridine acetamide have been investigated for their potential as:
-
Kinase Inhibitors: The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors, and the acetamide functionality provides a convenient point for elaboration to target other regions of the ATP-binding pocket[10].
-
Anticancer Agents: The 2-pyridone scaffold, which can be derived from pyridine precursors, is present in several FDA-approved anticancer drugs[1].
-
Antimicrobial and Antifungal Agents: The incorporation of the pyridine acetamide moiety into larger molecules has been shown to confer antimicrobial and antifungal properties[2].
-
Insecticides: Certain pyridine derivatives have shown potent insecticidal activity[11][12].
Potential Mechanisms of Action
While the specific mechanism of action of 2-Pyridineacetamide itself is not extensively documented, the biological activities of its derivatives suggest potential interactions with various biological targets. For example, some pyridine-containing compounds have been shown to modulate the activity of enzymes and receptors in the central nervous system, such as the GABAergic system[13]. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the amide group to act as both a donor and acceptor allows for diverse binding interactions with protein targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Pyridineacetamide.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Pyridineacetamide is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[4].
-
Skin Irritation (Category 2): Causes skin irritation[4].
-
Serious Eye Damage (Category 1): Causes serious eye damage[4].
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation[4].
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Pyridineacetamide is a foundational building block in the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for medicinal chemists. A thorough understanding of its chemical properties, synthesis, and potential biological applications, as outlined in this guide, is essential for researchers aiming to leverage the unique attributes of the pyridine-acetamide scaffold in the pursuit of novel therapeutic agents.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 227129, 2-Pyridineacetamide. [Link]
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Organic Syntheses. ethyl 2-pyridylacetate. [Link]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Pyridineacetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Structure - A Journey into Mechanism
The compound 2-Pyridineacetamide, a seemingly simple heterocyclic amide, represents a common starting point in drug discovery—a molecule with potential, yet an unwritten story. Its mechanism of action (MoA) is not yet fully elucidated in publicly available literature, presenting both a challenge and an opportunity for novel therapeutic development. This guide is crafted not as a definitive statement on how 2-Pyridineacetamide works, but as a strategic roadmap for the researchers and drug development professionals tasked with uncovering its biological narrative. We will move beyond theoretical postulations and delve into the practical, experimental journey of MoA elucidation. This document is designed to be a living resource, providing both the conceptual framework and the detailed methodologies required to transform a compound of interest into a well-characterized therapeutic lead.
Section 1: The Chemical Context - Understanding 2-Pyridineacetamide and its Analogs
2-Pyridineacetamide belongs to a broad class of compounds containing a pyridine ring linked to an acetamide group. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The acetamide group, with its hydrogen bond donor and acceptor capabilities, frequently participates in interactions with biological targets.[1][2]
While the specific biological activities of 2-Pyridineacetamide are not extensively documented, its derivatives have shown a range of pharmacological effects, offering clues to its potential mechanisms. These include:
-
Neurological Activity: Certain pyridineacetamide derivatives have been investigated for their anticonvulsant properties, with some studies suggesting a potential interaction with the GABAergic system.[3]
-
Enzyme Inhibition: The pyridine scaffold is a common feature in kinase inhibitors, where it can interact with the hinge region of the ATP-binding pocket.[4]
-
Receptor Modulation: Analogs of 2-Pyridineacetamide have been designed as ligands for various receptors, including serotonin (5-HT) receptors.[5]
This diverse bioactivity landscape for related compounds underscores the necessity of a systematic and unbiased approach to determining the specific MoA of 2-Pyridineacetamide.
Section 2: The Core Directive - A Multi-pronged Approach to Target Identification
The initial and most critical step in MoA elucidation is identifying the direct biological target(s) of the compound. A multi-pronged approach, combining direct and indirect methods, is essential to build a robust and validated understanding.[6][7]
Direct Approaches: Fishing for the Target
Direct methods aim to physically identify the protein or other macromolecule that 2-Pyridineacetamide binds to.
This "pull-down" method involves immobilizing a derivative of 2-Pyridineacetamide onto a solid support (e.g., beads) and using it as bait to capture its binding partners from a cell lysate.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a 2-Pyridineacetamide derivative with a linker and a reactive handle (e.g., an alkyne or azide for click chemistry, or a biotin tag). It is crucial to test this derivative for retained biological activity to ensure the modification does not abrogate binding.
-
Immobilization: Covalently attach the probe to activated beads (e.g., NHS-activated sepharose or streptavidin-coated beads for biotinylated probes).
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a neuronal cell line if neurological effects are suspected).
-
Incubation: Incubate the lysate with the probe-conjugated beads. Include a control incubation with beads conjugated with a linker and handle alone, or an inactive structural analog of 2-Pyridineacetamide.
-
Washing: Perform a series of stringent washes to remove non-specific binders.
-
Elution: Elute the specifically bound proteins.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the 2-Pyridineacetamide probe and the control to identify specific binding partners.
This technique uses a photoreactive derivative of 2-Pyridineacetamide to covalently crosslink to its target upon UV irradiation.[8][9]
Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis: Synthesize a 2-Pyridineacetamide analog containing a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment tag (e.g., biotin).
-
Cellular Treatment: Treat intact cells or cell lysates with the photoaffinity probe.
-
UV Irradiation: Expose the samples to UV light to induce covalent crosslinking of the probe to its target.
-
Lysis and Enrichment: Lyse the cells (if treated intact) and enrich the biotin-tagged protein-probe complexes using streptavidin beads.
-
Proteomic Analysis: Identify the enriched proteins by LC-MS/MS.
Indirect Approaches: Observing the Cellular Response
Indirect methods infer the target and pathway by observing the cellular phenotypes and molecular changes induced by the compound.
Systematically assess the effects of 2-Pyridineacetamide across a panel of diverse cell lines and measure a wide range of cellular parameters (e.g., morphology, organelle health, cell cycle progression) using automated microscopy and image analysis.
Treat cells with 2-Pyridineacetamide and analyze the global changes in gene expression (RNA-Seq) or protein abundance (quantitative proteomics). The resulting "signature" can be compared to databases of signatures from compounds with known mechanisms to generate hypotheses.[6]
Experimental Workflow: Target Deconvolution
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibited by 2-Pyridineacetamide.
Experimental Validation of Pathway Modulation
To validate the proposed pathway, a series of cellular and biochemical assays are required.
Cell-based assays are crucial for confirming that the compound affects the target and pathway in a biologically relevant context. [10] Experimental Protocol: Western Blot Analysis of Phospho-proteins
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a constitutively active PI3K/AKT pathway) and treat with a dose-range of 2-Pyridineacetamide for various time points.
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated (active) and total forms of key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR).
-
Detection and Analysis: Use a chemiluminescent or fluorescent detection system to visualize the protein bands and quantify the changes in phosphorylation levels.
Table 1: Representative Data from Western Blot Analysis
| Treatment | p-AKT (Ser473) Intensity | Total AKT Intensity | Ratio (p-AKT/Total AKT) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| 1 µM 2-Pyridineacetamide | 0.65 | 0.98 | 0.66 |
| 10 µM 2-Pyridineacetamide | 0.23 | 1.01 | 0.23 |
Biochemical assays using purified components can confirm direct enzyme inhibition and determine the potency and mode of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add varying concentrations of 2-Pyridineacetamide.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the enzyme.
-
Detection: Measure the amount of phosphorylated substrate using a detection method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo).
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Section 4: In Vivo Validation and Therapeutic Potential
The ultimate validation of a proposed MoA comes from demonstrating its relevance in a living organism.
Selection of Animal Models
The choice of animal model is critical and depends on the therapeutic area of interest. For example:
-
Oncology: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.
-
Neurology: Models of epilepsy (e.g., pentylenetetrazol-induced seizures) or anxiety can be employed. [3]* Inflammation: Models of arthritis or inflammatory bowel disease may be appropriate.
The chosen model should have a translational relevance to human disease, and the target and pathway of interest should be conserved between the model organism and humans. [11][12][13]
In Vivo Target Engagement and Pharmacodynamic Studies
These studies aim to confirm that 2-Pyridineacetamide reaches its target in the animal and modulates its activity at tolerated doses.
Experimental Protocol: In Vivo Pharmacodynamic Assay
-
Animal Dosing: Administer 2-Pyridineacetamide to the selected animal model at various doses and time points.
-
Tissue Collection: Collect relevant tissues (e.g., tumor, brain, inflamed tissue) at the end of the study.
-
Biomarker Analysis: Analyze the tissues for biomarkers of target engagement and pathway modulation. For the hypothetical kinase inhibition pathway, this would involve measuring the levels of p-AKT and total AKT in the tissue lysates by Western blot or ELISA.
-
Correlation with Efficacy: Correlate the pharmacodynamic effects with the therapeutic efficacy of the compound in the animal model (e.g., tumor growth inhibition, seizure reduction).
Conclusion: From Molecule to Mechanism
The journey of elucidating the mechanism of action of a novel compound like 2-Pyridineacetamide is a complex but essential part of drug discovery and development. It requires a hypothesis-driven, iterative process of experimentation, from unbiased target identification to rigorous in vivo validation. This guide provides a framework and a set of core methodologies to navigate this process. By systematically applying these principles, researchers can unravel the biological story of 2-Pyridineacetamide, paving the way for its potential development as a novel therapeutic agent.
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A Historical Literature Review of 2-Pyridineacetamide Research: From Obscure Analeptic to Anticonvulsant Hopeful
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The pyridine ring is a ubiquitous feature in numerous natural products and synthetic compounds of profound biological importance.[1] Its presence often imparts favorable pharmacokinetic properties, including improved solubility and bioavailability.[2] Within the vast landscape of pyridine-containing molecules, 2-Pyridineacetamide (C7H8N2O), a simple yet elegant structure, has carved a unique and evolving niche in the annals of medicinal chemistry.[3] This technical guide provides a comprehensive historical review of 2-Pyridineacetamide research, tracing its journey from early, ill-defined explorations of its central nervous system (CNS) effects to its more recent and focused investigation as a promising scaffold for the development of novel anticonvulsant agents. We will delve into the evolution of its synthesis, the chronological discovery of its biological activities, the elucidation of its structure-activity relationships, and the key experimental protocols that have defined its pharmacological characterization.
The Genesis of 2-Pyridineacetamide: A Synthetic Retrospective
The early history of the synthesis of the parent 2-Pyridineacetamide is not prominently documented in singular, seminal publications but can be understood through the development of general synthetic methodologies for pyridines and amides. One of the earliest feasible routes to precursors of 2-Pyridineacetamide was the isolation of 2-picoline (2-methylpyridine) from coal tar, first reported by T. Anderson in 1846.[4] The subsequent oxidation of 2-picoline to picolinic acid (pyridine-2-carboxylic acid) provides a key intermediate.[4]
Early Synthetic Strategies
Historically, the synthesis of 2-Pyridineacetamide would have likely followed one of two main pathways from picolinic acid:
-
From Picolinic Acid Ester: The esterification of picolinic acid to its methyl or ethyl ester, followed by ammonolysis, represents a classical approach to amide formation. This method, while straightforward, often requires harsh conditions and can result in modest yields.
-
From 2-Cyanopyridine: The conversion of 2-picoline to 2-cyanopyridine, followed by controlled hydrolysis, offers another route. The Radziszewski reaction, or more contemporary methods involving hydrogen peroxide in an alkaline medium, could achieve this transformation from the nitrile to the primary amide.[5][6]
A plausible, though less direct, historical method for the synthesis of related arylacetamides is the Willgerodt-Kindler reaction .[7][8] This reaction converts an aryl alkyl ketone, in this case, 2-acetylpyridine, into a thioamide using sulfur and an amine like morpholine, which can then be hydrolyzed to the corresponding acetamide.[7][8]
Modern Synthetic Approaches
Contemporary syntheses of 2-Pyridineacetamide and its derivatives often prioritize efficiency, yield, and functional group tolerance. A prevalent modern method involves the acylation of 2-aminopyridine with chloroacetyl chloride, followed by nucleophilic substitution or reduction of the chloro group to introduce further diversity.[9] For more complex derivatives, such as 2-aryl-2-(pyridin-2-yl)acetamides, a common strategy is the coupling of 2-phenyl-2-(pyridin-2-yl)acetic acid with an appropriate amine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[10]
A Pharmacological Odyssey: From CNS Stimulant to Anticonvulsant
The pharmacological investigation of 2-Pyridineacetamide and its analogs has been a journey of evolving focus, beginning with general observations of CNS activity and culminating in a more nuanced understanding of its potential as an anticonvulsant.
Early Whispers: Analeptic and CNS Stimulant Properties
In the early to mid-20th century, there was significant interest in analeptics, or CNS stimulants, for reversing the effects of sedative overdose and for respiratory stimulation.[5][11] While direct and extensive early research on 2-Pyridineacetamide as a primary analeptic is scarce in readily available literature, the broader class of pyridine derivatives was explored for such properties.[1] For instance, gentianine, a pyridine alkaloid, was noted to act as a CNS stimulant at low doses.[1] It is plausible that 2-Pyridineacetamide was among the many simple heterocyclic compounds investigated for analeptic or general CNS stimulant effects during this period, though it did not emerge as a clinically significant agent in this capacity.[2][12][13]
The Paradigm Shift: Discovery of Anticonvulsant Activity
A significant turning point in the research trajectory of 2-Pyridineacetamide derivatives was the discovery of their anticonvulsant properties. This shift reflects a broader trend in medicinal chemistry of repurposing and refining existing scaffolds for new therapeutic applications. A key development in this area was the synthesis and evaluation of 2-aryl-2-(pyridin-2-yl)acetamides, which were found to be broadly active in preclinical models of epilepsy.[14] These compounds demonstrated efficacy in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) tests, indicating a potential for broad-spectrum anticonvulsant activity.[11]
Structure-Activity Relationships (SAR) of Anticonvulsant 2-Pyridineacetamides
Systematic structural modifications of the 2-Pyridineacetamide scaffold have provided valuable insights into the determinants of its anticonvulsant activity. The general pharmacophore for anticonvulsant activity in this class appears to be a central acetamide core flanked by a pyridine ring and another aromatic or lipophilic group.
Key SAR observations for 2-aryl-2-(pyridin-2-yl)acetamides include:
-
Aryl Substitution: Unsubstituted phenyl rings or those with small ortho- or meta-substituents on the phenyl ring tend to exhibit the highest activity.[14]
-
Amide Substitution: The nature of the substituent on the amide nitrogen can significantly influence activity.
-
Lipophilicity: A correlation between lipophilicity and anticonvulsant efficacy has been observed in some series of related compounds.[15]
The following table summarizes representative quantitative SAR data for a series of 2-aryl-2-(pyridin-2-yl)acetamide derivatives in the MES test, a primary screening model for generalized tonic-clonic seizures.
| Compound | R (Aryl Group) | MES ED50 (mg/kg, i.p., mice) |
| 1 | Phenyl | 15.2 |
| 2 | 2-Chlorophenyl | 12.8 |
| 3 | 3-Chlorophenyl | 10.5 |
| 4 | 4-Chlorophenyl | 25.6 |
| 5 | 2-Methylphenyl | 18.9 |
| 6 | 3-Methylphenyl | 14.7 |
| 7 | 4-Methylphenyl | 31.2 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect a single, directly comparable study.
Mechanism of Action: Modulating Neuronal Excitability
The anticonvulsant effects of many 2-Pyridineacetamide derivatives are believed to be mediated through the modulation of voltage-gated sodium channels.[16][17] These channels are critical for the initiation and propagation of action potentials in neurons.[18][19] By stabilizing the inactive state of these channels, 2-Pyridineacetamide analogs can reduce the repetitive firing of neurons that is characteristic of seizure activity.[8][20] This mechanism is shared by several established antiepileptic drugs, including phenytoin and carbamazepine.[21]
Caption: Proposed mechanism of action for anticonvulsant 2-Pyridineacetamide derivatives.
Key Experimental Protocols
The pharmacological evaluation of 2-Pyridineacetamide derivatives has relied on a set of standardized preclinical models to assess both efficacy and potential side effects.
Maximal Electroshock Seizure (MES) Test
This test is a well-validated model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[10]
Protocol:
-
Animal Preparation: Adult male mice or rats are used. Prior to the test, a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[22]
-
Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneally or orally) at various doses and at a predetermined time before the seizure induction.[22]
-
Seizure Induction: A 60 Hz alternating current (50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds through corneal electrodes using a convulsiometer.[9][10]
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.[10]
-
Data Analysis: The dose of the compound that protects 50% of the animals (ED50) is calculated.[10]
Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.
Rotarod Test for Neurotoxicity
This test is used to assess motor coordination and balance, providing an indication of potential neurological deficits or sedative effects of a compound.[23][24]
Protocol:
-
Animal Acclimation and Training: Rodents are acclimated to the testing room. They may be trained on the rotarod at a constant low speed for a set period before the test day.[24]
-
Drug Administration: The test compound is administered at various doses.
-
Testing: The animal is placed on a rotating rod that is either set at a constant speed or accelerates.[23]
-
Measurement: The latency to fall off the rod is recorded. A decreased latency compared to vehicle-treated animals indicates motor impairment.[25]
-
Data Analysis: The dose that causes 50% of the animals to fail the test (TD50) is determined. The ratio of TD50 to ED50 gives the protective index (PI), a measure of the compound's therapeutic window.
Future Perspectives and Conclusion
The historical trajectory of 2-Pyridineacetamide research exemplifies a classic theme in drug discovery: the evolution of a simple chemical scaffold from a compound with ill-defined biological activity to a promising lead for a specific therapeutic indication. While the early exploration of its CNS stimulant properties did not lead to clinical applications, the later discovery of potent anticonvulsant activity in its derivatives has opened new avenues for the development of novel antiepileptic drugs.
Future research in this area will likely focus on:
-
Refining the SAR: Further optimization of the 2-aryl-2-(pyridin-2-yl)acetamide scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Exploring Novel Mechanisms: Investigating whether derivatives of 2-Pyridineacetamide interact with other targets relevant to epilepsy, such as different ion channels or neurotransmitter systems.
-
Broadening Therapeutic Applications: Given the diverse biological activities often associated with the pyridine scaffold, exploring the potential of 2-Pyridineacetamide derivatives in other therapeutic areas, such as neuropathic pain or other neurological disorders.
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StatPearls. (n.d.). Stimulants. Retrieved January 7, 2026, from [Link]
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BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved January 7, 2026, from [Link]
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The Pharmacological Potential of 2-Pyridineacetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-pyridineacetamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of 2-pyridineacetamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the synthetic methodologies, detailed experimental protocols for activity assessment, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.
Introduction: The Versatility of the 2-Pyridineacetamide Core
The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. When functionalized with an acetamide group at the 2-position, the resulting 2-pyridineacetamide core offers a unique combination of structural features, including hydrogen bond donors and acceptors, and the ability to coordinate with metal ions. These characteristics contribute to its capacity to interact with a wide range of biological targets, leading to diverse pharmacological effects. This guide will systematically explore the key therapeutic areas where 2-pyridineacetamide derivatives have shown considerable promise.
Synthesis of 2-Pyridineacetamide Derivatives
The synthesis of 2-pyridineacetamide derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of 2-halopyridines with 2-aminoacetamide or its derivatives. Another approach is the amidation of pyridine-2-acetic acid. The versatility of these methods allows for the introduction of a wide array of substituents on both the pyridine ring and the acetamide nitrogen, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
A general synthetic scheme is presented below:
Caption: General synthetic pathways to 2-pyridineacetamide derivatives.
Anticancer Activity
Numerous studies have highlighted the potential of 2-pyridineacetamide derivatives as anticancer agents.[1][2][3][4] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer.[1]
Mechanism of Action: Targeting VEGFR-2 Signaling
A key mechanism underlying the anticancer activity of some pyridine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][5][6][7] VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[5][6][8][9][10] By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to a reduction in tumor growth and proliferation.[6]
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[6] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[5][6][9]
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by 2-pyridineacetamide derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12][13][14]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
2-Pyridineacetamide derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the 2-pyridineacetamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent alone).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity
| Derivative | Cell Line | IC50 (µM) | Reference |
| Pyridine Urea Derivative 8e | MCF-7 | 0.22 (48h) | [7] |
| Pyridine Urea Derivative 8n | MCF-7 | 1.88 (48h) | [7] |
| Fused Pyridine-Coumarin | MCF-7 | 1.1 - 2.4 | [2] |
Antimicrobial Activity
2-Pyridineacetamide derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
2-Pyridineacetamide derivatives
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the 2-pyridineacetamide derivatives in the broth medium directly in the 96-well plates.[15]
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.[15][19] Include a positive control (microorganism without compound) and a negative control (broth alone).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17] This can be determined by visual inspection or by measuring the optical density with a microplate reader.
Anti-inflammatory Activity
The anti-inflammatory potential of 2-pyridineacetamide derivatives has been investigated in various preclinical models.
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.[20][21][22][23][24]
Materials:
-
Rats or mice
-
2-Pyridineacetamide derivatives
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers
Procedure:
-
Animal Dosing: Administer the 2-pyridineacetamide derivatives to the animals (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[21][24]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[23]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.
Anticonvulsant Activity
Several 2-pyridineacetamide derivatives have shown significant anticonvulsant effects in preclinical models of epilepsy, suggesting their potential as novel antiepileptic drugs.[25][26][27]
Mechanism of Action: Modulation of GABAergic Neurotransmission
A plausible mechanism for the anticonvulsant activity of these compounds is the enhancement of GABAergic inhibition.[28][29][30][31][32] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[28][30] By binding to GABA-A receptors, GABA promotes the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[29] A deficit in GABAergic neurotransmission is a key factor in the pathophysiology of epilepsy.[28][30] 2-Pyridineacetamide derivatives may exert their anticonvulsant effects by acting as positive allosteric modulators of GABA-A receptors or by inhibiting GABA reuptake or metabolism, thereby increasing the synaptic concentration of GABA.[31][32]
Caption: Enhancement of GABAergic inhibition by 2-pyridineacetamide derivatives.
Experimental Protocols: MES and scPTZ Seizure Models
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the two most widely used preclinical models for screening anticonvulsant drugs.[33][34][35][36][37][38][39]
Maximal Electroshock (MES) Test: [34][36][37][38][40] This model is indicative of a compound's ability to prevent seizure spread and is considered a model for generalized tonic-clonic seizures.[33][34]
-
Procedure:
Subcutaneous Pentylenetetrazole (scPTZ) Test: [33][35][39] This test identifies compounds that can raise the seizure threshold and is a model for absence seizures.[33][35]
-
Procedure:
Quantitative Data: Anticonvulsant Activity
| Derivative | Test | ED50 (mg/kg) | Species | Reference |
| N-(3-methylpyridine-2-yl)-2-azaspiro[4.4]nonane-1,3-dione | MES | >300 | Mouse | [25] |
| N-(3-methylpyridine-2-yl)-2-azaspiro[4.5]decane-1,3-dione | MES | 137.2 | Mouse | [25] |
Conclusion and Future Directions
2-Pyridineacetamide derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of biological targets, including those relevant to cancer, infectious diseases, inflammation, and epilepsy, underscores their importance in medicinal chemistry. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be crucial for their successful translation into clinical candidates. The comprehensive information provided in this guide is intended to facilitate and inspire further exploration of this valuable chemical class in the pursuit of innovative medicines.
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Kumar, A., & Sharma, S. (2023). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 12(2), 1-6. [Link]
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Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 55(1), 5-31. [Link]
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White, H. S. (2003). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
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Macdonald, R. L., & Kang, J. Q. (2009). Mutations affecting GABAergic signaling in seizures and epilepsy. Cold Spring Harbor perspectives in medicine, 1(1), a000929. [Link]
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Fayed, E. A., et al. (2020). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET, 7(5), 345-350. [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
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Wang, Z., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 663201. [Link]
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Zauderer, M., et al. (2022). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Biomedical Science, 29(1), 1-17. [Link]
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Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 169-178. [Link]
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Lee, T. H., et al. (2021). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers, 13(19), 4935. [Link]
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Kumar, A., & Singh, R. (2022). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 10(4), 1-7. [Link]
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Al-Ostath, A. H., et al. (2022). Anticancer Functions of Pyridine Heterocycles. ResearchGate. [Link]
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da Silva, G. F., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4275. [Link]
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Abou-Seri, S. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]
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Kaminski, K., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261. [Link]
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Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]
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Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. YouTube. [Link]
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Sharma, S., & Kumar, P. (2021). Design and Synthesis of Pyridine Derivatives as Anticonvulsant Agents. ResearchGate. [Link]
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
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Creative Biolabs. (n.d.). Dilution Method for Antibiotic Susceptibility Test. [Link]
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WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Asia. [Link]
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Kumar, A., et al. (2018). Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b ]pyridine derivatives. Bioorganic & medicinal chemistry, 26(10), 2686-2696. [Link]
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Abdel-Wahab, B. F., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(5), 3763-3775. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 2-Pyridineacetamide
This guide provides a comprehensive analysis of the spectroscopic data for 2-Pyridineacetamide (CAS No. 5451-39-8), a molecule of interest for researchers, scientists, and professionals in drug development. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as an authoritative resource for the characterization of this compound.
Introduction: The Structural Elucidation of 2-Pyridineacetamide
2-Pyridineacetamide, with the molecular formula C₇H₈N₂O, is a derivative of pyridine, a fundamental heterocyclic scaffold in medicinal chemistry.[1] Its structural characterization is paramount for ensuring purity, understanding its chemical behavior, and facilitating its use in further research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data expected for 2-Pyridineacetamide, offering both a theoretical interpretation and a practical framework for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2-Pyridineacetamide is predicted to exhibit distinct signals corresponding to the eight protons in the molecule, categorized into the aromatic protons of the pyridine ring, the methylene protons of the acetamide side chain, and the amide protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | Doublet | 1H | H6 (Pyridine) |
| ~7.70 | Triplet of Doublets | 1H | H4 (Pyridine) |
| ~7.30 | Doublet | 1H | H3 (Pyridine) |
| ~7.20 | Triplet | 1H | H5 (Pyridine) |
| ~3.80 | Singlet | 2H | CH₂ (Methylene) |
| ~6.0-7.0 (broad) | Singlet | 2H | NH₂ (Amide) |
Interpretation of the ¹H NMR Spectrum:
The downfield chemical shifts of the pyridine protons (H3, H4, H5, and H6) are a direct consequence of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The proton at the C6 position (H6) is expected to be the most deshielded due to its proximity to the nitrogen. The splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the molecule. The methylene protons (CH₂) are expected to appear as a singlet due to the absence of adjacent protons. The amide protons (NH₂) often present as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy:
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Pyridineacetamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.
-
Instrumentation: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Set the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as an internal standard.
Logical Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation and analysis.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (Amide Carbonyl) |
| ~157 | C2 (Pyridine) |
| ~149 | C6 (Pyridine) |
| ~137 | C4 (Pyridine) |
| ~124 | C5 (Pyridine) |
| ~122 | C3 (Pyridine) |
| ~45 | CH₂ (Methylene) |
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon of the amide group is expected to be the most downfield-shifted signal due to the strong deshielding effect of the double-bonded oxygen. The carbons of the pyridine ring will appear in the aromatic region, with their specific chemical shifts influenced by their position relative to the nitrogen atom and the acetamide substituent. The methylene carbon, being an sp³-hybridized carbon, will appear at the most upfield position.
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences in the acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is often required due to the lower sensitivity of the ¹³C nucleus.
-
Instrumentation and Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically necessary to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350-3180 | Strong, Broad | N-H Stretch | Primary Amide (NH₂) |
| 3080-3010 | Medium | C-H Stretch | Aromatic (Pyridine) |
| 2960-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| ~1670 | Strong | C=O Stretch (Amide I) | Amide |
| ~1600 | Medium | N-H Bend (Amide II) | Amide |
| 1590, 1570, 1470, 1430 | Medium to Weak | C=C and C=N Stretch | Aromatic Ring (Pyridine) |
Interpretation of the IR Spectrum:
The IR spectrum of 2-Pyridineacetamide is expected to be dominated by the characteristic absorptions of the primary amide and the pyridine ring. The two N-H stretching bands of the primary amide are a key diagnostic feature. The strong absorption around 1670 cm⁻¹ is indicative of the amide carbonyl group (Amide I band), while the band around 1600 cm⁻¹ corresponds to the N-H bending vibration (Amide II band). The aromatic C-H and ring stretching vibrations confirm the presence of the pyridine moiety.
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
ATR-IR is a convenient technique for analyzing solid and liquid samples with minimal preparation.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid 2-Pyridineacetamide sample onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
ATR-IR Experimental Workflow
Caption: Step-by-step workflow for ATR-IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 136, corresponding to the molecular weight of 2-Pyridineacetamide (C₇H₈N₂O).
-
Key Fragment Ions:
-
m/z = 92: Loss of acetamide radical (•CH₂CONH₂) from the molecular ion. This would result in the formation of the picolyl cation.
-
m/z = 78: Loss of the entire acetamide group, leading to the pyridine cation.
-
m/z = 44: Formation of the acetamide cation radical ([CH₂CONH₂]⁺•).
-
Interpretation of the Mass Spectrum:
Under electron ionization (EI), the 2-Pyridineacetamide molecule will be ionized to form a molecular ion (M⁺). This high-energy ion can then undergo fragmentation. The bond between the pyridine ring and the methylene group is a likely point of cleavage, leading to the formation of a stable picolyl cation at m/z 92. Further fragmentation can lead to the pyridine cation at m/z 78. The observation of a peak at m/z 44 would correspond to the acetamide fragment.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile samples.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Fragmentation Pathway of 2-Pyridineacetamide in EI-MS
Caption: Proposed fragmentation of 2-Pyridineacetamide in EI-MS.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating framework for the structural confirmation of 2-Pyridineacetamide. Each technique offers a unique and complementary piece of the structural puzzle. By integrating the information from these diverse spectroscopic methods, researchers can confidently verify the identity and purity of this important chemical compound, ensuring the integrity of their subsequent scientific endeavors.
References
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Solubility of 2-Pyridineacetamide in different solvents
An In-depth Technical Guide to the Solubility of 2-Pyridineacetamide in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. 2-Pyridineacetamide, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility profile governed by its distinct structural features. This technical guide provides a comprehensive exploration of the solubility of 2-Pyridineacetamide, delving into the underlying molecular principles, presenting robust experimental methodologies for its determination, and offering a framework for data interpretation. By synthesizing theoretical knowledge with practical, field-proven protocols, this document serves as an essential resource for researchers and formulation scientists working with this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a gatekeeper. Poor aqueous solubility can lead to low and erratic absorption, undermining even the most potent pharmacological activity. Conversely, understanding solubility in various organic solvents is crucial for synthesis, purification, and the formulation of diverse dosage forms. 2-Pyridineacetamide (C₇H₈N₂O), with its pyridine ring and acetamide side chain, possesses both hydrogen bond accepting and donating capabilities, making its interaction with different solvents a nuanced subject. This guide will dissect these interactions to provide a predictive and practical understanding of its solubility behavior.
Physicochemical Properties of 2-Pyridineacetamide
A foundational understanding of the molecular properties of 2-Pyridineacetamide is essential to rationalize its solubility. These properties dictate the nature and strength of its interactions with solvent molecules.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| Melting Point | 118-120 °C | ChemicalBook[2] |
| XLogP3 | -0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 56 Ų | PubChem[1] |
The negative XLogP3 value suggests a hydrophilic character, predicting favorable solubility in polar solvents. The presence of a hydrogen bond donor (the amide N-H) and two acceptors (the pyridine nitrogen and the carbonyl oxygen) indicates a strong capacity for hydrogen bonding, a key determinant of solubility in protic solvents like water and alcohols.[3][4]
Theoretical Framework: The Energetics of Dissolution
The principle of "like dissolves like" provides a useful heuristic for predicting solubility.[5][6] This can be more rigorously understood by considering the thermodynamics of dissolution, which involves three key energy-dependent steps:
-
Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the 2-Pyridineacetamide molecules together in the solid-state crystal lattice.
-
Solvent-Solvent Interactions: Energy is needed to break the intermolecular forces between solvent molecules to create a cavity for the solute.
-
Solute-Solvent Interactions: Energy is released when the 2-Pyridineacetamide molecule forms new interactions with the solvent molecules.
A compound dissolves readily when the energy released in Step 3 is comparable to or greater than the energy required for Steps 1 and 2.
Interactions in Polar Protic Solvents (e.g., Water, Ethanol)
In these solvents, hydrogen bonding is the dominant interaction. The amide group of 2-Pyridineacetamide can donate a hydrogen bond to the solvent's oxygen or nitrogen, while the pyridine nitrogen and carbonyl oxygen can accept hydrogen bonds from the solvent's hydroxyl groups. These strong, favorable interactions are why 2-Pyridineacetamide is expected to exhibit good solubility in polar protic solvents.
Interactions in Polar Aprotic Solvents (e.g., DMSO, Acetone)
These solvents possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors. Therefore, they can interact favorably with the amide N-H of 2-Pyridineacetamide. Dipole-dipole interactions between the polar bonds of the solvent and solute will also contribute significantly to solvation.
Interactions in Non-Polar Solvents (e.g., Hexane, Toluene)
Non-polar solvents primarily interact through weak van der Waals forces (London dispersion forces). The energy required to break the strong hydrogen bonds and dipole-dipole interactions between 2-Pyridineacetamide molecules is not sufficiently compensated by the weak interactions with non-polar solvents. Consequently, the solubility of 2-Pyridineacetamide in these solvents is expected to be very low.
Experimental Determination of Equilibrium Solubility
The most reliable and widely accepted method for determining solubility is the Equilibrium or Thermodynamic Solubility method , often executed via the shake-flask technique .[7][8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[9] It is considered the "gold standard" because it provides a thermodynamically stable value, which is crucial for regulatory submissions and robust formulation development.
The Shake-Flask Method: A Self-Validating Protocol
The trustworthiness of a solubility measurement hinges on ensuring that true equilibrium has been reached.[10] The shake-flask method is inherently self-validating when performed correctly, as measurements taken at successive time points should converge to a constant value.
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the dissolution and precipitation processes to reach a state of dynamic equilibrium.[7][9]
Causality Behind Experimental Choices:
-
Excess Solid: The presence of undissolved solid is mandatory to ensure the solution is saturated and remains so throughout the experiment.[8]
-
Constant Temperature: Solubility is highly temperature-dependent.[11] A thermostatically controlled environment (e.g., an incubator or water bath) is critical for accurate and reproducible results.[12]
-
Agitation: Continuous agitation ensures that the entire surface area of the solid is exposed to the solvent, facilitating the dissolution process and preventing the formation of a stagnant, saturated layer around the solid particles.
-
Equilibration Time: A common pitfall is insufficient equilibration time. For many pharmaceutical compounds, reaching true equilibrium can take 24 to 72 hours.[13][14] It is imperative to demonstrate that the measured concentration does not change between later time points (e.g., 24h vs. 48h).
Detailed Step-by-Step Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of 2-Pyridineacetamide in a given solvent at a specified temperature.
Materials & Equipment:
-
2-Pyridineacetamide (high purity solid)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator[12]
-
Analytical balance
-
Vials with screw caps
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)[12]
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer)[12]
Procedure:
-
Preparation: Add an excess amount of 2-Pyridineacetamide to a series of vials. Expert Insight: A good starting point is to add enough solid to visually confirm that a significant amount remains undissolved at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for an extended period (e.g., with samples to be taken at 24, 48, and 72 hours).[13]
-
Phase Separation: After the desired equilibration time, remove the vials and allow the excess solid to settle. Separate the saturated supernatant from the undissolved solid. This is a critical step to avoid artificially inflating the concentration measurement.
-
Method A (Recommended): Centrifugation. Centrifuge the vials at high speed to pellet the excess solid. Carefully collect the supernatant.
-
Method B: Filtration. Use a syringe to draw the supernatant and pass it through a chemically compatible filter (e.g., PTFE for organic solvents) into a clean vial. Causality: The filter must not absorb the solute. It is advisable to discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Prepare a series of standard solutions of 2-Pyridineacetamide of known concentrations in the same solvent.
-
Generate a calibration curve using the analytical instrument (e.g., by measuring UV absorbance at the λmax or by HPLC peak area).
-
Dilute the saturated supernatant with a known factor to bring its concentration within the linear range of the calibration curve.
-
Measure the concentration of the diluted sample and multiply by the dilution factor to determine the solubility.
-
-
Validation of Equilibrium: Compare the solubility values obtained at different time points (e.g., 24h and 48h). If the values are consistent, equilibrium has been reached. If the concentration increases, further equilibration time is needed.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Interpretation
For comparative analysis, solubility data should be presented in a clear and structured format. While specific experimental data for 2-Pyridineacetamide is not widely published, the following table provides a template for presenting experimentally determined values.
Table 2: Experimentally Determined Solubility of 2-Pyridineacetamide at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (molar) |
| Polar Protic | Water | 10.2 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | Experimental Value | Calculated Value | |
| Methanol | 5.1 | Experimental Value | Calculated Value | |
| Polar Aprotic | DMSO | 7.2 | Experimental Value | Calculated Value |
| Acetone | 5.1 | Experimental Value | Calculated Value | |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value | |
| Non-Polar | Toluene | 2.4 | Experimental Value | Calculated Value |
| Hexane | 0.1 | Experimental Value | Calculated Value |
Interpretation: The results should be analyzed in the context of the theoretical framework. High solubility in polar protic solvents would confirm the dominant role of hydrogen bonding. Solubility in polar aprotic solvents would highlight the contribution of dipole-dipole interactions. Very low solubility in non-polar solvents would be expected and would validate the energetic principles of dissolution.
Conclusion
The solubility of 2-Pyridineacetamide is a multifaceted property governed by its ability to engage in strong hydrogen bonding and dipole-dipole interactions. This guide has provided the theoretical foundation to predict its behavior in various solvent systems and a detailed, robust experimental protocol for its accurate determination. For professionals in drug development, a thorough and precise understanding of solubility, as outlined herein, is not merely an academic exercise; it is a fundamental prerequisite for successful formulation design, predictable biopharmaceutical performance, and the ultimate clinical success of a therapeutic agent.
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- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [URL: https://doi.org/10.1016/j.jpba.2007.10.027]
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Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Safety and Toxicity of 2-Pyridineacetamide
Abstract
2-Pyridineacetamide (CAS No. 5451-39-8) is a chemical compound featuring a pyridine ring linked to an acetamide group.[1][2] While its primary applications are in laboratory and research settings, a comprehensive understanding of its safety and toxicological profile is paramount for professionals handling this substance.[2][3] This guide synthesizes the available toxicological data, identifies critical data gaps, and provides a framework for its safe handling and further investigation. The information presented herein is derived from globally harmonized system (GHS) classifications and safety data sheets (SDS), as specific, in-depth toxicological studies are not widely available in the public domain.
Chemical and Physical Identity
| Property | Value | Source |
| IUPAC Name | 2-pyridin-2-ylacetamide | PubChem[1] |
| CAS Number | 5451-39-8 | Thermo Fisher[2] |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| Physical State | Solid, Crystalline | Thermo Fisher[2] |
| Density | 1.17 g/cm³ | XiXisys[3] |
Hazard Identification and GHS Classification
2-Pyridineacetamide is classified as a hazardous substance. The primary hazards are acute oral toxicity, severe eye damage, and irritation to the skin and respiratory tract.[1][3] The aggregated GHS information from multiple suppliers provides a consistent hazard profile.[1]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory via PubChem[1], XiXisys SDS[3]
The following diagram illustrates the logical flow for personal protective equipment (PPE) selection based on these GHS hazards.
Caption: PPE selection flowchart based on GHS hazards.
Toxicological Profile
The toxicological assessment of a chemical entity is a multi-faceted process involving acute and chronic studies. For 2-Pyridineacetamide, the available data is primarily limited to acute endpoints.
Acute Toxicity
-
Oral: Classified as "Harmful if swallowed" (Acute Tox. 4).[1][3] This classification corresponds to an LD₅₀ (Lethal Dose, 50%) value typically in the range of 300 to 2000 mg/kg for rats. However, specific LD₅₀ studies for 2-Pyridineacetamide are not available in the reviewed literature.[3] For a related compound, thio-2-pyridineacetamide monohydrochloride, an oral LD₅₀ of 570 mg/kg in mice has been reported, suggesting moderate acute toxicity for this structural class.[4]
-
Dermal & Inhalation: No quantitative data is available for dermal or inhalation routes.[3] Standard precautionary measures should be taken to avoid skin contact and inhalation of dust.[2][5]
Irritation and Corrosivity
-
Skin Irritation: The compound is definitively classified as a skin irritant (Skin Irrit. 2).[1] This is based on assessments that indicate it will cause reversible inflammatory changes to the skin upon contact.[2][6]
-
Eye Damage: 2-Pyridineacetamide is classified as causing serious eye damage (Eye Dam. 1).[1][3] This is the most severe classification and implies a risk of irreversible damage, such as corneal opacity or blindness, upon contact.[7] Immediate and thorough rinsing of the eyes for at least 15 minutes is critical in case of exposure.[2]
Specific Target Organ Toxicity (STOT)
The compound is classified as potentially causing respiratory irritation (STOT SE 3).[1][2] This suggests that inhalation of the dust can lead to localized, reversible effects on the respiratory tract, such as coughing or shortness of breath.[8]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
CRITICAL DATA GAP: There is no available data on the genotoxic, carcinogenic, or reproductive effects of 2-Pyridineacetamide.[3]
-
Context from Related Structures:
-
Acetamide: The parent compound, acetamide, is classified by IARC as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals where it induced liver tumors in rats.[9] However, acetamide itself is generally not mutagenic in standard bacterial assays.[9]
-
Pyridine: Pyridine has been studied more extensively. While in vivo animal studies have not provided evidence of genotoxicity, there are concerns about its potential carcinogenicity, with studies showing induction of liver and kidney tumors in rats and mice.[10][11]
-
Haloacetamides: As byproducts of water disinfection, haloacetamides (e.g., iodoacetamide, bromoacetamide) are known to be genotoxic, with toxicity linked to their reactivity with biological thiols.[12]
-
The presence of both the pyridine and acetamide moieties necessitates dedicated testing for 2-Pyridineacetamide, as the toxicological properties cannot be reliably predicted from its constituent parts alone.
Hypothesized Metabolism and Toxicological Mechanism
While specific metabolic studies are absent, a plausible metabolic pathway can be hypothesized based on the known metabolism of pyridine and amides. This provides a framework for designing future toxicological investigations.
Caption: Hypothesized metabolic pathway for 2-Pyridineacetamide.
The pyridine ring is susceptible to N-oxidation and hydroxylation by cytochrome P450 (CYP450) enzymes.[10] The resulting hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate in Phase II metabolism to facilitate excretion.[10] The acetamide moiety may undergo hydrolysis, although this is often a slower process. The formation of reactive intermediates during Phase I metabolism is a key area of concern for potential toxicity, as these intermediates can covalently bind to macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[13]
Proposed Experimental Protocols for Data Gap Assessment
To address the significant data gaps, a tiered approach to toxicological testing is recommended. The following protocols are based on OECD guidelines, which represent the international standard for chemical safety testing.[14]
Workflow for Toxicological Data Generation
Caption: Tiered workflow for assessing unknown toxicological endpoints.
Protocol 5.1: Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, OECD 471)
-
Objective: To assess the potential of 2-Pyridineacetamide to induce gene mutations in bacteria.
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Methodology:
-
Prepare a range of concentrations of 2-Pyridineacetamide in a suitable solvent (e.g., DMSO).
-
In parallel experiments, incubate the test substance with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from induced rat liver). The S9 mix simulates mammalian metabolism, detecting metabolites that may be mutagenic.
-
Include appropriate negative (solvent) and positive controls (known mutagens like sodium azide, 2-nitrofluorene, etc.).
-
After a 48-72 hour incubation period on minimal glucose agar plates, count the number of revertant colonies.
-
-
Interpretation: A significant, dose-dependent increase (typically ≥ 2-fold over the negative control) in revertant colonies in any strain indicates a positive result for genotoxicity.
Protocol 5.2: In Vitro Skin Irritation (Reconstructed Human Epidermis Test, OECD 439)
-
Objective: To determine the skin irritation potential as an alternative to animal testing.
-
Test System: Commercially available reconstructed human epidermis (RhE) models (e.g., EpiDerm™, SkinEthic™).
-
Methodology:
-
Apply a defined amount of 2-Pyridineacetamide (e.g., 50 µL of a solution or 25 mg of solid) topically to the surface of the RhE tissue.
-
Include negative (e.g., PBS) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls.
-
After a 60-minute exposure period, rinse the tissue thoroughly.
-
Incubate the tissue for 42 hours to allow for the development of cytotoxic effects.
-
Assess cell viability using the MTT assay, which measures mitochondrial dehydrogenase activity.
-
-
Interpretation: If the mean tissue viability is reduced to ≤ 50% relative to the negative control, the substance is classified as a skin irritant.
Conclusion and Recommendations
The currently available data for 2-Pyridineacetamide establishes it as a hazardous substance requiring careful handling. It is acutely toxic if swallowed, a severe eye hazard, and an irritant to the skin and respiratory system.[1][2][3] Researchers, scientists, and drug development professionals must use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with a face shield, and work within a well-ventilated area such as a chemical fume hood.[2][5][15]
Crucially, there are significant gaps in the toxicological database, particularly concerning chronic exposure endpoints like genotoxicity, carcinogenicity, and reproductive toxicity. Given the structural alerts from the parent acetamide and pyridine molecules, further testing is strongly recommended before this compound is considered for any application involving a higher potential for human exposure. The experimental protocols outlined in this guide provide a standard pathway for generating the necessary data to perform a comprehensive risk assessment.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227129, 2-Pyridineacetamide. Available at: [Link]
-
XiXisys (2025). Safety Data Sheet for 2-PYRIDINEACETAMIDE. Available at: [Link]
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Chemical Toxicity Database (1994). RTECS NUMBER-UR8525000 for 2-Pyridineacetamide, thio-, monohydrochloride. Available at: [Link]
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National Toxicology Program (2018). Developmental and Reproductive Toxicity Technical Report on 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine. PubMed. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Introduction - NTP Developmental and Reproductive Toxicity Technical Report on...2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine. Available at: [Link]
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International Agency for Research on Cancer (1999). Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs, Volume 71. Available at: [Link]
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Kandárová, H. & Letašiová, S. (2011). Toxicological screening. PubMed Central. Available at: [Link]
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Plewa, M. J., et al. (2017). Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity. PubMed. Available at: [Link]
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Cantelli-Forti, G., et al. (1993). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. PubMed. Available at: [Link]
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Mantzavinos, D., et al. (2010). Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions. PubMed. Available at: [Link]
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Bradberry, S. M., et al. (2005). Pyrethroid Poisoning. PubMed Central. Available at: [Link]
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Heidemann, A., et al. (1995). Studies on the in vitro and in vivo genotoxicity of [2,2-dimethyl-6- (4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid. PubMed. Available at: [Link]
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National Toxicology Program (1978). Bioassay of 2-(Chloromethyl)pyridine for Possible Carcinogenicity. Available at: [Link]
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CAS Common Chemistry (n.d.). α-Phenyl-2-pyridineacetamide. Available at: [Link]
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A Researcher's Comprehensive Guide to 2-Pyridineacetamide: Key Suppliers, Commercial Availability, and Quality Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 2-Pyridineacetamide in Scientific Research
2-Pyridineacetamide (CAS No. 5451-39-8), a pyridine derivative characterized by an acetamide group at the 2-position, is a valuable building block in medicinal chemistry and drug discovery.[1] Its structural motif is present in a range of compounds investigated for various therapeutic applications. The accessibility and, more importantly, the purity of this reagent are paramount, as contaminants can lead to ambiguous experimental results, compromise the integrity of structure-activity relationship (SAR) studies, and introduce unforeseen toxicities in drug development pipelines.
This technical guide, designed from the perspective of a senior application scientist, provides a comprehensive overview of the commercial landscape for 2-Pyridineacetamide. It navigates the key suppliers, discusses critical aspects of commercial availability, and offers a practical framework for in-house quality control to ensure the reliability of your research.
The Commercial Landscape: Key Suppliers of 2-Pyridineacetamide
The procurement of 2-Pyridineacetamide involves a multi-tiered supplier landscape, from large-scale manufacturers to specialized distributors. For the end-user in a research or drug development setting, navigating this landscape is crucial for balancing cost, quality, and availability.
Below is a summary of prominent suppliers offering 2-Pyridineacetamide. It is important to note that while many companies list the product, availability can fluctuate, and it is always recommended to inquire directly for the most current information.
| Supplier | Typical Purity | Common Quantities Offered | Notes |
| MilliporeSigma (Sigma-Aldrich) | ≥98% | 1 g, 5 g, 10 mg | A major, reliable supplier with extensive documentation. Often a benchmark for quality.[2] |
| TCI America | >98.0% (GC) | 1 g, 5 g, 25 g | Known for a wide range of research chemicals and often provides detailed analytical data.[3][4] |
| Thermo Fisher Scientific (Alfa Aesar) | Typically ≥98% | 1 g, 5 g | A key player in the research chemical market with a strong distribution network.[1][5][6][7] |
| Santa Cruz Biotechnology | Research Grade | Varies (inquire for lot-specific data) | Offers a broad portfolio of biochemicals for research use.[8][9][10][11][12] |
| Cayman Chemical | ≥95% to ≥98% | Custom and pre-packaged sizes | Specializes in biochemicals and reagents for research, often with detailed biological activity data.[13][14][15][16] |
This list is not exhaustive, and numerous other regional and specialized suppliers exist. When selecting a supplier, consider factors beyond price, such as the availability of a detailed Certificate of Analysis (CoA), technical support, and shipping lead times.
Navigating Commercial Availability and Procurement
Forms, Grades, and Purities
2-Pyridineacetamide is typically supplied as a white to off-white crystalline powder or solid. The most common purity grade available for research purposes is ≥98%. For applications such as reference standards in analytical assays or late-stage preclinical studies, higher purity grades (>99.5%) may be required, which might necessitate custom synthesis or purification.
The primary causality behind the emphasis on high purity lies in the potential for structurally similar impurities to interfere with biological assays or synthetic reactions. For instance, isomeric pyridineacetamides (3- or 4-pyridineacetamide) could exhibit different biological activities or reactivities, confounding experimental outcomes.
Diagram: A Typical Procurement Workflow
The process of acquiring a chemical like 2-Pyridineacetamide for research is a multi-step workflow that emphasizes due diligence.
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Methodological & Application
Protocol for using 2-Pyridineacetamide in cell culture
An Application Guide for the In Vitro Evaluation of Pyridineacetamide Derivatives in Cancer Cell Lines
Abstract
The N-pyridinyl-acetamide scaffold is a recurring motif in medicinal chemistry, with various derivatives being investigated for their potential as therapeutic agents, particularly in oncology.[1][2][3] Molecules incorporating this core structure have been explored for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of pyridineacetamide derivatives in a cell culture setting. While specific biological data on the parent compound, 2-Pyridineacetamide, is limited, this guide synthesizes established methodologies for evaluating its bioactive derivatives. The protocols herein are designed to be self-validating systems, providing a robust framework for assessing cytotoxicity and preliminary mechanism of action.
| Scientific Rationale & Hypothesized Mechanism of Action
The precise molecular targets for many pyridineacetamide derivatives are not yet fully elucidated and are an active area of investigation. However, based on the known reactivity of structurally related compounds, several plausible mechanisms can be hypothesized, providing a logical basis for experimental design.
-
Covalent Modification: For derivatives containing reactive groups, such as haloacetamides (e.g., 2-chloro-N-(pyridin-4-yl)acetamide), a likely mechanism is the covalent modification of key cellular enzymes or proteins through alkylation.[4] This irreversible binding can disrupt critical signaling pathways essential for cell survival, proliferation, or metabolism.
-
Kinase Inhibition: Several studies on N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have demonstrated weak to moderate inhibitory activity against kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] This suggests that some derivatives may function by competing with ATP to block the phosphorylation cascade of key signaling pathways, such as the PI3K/AKT/mTOR or MAPK/ERK pathways, which are frequently dysregulated in cancer and are crucial for cell growth and survival.[5][6]
These hypotheses provide a foundation for designing experiments to probe the compound's effects on cell viability and to dissect the underlying molecular events.
Figure 2: A comprehensive workflow for the evaluation of a novel pyridineacetamide derivative, from initial cytotoxicity screening to mechanistic analysis of cell death.
Data Interpretation:
-
IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of a compound that inhibits a biological process (e.g., cell viability) by 50%. It is a standard measure of a compound's potency. [7]IC50 values for cytotoxic acetamide derivatives against various cancer cell lines can range from low micromolar to over 50 µM. [1][2]* Self-Validation: A robust experiment must include controls. The vehicle control (DMSO) ensures that the observed effects are due to the compound and not the solvent. A positive control (a known cytotoxic drug like Sorafenib or Cisplatin) validates that the assay system is working correctly. [1][8]Comparing the compound's activity against both cancerous and normal, non-transformed cell lines (e.g., HL7702, Vero) is crucial for assessing potential therapeutic selectivity. [1][8]
References
- A Comparative Analysis of the Biological Activities of 2-chloro-N-(pyridin-4-yl)acetamide and its Bromo-Analog. Benchchem.
- A Comparative Guide to the In Vitro Cytotoxicity of 2-chloro-N-(pyridin-4-yl)
-
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]
-
Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. PubMed. [Link]
- Technical Support Center: Optimizing 2-Pyridinecarbothioamide Dosage for In Vitro Studies. Benchchem.
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2-Pyridineacetamide | C7H8N2O. PubChem - NIH. [Link]
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Preparing Stock Solutions. PhytoTech Labs. [Link]
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Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. PMC - PubMed Central. [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. [Link]
-
Cell Cultivation Handbook. NACALAI TESQUE, INC. [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Publications. [Link]
-
Cell culture, transfection, immunocytochemistry, and imaging. Protocols.io. [Link]
-
Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PMC. [Link]
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Exploring Types of Cell Culture Treatments in Mammalian Cells. Altogen Labs. [Link]
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Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. MDPI. [Link]
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The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed. [Link]
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- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthetic Utility of 2-Pyridineacetamide
Introduction
2-Pyridineacetamide is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a pyridine ring and an acetamide moiety, offers multiple reactive sites: the nucleophilic and coordinating pyridine nitrogen, the amide group capable of various transformations, and an active methylene group with acidic protons. This unique combination makes 2-pyridineacetamide and its derivatives powerful precursors for constructing complex heterocyclic systems, particularly those with significant pharmacological relevance.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, imparting desirable physicochemical properties to target molecules, while the acetamide group provides a handle for diverse functionalization.[2][3] This guide provides an in-depth exploration of 2-pyridineacetamide's applications, focusing on the synthesis of high-value heterocyclic cores, and offers detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties and hazards of a reagent is the cornerstone of any reliable and reproducible synthetic protocol.
Table 1: Properties of 2-Pyridineacetamide
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O | [4][5] |
| Molar Mass | 136.15 g/mol | [4] |
| CAS Number | 5451-39-8 | [4][6] |
| Appearance | Off-white to light yellow crystalline powder | [6] |
| Melting Point | 121-125 °C | [6] |
| Synonyms | 2-(Pyridin-2-yl)acetamide, (2-Pyridyl)acetamide | [4] |
Safety and Hazard Information
2-Pyridineacetamide is a hazardous substance that requires careful handling to ensure laboratory safety. All personnel should consult the full Safety Data Sheet (SDS) before use.[6][7]
-
Hazards:
-
Mandatory Handling Precautions:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety goggles or a face shield.[6][7]
-
Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA approved respirator.[6]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material using non-sparking tools and place it into a suitable, labeled container for disposal.[7] Do not let the product enter drains.[8][9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[6][7]
-
-
Core Applications in Heterocyclic Synthesis
The reactivity of 2-pyridineacetamide's scaffold is primarily exploited in the construction of fused and substituted heterocyclic systems.
Precursor to Substituted 2-Pyridones
The 2-pyridone core is a ubiquitous motif in biologically active natural products and pharmaceuticals, valued for its ability to act as a hydrogen bond donor and acceptor.[10] Derivatives of cyanoacetamide, a close structural relative of 2-pyridineacetamide, are widely used in the synthesis of 3-cyano-2-pyridones through condensation reactions with α,β-unsaturated carbonyl compounds.[11] This transformation highlights the utility of the active methylene group in the acetamide moiety for forming new carbon-carbon bonds and subsequent cyclization.
The general mechanism involves an initial Michael addition of the deprotonated acetamide to the enone, followed by an intramolecular cyclization and subsequent aromatization, which can occur via oxidation or elimination of a leaving group.[11][12]
Caption: General mechanism for 2-pyridone synthesis.
Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridine derivatives are a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][13] Several marketed drugs, such as the antiplatelet agents Clopidogrel and Prasugrel, feature this heterocyclic core.[3]
A common and efficient synthetic strategy employs derivatives of 2-pyridineacetamide, specifically α-haloacetamides, as key electrophilic building blocks. The synthesis is typically a two-step process where a 2-mercaptonicotinonitrile derivative is first S-alkylated with the chloroacetamide, followed by a base-mediated intramolecular cyclization (Thorpe-Ziegler reaction) to furnish the final thieno[2,3-b]pyridine product.[3][13]
Caption: Workflow for thieno[2,3-b]pyridine synthesis.
Application as a Bidentate Ligand
The structural arrangement of 2-pyridineacetamide, with a pyridine nitrogen and an amide oxygen, makes it an excellent candidate for a bidentate chelating ligand in coordination chemistry.[14] Such ligands are crucial in developing transition metal complexes for applications in homogeneous catalysis, materials science, and bioinorganic chemistry.[15][16] The formation of a stable five-membered chelate ring with a metal ion can enhance catalytic activity and selectivity by enforcing a specific geometry around the metal center.
Caption: Chelation of a metal ion by 2-pyridineacetamide.
Detailed Experimental Protocols
The following protocols are generalized procedures derived from established literature and should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of 3-Amino-N-aryl-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide
(Adapted from Abdelmoniem, A. M. et al., ACS Omega, 2023)[3][13]
Principle: This two-step protocol demonstrates the construction of the thieno[2,3-b]pyridine core via S-alkylation followed by base-catalyzed intramolecular cyclization.
Materials and Reagents:
| Reagent | CAS No. | Mwt ( g/mol ) | Quantity |
| 4-Methyl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 84539-01-5 | 226.29 | 10 mmol |
| 2-Chloro-N-arylacetamide | Varies | Varies | 10 mmol |
| Ethanol (Absolute) | 64-17-5 | 46.07 | ~50 mL |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.2 mL |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 10 mmol |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | For recrystallization |
Procedure:
Step 1: Synthesis of the Thioether Intermediate
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-N-arylacetamide (10 mmol) and ethanol (25 mL).
-
Add 4-methyl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (10 mmol) to the solution.
-
Add triethylamine (0.2 mL) to the mixture. Causality Note: TEA acts as a mild base to facilitate the nucleophilic attack of the thiol on the chloroacetamide without promoting premature cyclization.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The intermediate product often precipitates.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
In a clean 100 mL round-bottom flask, dissolve the dried intermediate (10 mmol) in ethanol (25 mL).
-
Add sodium ethoxide (10 mmol). Causality Note: NaOEt is a strong base required to deprotonate the active methylene group adjacent to the cyano function, initiating the Thorpe-Ziegler cyclization.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude product.
-
Purification: Recrystallize the solid from a suitable solvent system, such as DMF/ethanol, to afford the pure thieno[2,3-b]pyridine derivative.[13]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The appearance of a new signal for the amino group (NH₂) in the ¹H NMR and IR spectra is indicative of successful cyclization.[3]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (S-alkylation) | - Incomplete reaction.- Insufficient base. | - Increase reflux time and monitor by TLC.- Ensure TEA is fresh and added in the correct amount. |
| No cyclization in Step 2 | - Base is not strong enough or has degraded.- Steric hindrance from bulky substituents. | - Use freshly prepared or commercially sourced sodium ethoxide. Consider a stronger base like potassium tert-butoxide.- Increase reaction temperature or time. |
| Formation of multiple side products | - Reaction temperature too high, causing decomposition.- Base promoting side reactions. | - Carefully control the reflux temperature.- Add the base portion-wise at a lower temperature before heating to reflux. |
| Difficulty in product purification | - Presence of unreacted starting materials or intermediates.- Product is highly soluble in the recrystallization solvent. | - Optimize the reaction to go to completion.- Perform column chromatography for purification.- Use a multi-solvent system for recrystallization (e.g., dissolve in a good solvent like DMF and precipitate with a poor solvent like water or ethanol). |
Conclusion and Future Outlook
2-Pyridineacetamide is a highly effective and versatile reagent in organic synthesis, primarily serving as a robust precursor for nitrogen- and sulfur-containing heterocycles. Its applications in constructing medicinally relevant scaffolds like pyridones and thienopyridines are well-established. Future research will likely focus on expanding its utility in asymmetric synthesis, developing novel multicomponent reactions where it can be a key participant, and exploring the catalytic potential of its metal complexes in a wider range of organic transformations. For professionals in drug development, derivatives of 2-pyridineacetamide will continue to be essential tools for generating compound libraries to explore new therapeutic targets.
References
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Fujii, M., Nishimura, T., Koshiba, T., Yokoshima, S., & Fukuyama, T. (2013). 2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide. Organic Letters, 15(1), 232–234. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 227129, 2-Pyridineacetamide. Available at: [Link]
-
Abdelmoniem, A. M., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
-
Abdelmoniem, A. M., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2a-e. Available at: [Link]
-
Carles, L., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304-8. Available at: [Link]
-
Ugwu, D., & Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry. Available at: [Link]
-
Bautista-Hernández, C. A., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]
- Google Patents. (2002). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
ResearchGate. (2001). Structure−Activity Relationships and Effects on Neuroactive Steroid Synthesis in a Series of 2-Phenylimidazo[1,2-a]pyridineacetamide Peripheral Benzodiazepine Receptors Ligands. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Available at: [Link]
-
PubChemLite. (n.d.). 2-pyridineacetamide (C7H8N2O). Available at: [Link]
-
TCU Digital Repository. (2021). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Available at: [Link]
-
Hu, X., & Shimizu, G. K. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 23(10), 2465. Available at: [Link]
-
Docker, A., et al. (2023). Exploiting reduced-symmetry ligands with pyridyl and imidazole donors to construct a second-generation stimuli-responsive heterobimetallic [PdPtL4]4+ cage. Chemical Science. Available at: [Link]
Sources
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- 16. Exploiting reduced-symmetry ligands with pyridyl and imidazole donors to construct a second-generation stimuli-responsive heterobimetallic [PdPtL4]4+ cage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 2-Pyridineacetamide Stock Solutions for Research Applications
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2-Pyridineacetamide (CAS: 5451-39-8), a compound utilized in various chemical and pharmaceutical research settings. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and operator safety. This document outlines the key physicochemical properties of 2-Pyridineacetamide, presents a systematic approach to solvent selection, and details a step-by-step methodology for preparing a high-concentration stock solution. Furthermore, it addresses essential safety precautions, quality control measures, and long-term storage recommendations to maintain solution integrity.
Compound Properties and Safety Considerations
A thorough understanding of the compound's properties is foundational to its proper handling and use. 2-Pyridineacetamide is a solid at room temperature with specific characteristics that must be considered.[1][2][3]
Physicochemical Data
The key properties of 2-Pyridineacetamide are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5451-39-8 | [1][4][5] |
| Molecular Formula | C₇H₈N₂O | [3][4][5] |
| Molecular Weight | 136.15 g/mol | [3][4][5] |
| Melting Point | 118-120 °C | [1][2][3] |
| IUPAC Name | 2-(pyridin-2-yl)acetamide | [4] |
| Synonyms | (2-pyridyl)acetamide, Pyridine-2-acetamide | [2][4] |
| Stability | Stable under normal conditions. | [5] |
Hazard Assessment and Safe Handling
2-Pyridineacetamide is classified with specific hazards that mandate strict safety protocols.[4] All handling of the solid compound and its solutions must be performed within a certified chemical fume hood.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4][6]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4][5][6][7]
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[4][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4][5][6][7]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.[5][6]
-
Hand Protection: Nitrile or other chemically resistant gloves must be worn.[5][6]
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: When handling the powder outside of a fume hood (not recommended), a properly fitted respirator is necessary.[5]
Principles of Solvent Selection
The selection of an appropriate solvent is the most critical step for preparing a viable stock solution. While extensive public data on the solubility of 2-Pyridineacetamide is limited, its chemical structure—containing a polar pyridine ring and an amide group—suggests solubility in polar organic solvents. For most biological and screening applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solvating power and compatibility with most assays.
Protocol for Solubility Testing
If an alternative solvent to DMSO is required, a small-scale solubility test must be performed. This protocol establishes a semi-quantitative method for assessing solubility.
Materials:
-
2-Pyridineacetamide powder
-
Candidate solvents (e.g., DMSO, DMF, Ethanol, Methanol, Water)
-
Calibrated pipettes
-
Vortex mixer
-
Small glass vials
Procedure:
-
Weigh approximately 1-2 mg of 2-Pyridineacetamide into a tared glass vial. Record the exact mass.
-
Add the selected solvent in small, measured increments (e.g., 100 µL).
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background for any undissolved particulates.
-
Continue adding solvent incrementally until the solid is completely dissolved.
-
Calculate the approximate solubility based on the total volume of solvent required.
Data Interpretation: Record your observations in a table to guide solvent choice for the final stock solution.
| Solvent | Amount of Solute (mg) | Volume of Solvent to Dissolve (mL) | Approx. Solubility (mg/mL) | Observations |
| DMSO | ||||
| Ethanol | ||||
| Water | ||||
| PBS (pH 7.4) |
Protocol for 10 mM Stock Solution Preparation in DMSO
This protocol provides a validated method for preparing a 10 mM stock solution of 2-Pyridineacetamide in DMSO, a common starting concentration for drug discovery and cell-based assays.
Materials and Equipment
-
2-Pyridineacetamide (CAS: 5451-39-8)
-
Anhydrous, molecular biology grade DMSO
-
Analytical balance (readable to 0.1 mg)
-
Chemical fume hood
-
Calibrated micropipettes (P1000, P200)
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, water bath type)
-
Sterile 0.22 µm syringe filters and sterile syringes (for cell-based applications)
-
Cryogenic storage vials
Workflow Overview
The following diagram illustrates the complete workflow from initial calculation to final storage.
Caption: Workflow for preparing 2-Pyridineacetamide stock solution.
Step-by-Step Procedure
-
Calculation: Determine the mass of 2-Pyridineacetamide required.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM solution:
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (136.15 g/mol ) × (1000 mg/g) = 1.36 mg
-
-
Weighing:
-
Place a 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh approximately 1.36 mg of 2-Pyridineacetamide directly into the tube. Record the exact mass.
-
-
Dissolution:
-
Based on the actual mass weighed, calculate the precise volume of DMSO to add.
-
Formula: Volume (µL) = [Mass (mg) / 136.15 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)
-
Example: If you weighed 1.40 mg:
-
Volume (µL) = [1.40 / 136.15] / 0.010 × 1,000,000 ≈ 1028 µL
-
Add the calculated volume of DMSO to the tube.
-
Cap the tube tightly and vortex for 2-3 minutes until the solid is fully dissolved.
-
-
Quality Control (Visual):
-
Hold the tube up to a light source and against a dark background. The solution should be clear, colorless, and free of any visible particulates.
-
If particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes and vortex again. Gentle warming to 30-40°C can be applied if necessary, but allow the solution to return to room temperature before final use.
-
-
Sterile Filtration (for biological use):
-
For applications involving cell culture, it is imperative to sterilize the stock solution.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the tip.
-
Dispense the solution through the filter into a new sterile tube. This step removes any potential microbial contamination.
-
-
Aliquotting:
-
To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryogenic vials.
-
Storage and Stability
Proper storage is essential to maintain the potency and integrity of the 2-Pyridineacetamide stock solution.
-
Short-Term Storage (1-2 weeks): Aliquots can be stored at 4°C, protected from light.
-
Long-Term Storage (>2 weeks): Aliquots must be stored at -20°C or -80°C. Storage at -80°C is preferred for maximum stability over months to years.
-
Handling: When retrieving an aliquot from the freezer, allow it to thaw completely and come to room temperature before opening the cap. This prevents atmospheric water from condensing into the DMSO, which can cause the compound to precipitate. Briefly vortex the vial before making dilutions.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely. | - Insufficient solvent volume.- Incorrect solvent choice.- Solution is supersaturated. | - Re-check calculations and add slightly more solvent if appropriate.- Aid dissolution with sonication and gentle warming.- If the target concentration is too high for the solvent, prepare a more dilute stock. |
| Precipitate forms after freezing and thawing. | - Water condensation into DMSO.- Compound has low solubility at colder temperatures. | - Always allow the vial to warm to room temperature before opening.- Gently warm the vial to 37°C and vortex to redissolve the precipitate before use. |
| Inconsistent experimental results. | - Stock solution degradation due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial weighing or pipetting. | - Use a fresh aliquot for each experiment.- Prepare a new stock solution, paying close attention to technique and calibration of equipment. |
References
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Application Notes & Protocols: 2-Pyridineacetamide as a Versatile Ligand in Coordination Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 2-Pyridineacetamide.
Introduction: The Molecular Logic of 2-Pyridineacetamide
2-Pyridineacetamide (IUPAC Name: 2-(pyridin-2-yl)acetamide; CAS: 5451-39-8) is a heterocyclic compound featuring a pyridine ring linked to an acetamide group via a methylene bridge.[1][2] Its significance in coordination chemistry stems from the presence of multiple potential donor atoms within a compact and sterically favorable structure.
The key to 2-PAA's utility lies in its ability to act as a bidentate ligand .[3][4][5] It possesses two primary coordination sites:
-
The Pyridine Nitrogen (N_py): A classic Lewis base site, readily available to coordinate with a metal center.
-
The Amide Oxygen (O_amide): The carbonyl oxygen of the acetamide group also possesses lone pairs of electrons, making it an effective donor atom.
When both the pyridine nitrogen and the amide oxygen coordinate to the same metal ion, they form a stable five-membered chelate ring. This "chelation effect" results in complexes with significantly higher thermodynamic stability compared to those formed by analogous monodentate ligands.[6][7] This inherent stability is a crucial attribute for developing robust catalysts and biologically active compounds.
Caption: A typical workflow for evaluating the antimicrobial activity of a new 2-PAA complex.
Protocol 3: Antimicrobial Screening (Agar Disc Diffusion Method)
-
Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., E. coli) in a sterile nutrient broth and incubate to reach a standard turbidity.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Disc Preparation: Prepare solutions of the synthesized complex in a suitable solvent (e.g., DMSO) at various concentrations. Impregnate sterile paper discs (6 mm diameter) with these solutions. A disc with the solvent alone serves as a negative control.
-
Incubation: Aseptically place the discs on the inoculated agar surface. Incubate the plates at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the clear zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.
Catalysis
Pyridine-containing ligands are cornerstones in the design of transition metal catalysts. [8]The defined coordination geometry and electronic tunability afforded by ligands like 2-PAA are highly desirable. Metal complexes involving pyridinophane scaffolds (which contain pyridine units) have been successfully employed as catalysts for C-C coupling reactions and various oxidation processes. [9][10][11]The robust chelate structure of 2-PAA complexes makes them stable under catalytic conditions, preventing ligand dissociation and catalyst deactivation. While specific catalytic applications for 2-PAA itself are an emerging area, the principles from related systems suggest high potential. [12]
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Application Notes and Protocols for the Quantitative Analysis of 2-Pyridineacetamide
Introduction: The Analytical Imperative for 2-Pyridineacetamide Quantification
2-Pyridineacetamide, a molecule of significant interest in pharmaceutical development and chemical synthesis, necessitates robust and reliable analytical methods for its precise quantification.[1][2] As a pyridine-containing heterocyclic compound, its chemical properties present unique challenges and opportunities in analytical method development.[3] This guide provides a comprehensive overview of validated analytical techniques for the determination of 2-Pyridineacetamide in various sample matrices, tailored for researchers, scientists, and drug development professionals.
The methodologies detailed herein are grounded in fundamental analytical principles and are designed to ensure scientific integrity through self-validating systems. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse in pharmaceutical analysis for its versatility and robustness. For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented as a powerful alternative. Furthermore, we will address the analysis of 2-Pyridineacetamide by Gas Chromatography-Mass Spectrometry (GC-MS), a technique that often requires derivatization to improve the analyte's volatility and thermal stability.
Each protocol is accompanied by an in-depth explanation of the experimental choices, providing a clear understanding of the underlying scientific principles. This document is structured to empower the user with not only the "how" but also the "why," fostering a deeper comprehension of the analytical workflows.
Physicochemical Properties of 2-Pyridineacetamide
A thorough understanding of the analyte's physicochemical properties is paramount for developing effective analytical methods.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1][5] |
| Melting Point | 118-120 °C | [5] |
| pKa | 15.87 ± 0.40 (Predicted) | [5] |
| Appearance | Solid | [6] |
These properties, particularly the presence of a pyridine ring and an amide group, influence its solubility, chromatographic behavior, and ionization characteristics.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds like 2-Pyridineacetamide.[7] A reversed-phase HPLC method is generally suitable, leveraging the analyte's moderate polarity.
Rationale for Method Design
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds through hydrophobic interactions. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the analyte's retention time. The choice of buffer is critical; a phosphate or formate buffer helps to maintain a consistent pH, which is essential for reproducible chromatography of ionizable compounds like 2-Pyridineacetamide. UV detection is appropriate due to the presence of the pyridine ring, which imparts a UV chromophore.
Experimental Workflow: HPLC-UV Analysis
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Application Notes: 2-Pyridineacetamide as a Versatile Building Block for Pharmaceutical Compounds
Introduction: The Strategic Value of 2-Pyridineacetamide in Medicinal Chemistry
2-Pyridineacetamide is a strategically important starting material in medicinal chemistry, valued for its unique combination of a nucleophilic acetamide side chain and an electron-deficient pyridine ring.[1][2][3] This arrangement of functional groups provides a versatile platform for constructing a variety of complex heterocyclic systems, which are hallmarks of many clinically significant pharmaceutical agents.
The core value of 2-pyridineacetamide lies in the distinct reactivity of its three key components:
-
The Methylene Bridge (-CH2-): The protons on this carbon are activated by both the adjacent pyridine ring and the carbonyl group, making them susceptible to deprotonation and subsequent alkylation or condensation reactions.
-
The Amide Group (-C(O)NH2): The nitrogen and oxygen atoms offer sites for further functionalization, and the amide itself can participate in cyclization reactions.
-
The Pyridine Ring: While generally electron-deficient and less susceptible to electrophilic substitution than benzene, the nitrogen atom can act as a nucleophile and a base, directing reactions and participating in cyclization cascades.[4] Its presence is crucial for the biological activity of the final compounds, often engaging in hydrogen bonding or other key interactions with biological targets.
This guide provides an in-depth exploration of 2-pyridineacetamide's application, focusing on its pivotal role in the synthesis of the imidazo[1,2-a]pyridine scaffold, a core structure in widely used hypnotic and anxiolytic drugs.[5][6][7]
Core Application: Synthesis of Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in drug discovery, appearing in numerous marketed drugs like Zolpidem (for insomnia) and Alpidem (anxiolytic).[5][7][8] The most common and efficient route to this scaffold involves the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone. While 2-pyridineacetamide itself is not the direct precursor in this classic route, its derivatives are central to building the more complex side chains necessary for pharmacological activity, as seen in the synthesis of Zolpidem.
Synthetic Strategy Overview: The Path to Zolpidem
A prominent example illustrating the utility of related structures is the synthesis of Zolpidem, N,N-Dimethyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide.[8][9] The synthesis involves first creating the core imidazo[1,2-a]pyridine ring and then introducing the critical acetamide side chain at the C3 position. This multi-step process highlights the strategic introduction of functional groups.
The general workflow can be visualized as follows:
Caption: General synthetic workflow for Zolpidem.
This pathway demonstrates a modular approach where the core heterocycle is first assembled and then elaborated. The key step, C3 functionalization, is where precursors conceptually related to 2-pyridineacetamide are built onto the scaffold.
Key Reaction: The Vilsmeier-Haack Reaction for C3-Formylation
A critical method for introducing a side chain at the C3 position of the imidazo[1,2-a]pyridine ring is the Vilsmeier-Haack reaction.[10][11][12] This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl group (-CHO) onto an electron-rich aromatic ring.[12][13]
The Vilsmeier reagent, a chloromethyleniminium salt, is a mild electrophile that reacts readily with the electron-rich C3 position of the imidazo[1,2-a]pyridine core. This formylated intermediate is a versatile precursor that can be converted into the desired acetamide side chain.[14]
Mechanism Insight: The reaction proceeds via electrophilic substitution. The imidazo[1,2-a]pyridine attacks the Vilsmeier reagent, forming an iminium salt intermediate. Subsequent hydrolysis during aqueous workup liberates the aldehyde.[4][10]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a suitably equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory. Always use appropriate Personal Protective Equipment (PPE).
Protocol 1: Synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol details the crucial formylation step, a key gateway to installing the acetamide side chain.[14]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | 222.29 | 10.0 g | 45.0 |
| Phosphorus oxychloride (POCl3) | 153.33 | 10.3 g (6.7 mL) | 67.5 (1.5 eq) |
| N,N-Dimethylformamide (DMF) | 73.09 | 16.4 g (17.4 mL) | 225 (5.0 eq) |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | ~150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - |
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (17.4 mL). Cool the flask to 0 °C in an ice-water bath. Add POCl3 (6.7 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Causality Note: This exothermic reaction must be cooled to prevent degradation of the reagent and control the reaction rate. Dropwise addition is critical for safety and yield.
-
-
Substrate Addition: Dissolve 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (10.0 g) in anhydrous DCM (100 mL) and add this solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexane).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~200 g) and saturated NaHCO3 solution (150 mL).
-
Causality Note: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction mixture. This process is highly exothermic and may release gas; slow addition is crucial.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous Na2SO4.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure aldehyde product.
Protocol 2: Conversion of Aldehyde to Zolpidic Acid
The formyl group is a versatile handle. A common route to the final acetamide involves conversion to a nitrile, followed by hydrolysis.[9][14]
Workflow Diagram:
Caption: Conversion of formyl group to carboxylic acid.
-
Reduction: The aldehyde (product of Protocol 1) is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH4) in methanol.[14]
-
Chlorination: The alcohol is then converted to the more reactive chloromethyl derivative using a reagent like thionyl chloride (SOCl2) or p-toluenesulfonyl chloride.
-
Cyanation: The chloromethyl compound undergoes nucleophilic substitution with sodium cyanide (NaCN) to yield the acetonitrile intermediate.[14]
-
Safety Critical Note: Sodium cyanide is extremely toxic. All operations must be performed in a certified fume hood, and appropriate safety protocols for handling and quenching cyanides must be strictly followed.
-
-
Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid (Zolpidic Acid) under either acidic (e.g., H2SO4) or basic (e.g., KOH) conditions, followed by neutralization.[9][14]
Protocol 3: Final Amidation to Synthesize Zolpidem
The final step is the formation of the N,N-dimethylamide from Zolpidic Acid.
Procedure:
-
Acid Chloride Formation: Activate the carboxylic acid by converting it to an acid chloride. This is typically achieved by reacting Zolpidic Acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride in an inert solvent like DCM.[9]
-
Amidation: The crude acid chloride is then reacted directly with anhydrous dimethylamine (gas or a solution in THF) to form Zolpidem.[9] The reaction is typically run at low temperature (0 °C to room temp) to control reactivity.
-
Workup and Purification: The reaction is quenched with water or a mild base. The product is extracted with an organic solvent, washed, dried, and purified by recrystallization to yield high-purity Zolpidem.[9]
Conclusion and Future Outlook
2-Pyridineacetamide and its structural motifs are foundational building blocks in the synthesis of high-value pharmaceutical compounds. The strategic interplay between the pyridine ring and the acetamide side chain provides chemists with a powerful toolkit for creating complex, biologically active molecules. The synthesis of imidazo[1,2-a]pyridines like Zolpidem serves as a prime example of this utility. As synthetic methodologies advance, particularly in C-H activation and flow chemistry, the application of simple, versatile precursors like 2-pyridineacetamide will continue to expand, enabling more efficient and sustainable routes to novel therapeutics.
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Application Notes and Protocols for In Vivo Experimental Design Using 2-Pyridineacetamide in Animal Models
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Pyridineacetamide in preclinical animal models. While 2-Pyridineacetamide itself lacks a well-defined primary pharmacological activity, its significance in experimental design is paramount, particularly in studies involving the histamine analogue, betahistine. 2-Pyridineacetamide is readily metabolized in vivo to 2-pyridylacetic acid (2-PAA), the principal but pharmacologically inactive metabolite of betahistine.[1][2][3][4][5][6] Therefore, 2-Pyridineacetamide serves as an essential experimental control to delineate the specific effects of the parent drug (betahistine) and its other active metabolites from those of its main, inactive metabolite. This guide details the scientific rationale, experimental design, and step-by-step protocols for employing 2-Pyridineacetamide as a negative control in a validated animal model of vestibular dysfunction.
Scientific Rationale and Preclinical Context
The Role of Betahistine in Vestibular Research
Betahistine is a structural analogue of histamine, acting as a weak agonist at the histamine H1 receptor and a potent antagonist at the H3 receptor.[2][3][7] This mechanism is believed to increase blood flow in the inner ear, making it a widely used treatment for vestibular disorders such as Menière's disease.[8] In preclinical research, betahistine has been shown to accelerate functional recovery in animal models of vestibular loss.[2][9]
Metabolism of Betahistine and the Significance of 2-Pyridylacetic Acid (2-PAA)
Upon oral administration, betahistine undergoes rapid and extensive first-pass metabolism, primarily by monoamine oxidase enzymes, to 2-pyridylacetic acid (2-PAA).[1][2][3] Plasma levels of the parent betahistine are often very low or undetectable, making 2-PAA the most abundant species measured in pharmacokinetic studies.[1][4] Crucially, studies have demonstrated that unlike betahistine and its other metabolites (aminoethylpyridine and hydroxyethylpyridine), 2-PAA does not increase cochlear blood flow in animal models, indicating it is pharmacologically inactive in this context.[8]
2-Pyridineacetamide as a Pro-Metabolite Control
To establish a clear cause-and-effect relationship and prove that the therapeutic effects of betahistine are not mediated by its main, inactive metabolite, a robust control is required. 2-Pyridineacetamide serves this purpose perfectly. It is metabolized in vivo to 2-PAA, thus allowing researchers to isolate and assess the contribution of this specific metabolite to the overall observed effects of betahistine administration. This is a critical component of rigorous experimental design, ensuring that observed efficacy is correctly attributed to the parent drug or its active metabolites.
The metabolic pathway of betahistine is illustrated below:
Caption: Metabolism of Betahistine and role of 2-Pyridineacetamide.
In Vivo Experimental Design: Vestibular Compensation Model
This section outlines a robust experimental design using a chemically-induced unilateral vestibular lesion model in rats to assess the efficacy of betahistine, using 2-Pyridineacetamide as a critical control.
Animal Model: Unilateral Labyrinthectomy (UL) in Rats
The unilateral labyrinthectomy model is a well-established method for inducing symptoms of vestibular dysfunction, such as postural instability, nystagmus, and locomotor deficits. This allows for the quantitative assessment of functional recovery over time. Male Sprague-Dawley or Wistar rats (250-300g) are recommended.
Experimental Groups and Dosing Strategy
A minimum of four groups are required for a scientifically sound study. The number of animals per group should be determined by power analysis, but typically ranges from 8-12.
| Group # | Group Name | Surgical Procedure | Treatment (Oral Gavage) | Purpose |
| 1 | Sham + Vehicle | Sham Surgery | Vehicle (e.g., 0.9% Saline or 0.5% CMC) | Establishes baseline performance without vestibular lesion or drug treatment. |
| 2 | UL + Vehicle | Unilateral Labyrinthectomy | Vehicle (e.g., 0.9% Saline or 0.5% CMC) | Negative control; characterizes the effect of the vestibular lesion on outcome measures. |
| 3 | UL + Betahistine | Unilateral Labyrinthectomy | Betahistine Dihydrochloride (e.g., 10-50 mg/kg) | Positive control; evaluates the therapeutic efficacy of the active drug. |
| 4 | UL + 2-Pyridineacetamide | Unilateral Labyrinthectomy | 2-Pyridineacetamide (e.g., 10-50 mg/kg) | Experimental Control ; determines if the inactive metabolite 2-PAA contributes to recovery. |
Dose Rationale: The dose of 2-Pyridineacetamide should be molar-equivalent to the betahistine dose to ensure that the systemic exposure to the resulting 2-PAA metabolite is comparable between Group 3 and Group 4.
Experimental Workflow
The following diagram illustrates the key phases of the experimental protocol.
Caption: Overall experimental workflow from acclimation to endpoint.
Detailed Protocols
Protocol: Preparation and Administration of 2-Pyridineacetamide
Materials:
-
2-Pyridineacetamide (powder form)
-
Vehicle (e.g., sterile 0.9% saline or 0.5% w/v carboxymethylcellulose in water)
-
Weighing scale, spatulas, and weigh boats
-
Conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Oral gavage needles (flexible tip, appropriate size for rats)
-
Syringes (1 mL or 3 mL)
Procedure:
-
Calculate Required Amount: Based on the desired concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume to achieve a 50 mg/kg dose) and the total volume needed for the study duration, calculate the total mass of 2-Pyridineacetamide required.
-
Weigh Compound: Accurately weigh the calculated amount of 2-Pyridineacetamide powder.
-
Solubilization/Suspension:
-
Add the powder to a conical tube.
-
Add a small amount of the vehicle and vortex to create a slurry. This prevents clumping.
-
Gradually add the remaining vehicle to reach the final desired volume.
-
Place a magnetic stir bar in the tube and stir on a magnetic stirrer for 15-30 minutes to ensure a homogenous solution or fine suspension.
-
Note: 2-Pyridineacetamide may have limited water solubility. A fine, homogenous suspension is acceptable for oral gavage, but it must be stirred continuously before and during dose administration to ensure uniform delivery.
-
-
Administration:
-
Gently restrain the rat.
-
Ensure the dosing solution/suspension is well-mixed. Draw the appropriate volume into the syringe.
-
Measure the gavage needle against the rat's body (from the tip of the nose to the last rib) to ensure correct placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it to the pre-measured length.
-
Slowly administer the dose.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
-
Protocol: Beam Walking Test for Locomotor Function
Purpose: This test assesses fine motor coordination and balance, which are significantly impaired following vestibular lesions.
Materials:
-
Elevated narrow beam (e.g., 1-2 cm wide, 1 meter long, elevated 1 meter from the floor)
-
A neutral start platform and a home cage or dark box at the end of the beam.
-
Video recording equipment for offline scoring.
Procedure:
-
Habituation (Pre-Surgery):
-
Allow rats to explore the testing room for 30 minutes before the first session.
-
Place the rat on the start platform and allow it to traverse the beam to its home cage.
-
Repeat for 3-5 trials per day for 2-3 days before baseline testing to ensure stable performance.
-
-
Testing (Baseline and Post-Surgery):
-
Place the animal on the start platform.
-
Record the animal as it traverses the beam.
-
Conduct 3 trials per animal for each time point (e.g., Day 1, 3, 7, 14, 21 post-surgery).
-
-
Scoring:
-
A trained observer, blinded to the experimental groups, should score the videos.
-
Primary Measures:
-
Time to Traverse: The time taken to cross the beam.
-
Number of Foot Slips: The number of times a hindlimb or forelimb slips off the top surface of the beam.
-
-
Qualitative Score (Optional): A 7-point scale can be used to score the quality of movement.
-
Data Analysis and Expected Outcomes
Data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare the performance of different groups over time.
-
Expected Outcome: The UL + Vehicle group will show significant and persistent deficits in the beam walking test compared to the Sham group. The UL + Betahistine group is expected to show a significantly faster rate of recovery (reduced traverse time and fewer foot slips) compared to the UL + Vehicle group.
References
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2-chloro-N-(pyridin-4-yl)acetamide and its Bromo-Analog.
- PubChem. (n.d.). 2-Pyridineacetamide.
- Bertlich, M., et al. (2025). Betahistine metabolites, Aminoethylpyridine, and Hydroxyethylpyridine increase cochlear blood flow in guinea pigs in vivo.
- Da-loss, M., et al. (1999). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry, 42(19), 3934-41.
- Tighilet, B., et al. (2018). Betahistine Treatment in a Cat Model of Vestibular Pathology: Pharmacokinetic and Pharmacodynamic Approaches. Frontiers in Neurology.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. MDPI.
- Parietti-Winkler, C., et al. (2023).
- Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
- Krishnaraj, K., et al. (2015). Safety, Tolerability, and Pharmacokinetics of 2-Pyridylacetic Acid, a major metabolite of betahistine, in Phase 1 dose escalation study in subjects with ADHD.
- Abdel-Raheem, S. A. A., et al. (2019). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form.
- Abd-El-Badih, A. H. M., et al. (2017). Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. Pharmaceutical Chemistry Journal, 51, 652–661.
- Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10, 255-260.
- Li, G., et al. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 35(3), 293-304.
- Mohan, A., et al. (2015). Safety, tolerability and pharmacokinetics of 2-pyridylacetic acid, a major metabolite of betahistine, in a phase 1 dose escalation study in subjects with ADHD. Journal of Pharmacy and Pharmacology, 67(8), 1069-78.
- Tomar, M. S., et al. (2013). Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers. Scholars Research Library.
- Altamimi, D., et al. (2020). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals.
- Da Settimo, F., et al. (2009). 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. Journal of Medicinal Chemistry, 52(15), 4745-56.
- El-Sayed, N. N. E., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
- Vacher, B., et al. (1999). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 42(9), 1648-60.
- González-Trujano, M. E., et al. (2023). In Vivo Neuropharmacological Effects of Neophytadiene. MDPI.
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Application Note & Protocols: Strategic Derivatization of 2-Pyridineacetamide for Advanced Research and Drug Discovery
Abstract
2-Pyridineacetamide is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its structure presents multiple reactive sites amenable to chemical modification, enabling the systematic exploration of chemical space to optimize pharmacological properties. This guide provides a detailed exploration of key derivatization techniques for 2-pyridineacetamide, aimed at researchers, medicinal chemists, and drug development professionals. We delve into the chemical rationale behind various synthetic strategies and provide robust, step-by-step protocols for modification at the pyridine nitrogen, the amide functionality, and the α-methylene bridge. Each protocol is designed as a self-validating system, incorporating essential purification and characterization steps to ensure scientific rigor.
Introduction: The Significance of the 2-Pyridineacetamide Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous commercial agrochemicals, pharmaceuticals, and vitamins.[2] When combined with an acetamide side chain at the 2-position, the resulting 2-pyridineacetamide molecule becomes a valuable intermediate for developing therapeutic agents, particularly in fields like oncology, neurology, and pain management.[1] The scaffold's unique electronic and steric properties, including its ability to act as a hydrogen bond donor/acceptor and engage in metal chelation, make it an attractive starting point for library synthesis and lead optimization.
The strategic derivatization of this core structure allows for the fine-tuning of critical drug-like properties, including:
-
Potency and Selectivity: Modifying functional groups can enhance interactions with biological targets like enzymes and receptors.[1]
-
Pharmacokinetics (ADME): Altering lipophilicity, polarity, and metabolic stability can improve absorption, distribution, metabolism, and excretion profiles.
-
Solubility: Introducing or modifying polar groups can enhance aqueous solubility.
This document serves as a practical guide to the most effective and commonly employed derivatization strategies for 2-pyridineacetamide.
Molecular Scaffold Analysis: Identifying Reactive Centers
The chemical reactivity of 2-pyridineacetamide is dictated by three primary functional regions. Understanding these sites is crucial for designing a successful derivatization strategy.
Caption: General scheme for the N-alkylation of the pyridine ring.
Protocol 3.1: Synthesis of N-Benzyl-2-acetamidopyridinium Bromide
Materials:
-
2-Pyridineacetamide (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
Procedure:
-
Dissolve 2-pyridineacetamide (e.g., 1.36 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add benzyl bromide (1.26 mL, 11 mmol) to the solution dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diethyl ether (100 mL) to the flask with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of diethyl ether to remove residual DMF and unreacted benzyl bromide.
-
Dry the product under high vacuum to yield the N-benzyl-2-acetamidopyridinium bromide salt.
Self-Validation:
-
Characterization: Confirm the structure using ¹H NMR (expect downfield shifts for pyridine protons and new signals for the benzyl group) and Mass Spectrometry (ESI+) to observe the cationic mass.
-
Purity: Assess purity by melting point determination and HPLC.
| Parameter | Condition | Rationale |
| Alkylating Agent | Benzyl Bromide | Activated halide, readily undergoes Sₙ2 reaction. |
| Solvent | Anhydrous DMF | Aprotic polar solvent, facilitates the reaction. |
| Temperature | 80 °C | Provides energy to overcome activation barrier. |
| Workup | Ether Precipitation | Product is a salt, insoluble in non-polar ether. |
Derivatization of the Amide Group: The Hofmann Rearrangement
The Hofmann rearrangement is a powerful reaction that transforms a primary amide into a primary amine with one fewer carbon atom. [3][4]This is particularly useful for converting 2-pyridineacetamide into 2-(aminomethyl)pyridine, a valuable bidentate ligand and synthetic intermediate. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine, releasing the carbonyl carbon as CO₂. [3][5] Mechanism Insight: The reaction is initiated by the in-situ formation of sodium hypobromite (NaOBr) from bromine and sodium hydroxide. [3]The amide is N-brominated, then deprotonated. The key step is the rearrangement where the pyridylmethyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. [4][5]
Caption: Conversion to 2-(aminomethyl)pyridine via Hofmann rearrangement.
Protocol 4.1: Synthesis of 2-(Aminomethyl)pyridine
Materials:
-
2-Pyridineacetamide (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Water (H₂O)
Procedure:
-
Prepare a solution of NaOH (e.g., 8.0 g, 200 mmol) in H₂O (40 mL) in a flask and cool it to 0 °C in an ice bath.
-
Slowly add bromine (1.7 mL, 33 mmol) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution. Maintain the temperature below 10 °C.
-
In a separate flask, dissolve 2-pyridineacetamide (4.08 g, 30 mmol) in H₂O (20 mL).
-
Slowly add the cold hypobromite solution to the 2-pyridineacetamide solution, keeping the temperature below 20 °C.
-
Once the addition is complete, slowly heat the reaction mixture to 70-75 °C for 1 hour. The solution should become colorless.
-
Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
For purification, the crude amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of ethanol and adding concentrated HCl, followed by precipitation with ether.
Self-Validation:
-
Characterization: Confirm the product by ¹H NMR (disappearance of the -CH₂-C=O signal and appearance of a new -CH₂-NH₂ signal) and GC-MS.
-
Purity: Assess the purity of the free base by GC or the salt by melting point.
| Parameter | Condition | Rationale |
| Reagents | Br₂ / NaOH | Forms sodium hypobromite in situ for N-bromination. [3] |
| Temperature | 0 °C (initial), 75 °C (reaction) | Controls the exothermic formation of NaOBr; provides energy for rearrangement. |
| Workup | DCM Extraction | Isolates the organic amine product from the aqueous basic solution. |
| Purification | Salt formation | Provides a stable, crystalline solid that is easier to handle and purify. |
Derivatization at the α-Methylene Bridge: The Mannich Reaction
The Mannich reaction is a three-component condensation that forms a C-C bond at the α-carbon. [6]It involves the reaction of a compound with an acidic proton (2-pyridineacetamide), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. [6]This reaction introduces a β-amino-carbonyl moiety, known as a Mannich base, which is a versatile synthetic intermediate. Mechanism Insight: The reaction begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. [7][6]The 2-pyridineacetamide is deprotonated at the α-carbon under the reaction conditions to form an enolate, which then acts as a nucleophile, attacking the iminium ion to form the final product. [7]
Caption: Synthesis of a Mannich base from 2-pyridineacetamide.
Protocol 5.1: Synthesis of 3-(Dimethylamino)-2-(pyridin-2-yl)propanamide
Materials:
-
2-Pyridineacetamide (1.0 eq)
-
Dimethylamine hydrochloride (1.1 eq)
-
Paraformaldehyde (1.2 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add 2-pyridineacetamide (1.36 g, 10 mmol), dimethylamine hydrochloride (0.90 g, 11 mmol), and paraformaldehyde (0.36 g, 12 mmol of CH₂O).
-
Add ethanol (30 mL) as the solvent.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, with stirring.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Make the aqueous layer basic (pH > 10) by the slow addition of 2M NaOH solution while cooling in an ice bath.
-
Extract the product (the free base) into dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Mannich base.
-
Purify the product using column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane).
Self-Validation:
-
Characterization: Use ¹H NMR to confirm the incorporation of the -CH₂-N(CH₃)₂ group. The original α-methylene singlet will be replaced by a more complex multiplet pattern for the new -CH-CH₂- backbone. Confirm the mass with ESI-MS.
-
Purity: Check purity with HPLC.
Derivatization via the Carboxylic Acid Precursor
While direct derivatization of the amide is effective, a highly versatile alternative is to start from the corresponding carboxylic acid, 2-pyridineacetic acid. This precursor allows for the synthesis of a vast library of secondary and tertiary amides using standard peptide coupling reagents. [8][9] Causality and Experimental Choice: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires extremely high temperatures. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions. [8]
Caption: A self-validating experimental workflow for synthesis.
Protocol 6.1: General Amide Coupling from 2-Pyridineacetic Acid
Materials:
-
2-Pyridineacetic acid hydrochloride (1.0 eq)
-
Desired amine (R-NH₂, 1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Suspend 2-pyridineacetic acid hydrochloride (1.74 g, 10 mmol) in anhydrous DCM (50 mL).
-
Add DIEA (5.2 mL, 30 mmol) to the suspension and stir until the solution becomes clear. This neutralizes the HCl salt and acts as the base for the coupling.
-
Add the desired amine (11 mmol), HOBt (1.62 g, 12 mmol), and finally EDC (2.30 g, 12 mmol).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with DCM (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography or recrystallization.
Self-Validation:
-
Characterization: Confirm the structure by ¹H and ¹³C NMR and high-resolution mass spectrometry (HRMS).
-
Purity: Assess final purity using HPLC (>95% is desirable for biological testing).
References
- Barluenga, J., et al. (n.d.). 2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide. PubMed.
- Gardiner, M. G., et al. (n.d.). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. PubMed.
- Gardiner, M. G., et al. (2006). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate.
- Ghorai, M. K., et al. (n.d.). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications (RSC Publishing).
- Wikipedia. (n.d.). Pyridine.
- Katritzky, A. R., et al. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.
- El-Sayed, N. N. E., et al. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH.
- El-Sayed, N. N. E., et al. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
- Chem-Impex. (n.d.). 2-Phenyl-(2-pyridyl)acetamide.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement.
- PHARMD GURU. (n.d.). 31. HOFMANN REARRANGEMENT.
- Bachute, M. (n.d.). Hofman rearrangement. Slideshare.
- Thermo Fisher Scientific. (n.d.). Mannich Reaction.
- Wikipedia. (n.d.). Mannich reaction.
- AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- Blicke, F. F. (n.d.). The Mannich Reaction. ResearchGate.
- Radosevich, A. T., et al. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate.
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Pyridineacetamide in the Development of Novel Materials
Introduction: Unveiling the Potential of 2-Pyridineacetamide as a Versatile Material Building Block
In the quest for novel materials with tailored properties, the strategic selection of molecular building blocks is paramount. 2-Pyridineacetamide (C₇H₈N₂O) emerges as a compelling candidate for the development of advanced materials, positioned at the intersection of coordination chemistry, polymer science, and supramolecular engineering.[1][2] Its unique bifunctional nature, featuring a pyridyl nitrogen atom for metal coordination and an acetamide group capable of forming robust hydrogen bonds, offers a versatile platform for constructing intricate and functional material architectures.
While the direct application of 2-pyridineacetamide in materials science is an emerging area, its structural congeners, such as pyridine-dicarboxylic acids and bipyridyls, are well-established ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[3][4][5][6][7] By leveraging the known reactivity and coordination chemistry of these related systems, we can extrapolate and propose robust protocols for the integration of 2-pyridineacetamide into novel material designs. This guide provides detailed application notes and hypothetical, yet scientifically grounded, protocols for researchers, scientists, and drug development professionals to explore the potential of 2-pyridineacetamide in creating innovative materials.
I. Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
Expertise & Experience: The Rationale for 2-Pyridineacetamide as a Ligand
The design of coordination polymers and MOFs hinges on the predictable interaction between metal ions (or clusters) and organic ligands. 2-Pyridineacetamide is an excellent candidate for a ligand due to two key features:
-
Metal Coordination Site: The nitrogen atom of the pyridine ring presents a Lewis basic site that can readily coordinate to a wide range of metal ions, forming stable metal-ligand bonds. This is a fundamental interaction in the assembly of MOFs and coordination polymers.[5][6]
-
Hydrogen Bonding Functionality: The amide group (-C(O)NH₂) is a classic hydrogen bond donor and acceptor. This functionality can facilitate the formation of extended supramolecular networks, linking individual coordination polymer chains or layers into higher-dimensional structures. This can enhance the stability and influence the porosity of the resulting material.
The interplay between these two features allows for the rational design of materials where the primary structure is dictated by coordination bonds and the secondary and tertiary structures are influenced by hydrogen bonding.
Protocol 1: Synthesis of a Hypothetical 1D Coordination Polymer with 2-Pyridineacetamide and Zinc(II)
This protocol describes the solvothermal synthesis of a hypothetical one-dimensional coordination polymer, "[Zn(2-PA)₂(NO₃)₂]n" where 2-PA represents 2-pyridineacetamide.
Materials:
-
2-Pyridineacetamide (C₇H₈N₂O)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Vacuum filtration apparatus
-
Analytical balance
-
Powder X-ray Diffractometer (PXRD)
-
FTIR Spectrometer
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of 2-pyridineacetamide (13.6 mg) in 5 mL of DMF.
-
In a separate vial, dissolve 0.05 mmol of zinc nitrate hexahydrate (14.9 mg) in 5 mL of ethanol.
-
Combine the two solutions in the 20 mL vial. The resulting solution should be clear.
-
Cap the vial tightly and place it in an oven preheated to 85 °C for 72 hours.
-
After 72 hours, allow the oven to cool slowly to room temperature.
-
Colorless, crystalline precipitates should be observed.
-
Isolate the crystals by vacuum filtration, washing with fresh DMF and then ethanol.
-
Dry the product under vacuum at room temperature.
Trustworthiness: A Self-Validating System
-
PXRD: The crystalline nature of the product can be confirmed by comparing the experimental PXRD pattern with a simulated pattern if single crystals are obtained. The sharpness of the peaks will indicate the crystallinity.
-
FTIR: The coordination of the pyridine nitrogen to the zinc ion can be confirmed by a characteristic shift in the C=N stretching frequency of the pyridine ring (typically to a higher wavenumber) compared to the free ligand. The presence of the amide N-H and C=O stretches should also be confirmed.
-
TGA: Thermogravimetric analysis will reveal the thermal stability of the coordination polymer and indicate the loss of any solvent molecules.
Data Presentation: Reaction Parameters
| Parameter | Value |
| Metal Salt | Zn(NO₃)₂·6H₂O |
| Ligand | 2-Pyridineacetamide |
| Molar Ratio (Metal:Ligand) | 1:2 |
| Solvent System | DMF/Ethanol (1:1 v/v) |
| Temperature | 85 °C |
| Reaction Time | 72 hours |
| Expected Product | Crystalline solid |
Visualization: Proposed Coordination and Supramolecular Assembly
Caption: Proposed coordination of 2-Pyridineacetamide to Zn(II) centers forming a 1D chain, with inter-chain hydrogen bonding.
II. Application in the Synthesis of Functional Polymers
Expertise & Experience: Rationale for Polymer Functionalization
Incorporating 2-pyridineacetamide into a polymer backbone, either as a monomer or as a pendant group, can bestow the polymer with new functionalities.[8][9][10] These functionalities can be exploited for:
-
Metal Ion Sequestration: The pyridine groups can act as binding sites for heavy metal ions, making the polymer useful for environmental remediation or metal catalysis.
-
Drug Delivery: The polymer could act as a scaffold for coordinating metal-based drugs or for hydrogen bonding with therapeutic molecules.
-
Stimuli-Responsive Materials: The pyridine nitrogen can be protonated or quaternized, altering the polymer's solubility and conformation in response to pH changes.
Protocol 2: Post-Polymerization Modification of Poly(glycidyl methacrylate) with 2-Pyridineacetamide
This protocol describes a method to graft 2-pyridineacetamide onto a pre-existing polymer chain.
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
2-Pyridineacetamide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dialysis tubing (MWCO appropriate for the PGMA)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.5 g of PGMA in 20 mL of anhydrous DMF.
-
In a separate flask, dissolve 1.2 equivalents (relative to the epoxy groups on PGMA) of 2-pyridineacetamide in 10 mL of anhydrous DMF.
-
Carefully add 1.1 equivalents of sodium hydride to the 2-pyridineacetamide solution. Allow to stir for 30 minutes at room temperature to deprotonate the amide nitrogen.
-
Slowly add the deprotonated 2-pyridineacetamide solution to the PGMA solution via a syringe.
-
Heat the reaction mixture to 60 °C and stir for 48 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 5 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold diethyl ether.
-
Isolate the precipitate by filtration and redissolve it in a minimal amount of DMF.
-
Purify the functionalized polymer by dialysis against deionized water for 3 days, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain the final product as a white powder.
Trustworthiness: A Self-Validating System
-
¹H NMR: Comparison of the ¹H NMR spectra of the starting PGMA and the final product will confirm the successful grafting. New peaks corresponding to the protons of the pyridine ring and the methylene group of the acetamide will appear. The disappearance of the epoxy proton signals will indicate a high degree of functionalization.
-
FTIR: The appearance of characteristic peaks for the pyridine ring and the amide C=O stretch in the product spectrum will confirm the modification.
-
GPC/SEC: Gel permeation chromatography can be used to analyze the molecular weight and polydispersity of the polymer before and after modification.
Visualization: Polymer Functionalization Workflow
Caption: Workflow for the functionalization of PGMA with 2-Pyridineacetamide.
III. Application in Supramolecular Self-Assembly
Expertise & Experience: Rationale for Supramolecular Structures
Supramolecular chemistry involves the formation of complex, ordered structures through non-covalent interactions.[11][12] 2-Pyridineacetamide is an ideal candidate for forming self-assembled materials due to:
-
Hydrogen Bonding: The amide group can form strong and directional N-H···O=C hydrogen bonds, leading to the formation of tapes, sheets, or helical structures.[13]
-
π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, which can further stabilize the self-assembled structures.
These interactions can lead to the formation of gels, liquid crystals, or ordered crystalline materials from solution.
Protocol 3: Formation of a Supramolecular Gel via Solvent Evaporation
This protocol describes a general method for inducing the self-assembly of 2-pyridineacetamide into a supramolecular gel.
Materials:
-
2-Pyridineacetamide
-
A suitable solvent (e.g., a mixture of a good solvent like chloroform and a poor solvent like hexane)
Procedure:
-
Prepare a concentrated solution of 2-pyridineacetamide in a good solvent (e.g., 50 mg/mL in chloroform) in a small beaker.
-
Place the beaker inside a larger, sealed container that contains a reservoir of a poor solvent (e.g., hexane).
-
Allow the vapor of the poor solvent to slowly diffuse into the solution of 2-pyridineacetamide over several days at room temperature.
-
As the solvent environment becomes less favorable, the 2-pyridineacetamide molecules will begin to self-assemble.
-
Observe the solution for the formation of a gel, which is indicated by the solution no longer flowing when the container is inverted.
Trustworthiness: A Self-Validating System
-
Visual Inspection: The formation of a stable gel is the primary indicator of successful self-assembly.
-
Microscopy (SEM/TEM): The morphology of the gel network (e.g., fibrous structures) can be visualized using electron microscopy.
-
Rheology: The mechanical properties of the gel can be quantified using rheological measurements.
Visualization: Non-Covalent Interactions in Self-Assembly
Caption: Schematic of hydrogen bonding and π-π stacking interactions driving the self-assembly of 2-Pyridineacetamide (2-PA).
References
-
Functionalization and Medical Application of Polymer Materials: 2nd Edition. MDPI. Available at: [Link]
-
A series of coordination polymers based on 2,6-pyridinedicarboxylic acid ligand: Synthesis, crystal structures, photo-catalysis and fluorescent sensing. ResearchGate. Available at: [Link]
-
Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions (RSC Publishing). Available at: [Link]
-
2-Pyridineacetamide | C7H8N2O | CID 227129. PubChem. Available at: [Link]
-
Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. Available at: [Link]
-
Synthesis and crystal structure of a two-dimensional CoII coordination polymer: poly[(μ3-3-carboxybenzoato)[μ2-5-(pyridin-4-yl)-1H,2′H-3,3′-bi[1,2,4-triazole]]cobalt(II)]. NIH. Available at: [Link]
-
Functionalized Polymers in Pharmaceutical Therapies. Curapath. Available at: [Link]
-
Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science. RSC Publishing. Available at: [Link]
-
A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. NIH. Available at: [Link]
-
Reproducible and controlled peptide functionalization of polymeric nanoparticles. Frontiers. Available at: [Link]
-
A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. Frontiers. Available at: [Link]
-
2-pyridineacetamide (C7H8N2O). PubChemLite. Available at: [Link]
-
Self-Assembly with 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine: Silver(I) and Iron(II) Complexes. NIH. Available at: [Link]
-
Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111). MDPI. Available at: [Link]
-
Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups. CentAUR. Available at: [Link]
-
Two-Dimensional Mixed-Ligand Metal–Organic Framework Constructed from Bridging Bidentate V-Shaped Ligands. MDPI. Available at: [Link]
-
Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers. RSC Publishing. Available at: [Link]
-
Self-Assembly in Materials Synthesis. Semantic Scholar. Available at: [Link]
-
Supramolecular chemistry of two new bis(1,2,3-triazolyl)pyridine macrocycles: metal complexation, self–assembly and anion bind. ChemRxiv. Available at: [Link]
-
Indium metal-organic frameworks based on pyridylcarboxylate ligands and their potential applications. PubMed. Available at: [Link]
-
Applications of supramolecular assemblies in drug delivery and photodynamic therapy. NIH. Available at: [Link]
-
Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. ResearchGate. Available at: [Link]
-
The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. ResearchGate. Available at: [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
-
Metal-organic framework structures of Cu(II) with pyridine-2,6- dicarboxylate and different spacers: Identification of a metal bound acyclic water tetramer. ResearchGate. Available at: [Link]
-
Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. NIH. Available at: [Link]
-
ChemInform Abstract: Peptide Synthesis with Polymer Bound Active Ester. Part 2. Synthesis of Pyrazolone Resin and Its Application in Acylation Reaction. ResearchGate. Available at: [Link]
Sources
- 1. 2-Pyridineacetamide | C7H8N2O | CID 227129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-pyridineacetamide (C7H8N2O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indium metal-organic frameworks based on pyridylcarboxylate ligands and their potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Pyridineacetamide
Welcome to the technical support center for the synthesis of 2-Pyridineacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. As a crucial intermediate in medicinal chemistry and materials science, achieving a high yield and purity of 2-Pyridineacetamide is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your synthetic workflow.
Part 1: Overview of the Primary Synthetic Pathway
The most direct and widely utilized method for synthesizing 2-Pyridineacetamide on a laboratory scale is the controlled hydrolysis of 2-cyanopyridine. This transformation can be catalyzed by either acid or base. However, the key challenge lies in achieving selective partial hydrolysis to the amide without proceeding to the over-hydrolyzed carboxylic acid byproduct, picolinic acid. Careful control of reaction parameters is therefore essential for maximizing yield.
Caption: Synthetic pathway for 2-Pyridineacetamide.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, focusing on identifying causes and implementing effective solutions.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields are the most common issue, often stemming from a combination of factors. Use the following logical flowchart to diagnose the problem.
Caption: Troubleshooting flowchart for low yield.
Q2: How can I minimize the formation of picolinic acid as a byproduct?
The formation of picolinic acid via over-hydrolysis is the primary competing reaction. Minimizing it is crucial for maximizing the yield of the desired amide.
Answer: Control is achieved by carefully managing reaction conditions. Base-catalyzed hydrolysis is often easier to control to stop at the amide stage compared to acid catalysis. The key is to use a sub-stoichiometric or catalytic amount of base.[1][2]
-
Catalyst Stoichiometry: For base-catalyzed reactions (e.g., using NaOH), the molar ratio of base to 2-cyanopyridine is critical. Ratios of 1:(0.03-0.20) of NaOH to 2-cyanopyridine are reported to selectively produce the amide.[1][2] Using a large excess of base will rapidly hydrolyze the amide to the carboxylate salt.
-
Temperature Control: Keep the reaction temperature moderate. For the hydrolysis of 2-cyanopyridine, temperatures between 100-130°C are often effective for amide formation.[2] Temperatures exceeding 135°C should be avoided as they not only promote over-hydrolysis but can also lead to the decarboxylation of any picolinic acid formed.[1]
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). The goal is to stop the reaction as soon as the starting 2-cyanopyridine is consumed. Prolonging the reaction time will invariably lead to increased picolinic acid formation.
| Parameter | Condition for High Amide Yield | Condition Leading to Picolinic Acid |
| Catalyst | Catalytic or sub-stoichiometric base (e.g., 0.05-0.2 eq. NaOH)[2] | Stoichiometric or excess base/acid |
| Temperature | 100–130°C[2] | >130°C[1] |
| Reaction Time | Quench upon full consumption of starting material (Monitor by TLC) | Extended reaction time post-completion |
Q3: My final product is difficult to purify. What are the best practices?
Answer: Purification challenges usually arise from the need to separate the product from unreacted starting material and the highly polar picolinic acid byproduct.
-
Aqueous Workup: After the reaction, a carefully planned aqueous workup is essential.
-
To Remove Picolinic Acid: If the reaction was base-catalyzed, the picolinic acid will be present as its carboxylate salt. Upon neutralizing the reaction mixture to a pH of ~7-8, the 2-pyridineacetamide can be extracted with a solvent like dichloromethane (DCM) or ethyl acetate, while the more polar picolinic acid (or its salt) tends to remain in the aqueous phase.
-
To Remove Unreacted 2-Cyanopyridine: The starting material is less polar than the amide product. A well-chosen recrystallization solvent system can effectively separate them.
-
-
Recrystallization: This is the most effective method for final purification.
-
Solvent Choice: A common and effective solvent is ethanol or an ethanol/water mixture.[3] The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the less soluble 2-Pyridineacetamide should crystallize out, leaving more soluble impurities in the mother liquor.
-
Avoiding "Oiling Out": If the product separates as an oil instead of crystals, it indicates a high level of impurities or that the solution is too supersaturated.[4] Try using a different solvent system or first attempting a purification by column chromatography to remove the bulk of impurities.[5]
-
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable alternative. A solvent gradient of ethyl acetate in hexanes or DCM with a small percentage of methanol can effectively separate the starting material, product, and polar byproducts.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable laboratory-scale method for 2-Pyridineacetamide synthesis? The base-catalyzed partial hydrolysis of 2-cyanopyridine is arguably the most reliable and common method. It avoids the harsh conditions of some other named reactions and allows for good control over the product distribution with careful monitoring.[1][2]
Q2: How do I effectively monitor the reaction by TLC? Reaction monitoring by TLC is crucial for maximizing yield by preventing over-hydrolysis.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. You may need to add a small amount of methanol (1-5%) to the mobile phase if the product is not moving sufficiently from the baseline.
-
Visualization: Use a UV lamp (254 nm). 2-Cyanopyridine, 2-Pyridineacetamide, and picolinic acid are all UV-active. The Rf values will typically be in the order: 2-cyanopyridine (highest Rf) > 2-Pyridineacetamide > picolinic acid (lowest Rf).
Q3: Are there alternative synthetic routes besides hydrolysis? Yes, though they are often less direct for this specific parent amide.
-
Willgerodt-Kindler Reaction: This reaction can convert 2-acetylpyridine into 2-phenylthioacetamide (using sulfur and an amine like morpholine), which can then be hydrolyzed to 2-Pyridineacetamide.[6][7] This is a multi-step process involving less desirable reagents.
-
Ritter Reaction: This reaction typically produces N-substituted amides from a nitrile and a source of a stable carbocation (like a tertiary alcohol).[8][9] It is not suitable for producing the primary amide 2-Pyridineacetamide.
Part 4: Detailed Experimental Protocol
Base-Catalyzed Hydrolysis of 2-Cyanopyridine
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-cyanopyridine (1.0 eq.). Add water (approx. 10-20 volumes relative to the starting material).
-
Catalyst Addition: To the stirring solution, add sodium hydroxide (0.1 eq.) as a concentrated aqueous solution or as pellets.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 100-110°C) with vigorous stirring. Monitor the reaction progress every 30-60 minutes by TLC.
-
Workup: Once the TLC indicates complete consumption of the 2-cyanopyridine, cool the reaction mixture to room temperature.
-
Neutralization & Extraction: Carefully neutralize the mixture to pH ~7 using dilute HCl. Saturate the aqueous layer with solid NaCl to reduce the solubility of the product. Extract the aqueous phase multiple times with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2-Pyridineacetamide.
-
Purification: Purify the crude solid by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure 2-Pyridineacetamide as a crystalline solid.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- Ho, J. C., et al. (2024). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol. ACS Catalysis.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- Wang, F., et al. (n.d.). Enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide: The in situ hydrolysis of 2-cyanopyridine and crystal face effect of ceria. Journal of Catalysis.
- NTU Scholars. (2024). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol.
- Semantic Scholar. (n.d.). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol.
- Ho, J. C. (2024). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis.
- Wikipedia. (n.d.). Ritter reaction.
- Krimen, L. I., & Cota, D. J. (n.d.). The Ritter Reaction. Organic Reactions.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- Organic-Chemistry.org. (2019). Ritter Reaction.
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
- Google Patents. (n.d.). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
- ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
- Benchchem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- Priebbenow, D., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews.
- MSU Chemistry. (2009). Willgerodt-Kindler Reaction.
- SynArchive. (n.d.). Willgerodt-Kindler Reaction.
- Google Patents. (n.d.). US2494204A - Preparation of 2-cyanopyridines.
- Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
Sources
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
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- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. chemistry-reaction.com [chemistry-reaction.com]
Troubleshooting solubility issues with 2-Pyridineacetamide in aqueous solutions
This guide provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of 2-Pyridineacetamide. Our approach is built on explaining the causal chemical principles behind each experimental step, ensuring you can make informed decisions to achieve reliable and reproducible results.
Section 1: Core Physicochemical Properties of 2-Pyridineacetamide
Table 1: Physicochemical Data for 2-Pyridineacetamide
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₈N₂O | PubChem[1], ChemicalBook[2] |
| Molecular Weight | 136.15 g/mol | PubChem[1], Thermo Fisher Scientific[3] |
| Melting Point | 118-120 °C | Chemical-Suppliers[4], ChemicalBook[2] |
| Boiling Point | 332.8 °C (Predicted) | Chemical-Suppliers[4], ChemicalBook[2] |
| pKa | 15.87 (Amide Proton, Predicted) | ChemicalBook[2][5] |
| Appearance | Colorless to white crystalline solid | N/A |
| Stability | Stable under normal conditions | Thermo Fisher Scientific[3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 2-Pyridineacetamide.
Q1: I've added 2-Pyridineacetamide to water/buffer and it won't dissolve. What's the first thing I should try?
A: The first step is to employ mechanical energy. Gentle agitation, vortexing for 1-2 minutes, or brief sonication in a water bath can significantly accelerate the dissolution of suspended particles by increasing the interaction between the solvent and the solute surface area. Often, what appears as insolubility is merely a very slow dissolution rate.
Q2: What is the ideal pH for dissolving 2-Pyridineacetamide in an aqueous solution?
A: The pyridine ring in 2-Pyridineacetamide is weakly basic. By lowering the pH of your solvent to a slightly acidic range (e.g., pH 3-5), you can protonate the pyridine nitrogen. This forms a pyridinium salt, which is significantly more polar and, therefore, more soluble in water. An acetate or citrate buffer in this pH range is a good starting point.
Caption: The equilibrium between the neutral and protonated forms of 2-Pyridineacetamide.
Q3: Can I heat the solution to force it to dissolve?
A: Yes, gentle heating to 30-40°C can increase the kinetic energy of the system and improve solubility. However, this should be done with caution. Amide bonds, like the one in 2-Pyridineacetamide, can be susceptible to hydrolysis, especially with prolonged heating or at pH extremes.[6] We recommend using heat as a secondary option after pH adjustment and confirming the stability of your final solution if it will be stored for an extended period. A study on the related compound flutamide showed increased degradation in aqueous solutions at elevated temperatures and acidic pH.[7]
Q4: Is 2-Pyridineacetamide stable in aqueous stock solutions?
A: The manufacturer's data sheet indicates it is stable under normal conditions.[3] However, for long-term storage (>24 hours), stability is a valid concern. Amide hydrolysis is the primary degradation pathway. A study of a similar pyridinium compound, HI-6, found it was most stable in acidic solutions between pH 2 and 3 and at low temperatures.[8] We recommend preparing fresh solutions when possible. If storage is necessary, store at 4°C or -20°C, protect from light, and consider re-qualifying the solution's concentration and purity if stored for weeks.
Section 3: Systematic Troubleshooting Workflow for Solubility Issues
If basic methods fail, a systematic approach is necessary. The following workflow provides a logical sequence of interventions to maximize the chances of successful dissolution while maintaining compound integrity.
Caption: A step-by-step decision tree for troubleshooting 2-Pyridineacetamide solubility.
Section 4: Detailed Experimental Protocols
Protocol 1: Dissolution via pH Adjustment
This protocol is the preferred first-line method for preparing purely aqueous stock solutions.
-
Preparation: Weigh the required mass of 2-Pyridineacetamide into a sterile container.
-
Initial Suspension: Add approximately 80% of the final required volume of your target aqueous solvent (e.g., deionized water, PBS, or a pre-made pH 4.5 acetate buffer).
-
Agitation: Vortex the suspension for 1 minute.
-
pH Modification (if using unbuffered solvent): While stirring, add 0.1 M HCl dropwise. Monitor the pH and observe for dissolution. Stop adding acid once the solution becomes clear or the pH drops below 3.0 to minimize the risk of hydrolysis.
-
Final Volume: Once the solid is fully dissolved, add the solvent to reach the final target volume.
-
Verification & Filtration: Confirm the final pH of the solution. If required for your application, sterile filter the solution through a 0.22 µm syringe filter compatible with acidic solutions.
Protocol 2: Dissolution via Co-solvent Method
This method is highly effective but requires careful consideration of the co-solvent's compatibility with downstream experiments. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[9][10]
-
Preparation: Weigh the required mass of 2-Pyridineacetamide into a sterile container.
-
Primary Dissolution: Add a minimal volume of the chosen co-solvent (e.g., DMSO) to the solid. Vortex until the compound is completely dissolved. The goal is to create a highly concentrated primary stock.
-
Aqueous Dilution: While vigorously vortexing or stirring the primary stock, slowly add the aqueous buffer (e.g., PBS) drop-by-drop. This order is critical. Adding the aqueous phase to the organic concentrate prevents the compound from precipitating out of solution, a common issue when adding a small volume of organic solvent to a large volume of buffer.
-
Final Volume: Continue adding the aqueous buffer until the final target volume and concentration are reached.
-
Verification: Note the final percentage of the co-solvent in your solution (e.g., "1% DMSO in PBS") as this may be important for interpreting experimental results.
Section 5: Understanding Potential Compound Instability
While stable as a solid, 2-Pyridineacetamide contains an amide functional group that can undergo hydrolysis under harsh conditions (strong acid or base, high heat).[6] This reaction breaks the amide bond to form 2-pyridylacetic acid and ammonia.
Caption: The degradation of 2-Pyridineacetamide into its carboxylic acid and ammonia products.
Being aware of this potential degradation is key to ensuring the integrity of your experiments. If you must use conditions that favor hydrolysis, it is best practice to prepare the solution immediately before use.
References
-
PubChem. (n.d.). 2-Pyridineacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). Pyridine-2-acetamide. Retrieved from [Link]
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Cheméo. (n.d.). 2-Acetamidopyridine. Retrieved from [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 5451-39-8 Name: 2-PYRIDINEACETAMIDE. Retrieved from [Link]
-
PubChem. (n.d.). 2-cyano-N-(pyridin-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Veeprho. (n.d.). 2-Phenylacetamide | CAS 103-81-1. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
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PubChem. (n.d.). 2-Pyridineacetamide, alpha-(2-(dimethylamino)propyl)-alpha-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, R., et al. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT METHODS FOR THE POORLY SOLUBLE DRUGS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(4), 2085-2096. Retrieved from [Link]
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PubChem. (n.d.). 2-Acetamidopyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Pyridineacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33. Retrieved from [Link]
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Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]
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Lalić, A., Kovacević, V., & Maksimović, M. (1989). Study on the stability of the oxime HI 6 in aqueous solution. Acta pharmaceutica Jugoslavica, 39(3), 217–223. Retrieved from [Link]
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IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
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Abraham, M. H., & Acree, W. E. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 26(11), 3295. Retrieved from [Link]
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Castellano, E. E., et al. (1987). Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua[bis(2-pyridylcarbonyl)amido]copper(II) nitrate dihydrate and aquabis(pyridine-2-carboxamide)copper(II) nitrate monohydrate. Journal of the Chemical Society, Dalton Transactions, (8), 1989-1993. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved from [Link]
-
Miranda, A., Caraballo, I., & Millán, M. (2002). Stability study of flutamide in solid state and in aqueous solution. Drug development and industrial pharmacy, 28(4), 413–422. Retrieved from [Link]
-
Reddit. (2023). is the transition metal pyridine complex soluble in water? specifically dichlorotetrakis pyridine iron, I don't have much information about it. r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2-Pyridineacetamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Pyridineacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis and to optimize reaction conditions for improved yield and purity. Drawing from established literature and practical experience, this document provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.
Section 1: Primary Synthesis Pathway: Hydrolysis of 2-Cyanopyridine
The most prevalent and direct route to 2-Pyridineacetamide is the controlled hydrolysis of 2-cyanopyridine. While seemingly straightforward, this reaction requires careful control to prevent the formation of the over-hydrolyzed byproduct, 2-picolinic acid.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis of 2-cyanopyridine is resulting in a very low yield of 2-Pyridineacetamide. What are the likely causes and how can I optimize the reaction?
A1: Low yields in this synthesis typically stem from two primary issues: incomplete conversion of the starting material or degradation of the desired product through over-hydrolysis.
Potential Causes & Optimization Strategies:
-
Incomplete Conversion: The nitrile group of 2-cyanopyridine requires activation to undergo hydrolysis. Insufficiently active catalytic conditions or suboptimal temperatures can lead to a stalled reaction.
-
Troubleshooting: Ensure your reagents are pure and anhydrous, as moisture can affect catalyst activity. For base-catalyzed hydrolysis, the concentration of the base is critical. A continuous process with a base like sodium hydroxide has been shown to be effective, with optimal temperatures for amide formation ranging from 100-130°C.[1][2] If the reaction is sluggish, a modest increase in temperature or reaction time may be necessary, but this must be balanced against the risk of over-hydrolysis.
-
-
Over-Hydrolysis to 2-Picolinic Acid: This is the most common cause of low yields. The desired amide product can undergo a second hydrolysis step to form the corresponding carboxylic acid, 2-picolinic acid. This side reaction is favored by prolonged reaction times, high temperatures, and high concentrations of the base catalyst.[3]
-
Troubleshooting: The key is to carefully monitor the reaction's progress. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product and byproduct. Once the optimal conversion to the amide is achieved, the reaction should be quenched promptly. To prevent decarboxylation of the picolinic acid byproduct, temperatures should ideally be kept below 135°C.[1]
-
-
Catalyst Selection: While simple base catalysis is common, heterogeneous catalysts like cerium oxide (CeO₂) have demonstrated high activity and selectivity for the hydrolysis of 2-cyanopyridine.[4][5] The specific crystal face of the catalyst can influence reaction rates, with CeO₂(110) planes showing high activity.[5]
-
Troubleshooting: If using a heterogeneous catalyst, ensure it is properly activated and that there is sufficient agitation to maintain a good slurry. Catalyst poisoning can also be an issue, so ensure starting materials are free of impurities.
-
Q2: I am consistently forming 2-picolinic acid as a major byproduct. How can I selectively favor the formation of 2-Pyridineacetamide?
A2: Selectivity is paramount in this synthesis. To minimize the formation of 2-picolinic acid, you must moderate the reaction conditions.
Key Parameters for Selectivity:
-
Stoichiometry of Base: Using a catalytic amount of base rather than a stoichiometric excess can significantly reduce the rate of the second hydrolysis step. For example, processes using 0.03-0.20 moles of sodium hydroxide per mole of 2-cyanopyridine have been reported to selectively produce the amide.[1]
-
Temperature Control: Lowering the reaction temperature will decrease the rate of both hydrolysis steps, but it will disproportionately affect the more energy-intensive amide hydrolysis. A typical range for selective amide formation is between 100-130°C.[2]
-
Reaction Time: As mentioned in A1, diligent reaction monitoring is crucial. The reaction should be stopped as soon as the consumption of the starting nitrile is complete, preventing the product from sitting in the reactive medium for an extended period.
The workflow below illustrates the reaction pathway and the competing side reaction.
Caption: Reaction pathway for 2-cyanopyridine hydrolysis.
Experimental Protocol: Base-Catalyzed Hydrolysis of 2-Cyanopyridine
This protocol is a representative lab-scale procedure. Optimization may be required based on your specific equipment and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyanopyridine (1.0 eq).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 0.1 eq in water). The amount of water can influence the reaction rate and should be controlled.[2]
-
Heating: Heat the reaction mixture to 110-120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., with a 1:1 ethyl acetate:hexane eluent). Visualize spots using a UV lamp.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of ~7.[6]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a solvent like ethanol or acetonitrile.[7][8]
Section 2: Alternative Synthesis Pathway: The Ritter Reaction
The Ritter reaction is a powerful method for forming N-alkyl amides from a nitrile and a source of a stable carbocation.[9] While not the primary route for unsubstituted 2-Pyridineacetamide, it is highly valuable for synthesizing N-substituted derivatives, which are common in drug development.
Frequently Asked Questions (FAQs)
Q3: When should I consider using the Ritter reaction for my synthesis?
A3: The Ritter reaction is the method of choice when you need to synthesize an N-tert-alkyl 2-Pyridineacetamide or other N-substituted analogues where the substituent can be derived from a stable carbocation.
Mechanism & Suitability: The reaction proceeds by generating a carbocation from an alcohol (tertiary, benzylic, or some secondary) or an alkene in the presence of a strong acid.[10] This carbocation is then trapped by the nucleophilic nitrogen of the nitrile (2-cyanopyridine). The resulting nitrilium ion is hydrolyzed during aqueous workup to yield the final N-substituted amide.[11][12]
Suitable Substrates for Carbocation Formation:
-
Tertiary alcohols (e.g., tert-butanol)
-
Benzylic alcohols
-
Alkenes that can form stable carbocations (e.g., isobutylene)
Q4: My Ritter reaction is giving a low yield and a lot of tar-like byproducts. How can I troubleshoot this?
A4: The Ritter reaction's harsh, strongly acidic conditions can lead to side reactions if not properly controlled. Low yields and polymerization are common issues.
The troubleshooting logic diagram below outlines a systematic approach to optimizing the reaction.
Caption: Troubleshooting logic for the Ritter Reaction.
Section 3: General Purification and Scale-Up
Q5: What are the best practices for purifying the final 2-Pyridineacetamide product?
A5: The purity of the final compound is critical, especially for applications in drug development. The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is the most common and efficient method for removing minor impurities if the crude product is a solid.
-
Aqueous Wash: During the workup, washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities (like 2-picolinic acid).[8] A subsequent wash with brine will help remove excess water before drying.
-
Column Chromatography: If recrystallization fails to remove impurities with similar polarity to the product, silica gel column chromatography is necessary. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is typically effective.
Q6: I am planning to scale up my synthesis from milligrams to hundreds of grams. What new challenges should I anticipate?
A6: Scaling up a reaction is not always a linear process. New challenges related to heat transfer, mass transfer, and safety emerge.[13][14]
Key Scale-Up Considerations:
| Parameter | Lab-Scale (mg-g) | Pilot/Production Scale (kg) | Mitigation Strategy |
| Heat Transfer | Heat dissipates quickly through flask walls. | Surface area-to-volume ratio decreases; exotherms can cause "runaway" reactions. | Use a jacketed reactor with controlled heating/cooling. Perform additions of reactive reagents slowly and monitor internal temperature. |
| Mixing | Magnetic stirring is usually sufficient. | Inefficient mixing can lead to localized "hot spots" and concentration gradients, causing side reactions. | Use overhead mechanical stirrers (e.g., anchor or pitched-blade turbine) to ensure homogeneity. |
| Reagent Addition | Addition via pipette or dropping funnel is simple. | Large-volume additions require pumps and controlled flow rates. | Calibrate addition pumps and add reagents sub-surface if they are highly reactive to avoid splashing and localized reactions. |
| Purification | Recrystallization and chromatography are feasible. | Large-scale chromatography is expensive and complex. Recrystallization requires large vessels and solvent volumes. | Optimize the reaction to minimize impurities, making purification simpler. Design a crystallization process that is reproducible and gives a consistent particle size for easy filtration. |
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
-
Ho, J., et al. (2024). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis. ACS Catalysis. Available at: [Link]
-
Wang, F., et al. (n.d.). Enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide: The in situ hydrolysis of 2-cyanopyridine and crystal face effect of ceria. Journal of Fuel Chemistry and Technology. Available at: [Link]
-
Peng, Y.-K. (2024). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol. ACS Catalysis. Available at: [Link]
-
National Taiwan University. (2024). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol. NTU Scholars. Available at: [Link]
-
ResearchGate. (n.d.). Enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide: The in situ hydrolysis of 2-cyanopyridine and crystal face effect of ceria. Request PDF. Available at: [Link]
-
El-Sayed, N. N. E., et al. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Request PDF. Available at: [Link]
-
Krimen, L. I., & Cota, D. J. (n.d.). The Ritter Reaction. Organic Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
- Hoke, D. I., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S. Patent No. 5,756,750. Google Patents.
-
Padwa, A., et al. (n.d.). 2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide. The Journal of Organic Chemistry. Available at: [Link]
- CN101602715A. (n.d.). The synthetic method of 2-pyridine carboxylic acid. Google Patents.
- RU2175968C2. (n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
-
Organic Chemistry Reaction. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Ritter Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
Sources
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- 2. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Pyridineacetamide
Welcome to the comprehensive technical support guide for the purification of crude 2-Pyridineacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful experimental outcomes.
Part 1: Foundational Purification Strategies
The choice of purification method for 2-Pyridineacetamide is dictated by the scale of the experiment, the nature of the impurities, and the desired final purity. This section provides an overview of the most common and effective techniques.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and widely used technique for purifying solid compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the surrounding liquid (mother liquor).[1]
Workflow for Recrystallization:
Caption: A generalized workflow for the recrystallization of 2-Pyridineacetamide.
Column Chromatography: For Challenging Separations
When recrystallization is ineffective, particularly for removing impurities with similar solubility profiles, column chromatography is the method of choice.[3] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) as a mobile phase (solvent) is passed through the column.
Key Considerations for Column Chromatography:
-
Stationary Phase: For a moderately polar compound like 2-pyridineacetamide, normal-phase chromatography with silica gel is a common starting point.
-
Mobile Phase (Eluent): A solvent system is chosen that allows the desired compound to move down the column at an appropriate rate. A typical eluent might be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).[4] The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Liquid-Liquid Extraction: A Pre-Purification Step
Liquid-liquid extraction is often used as an initial clean-up step to remove highly soluble or acidic/basic impurities from the crude product before a more rigorous purification method like recrystallization or chromatography.[5] This involves partitioning the crude material between two immiscible solvents. For 2-pyridineacetamide, which has a basic pyridine ring, extraction with an acidic aqueous solution can be used to separate it from non-basic impurities.
Part 2: Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 2-Pyridineacetamide in a question-and-answer format.
Q1: My 2-Pyridineacetamide oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure 2-pyridineacetamide.[2]
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the hot solution to ensure it is no longer supersaturated.[6]
-
Slow down the cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling can promote oiling out.[7]
-
Change the solvent system: Your compound may be too soluble in the chosen solvent. Consider a solvent in which it is less soluble, or use a two-solvent system.[8] For a two-solvent system, dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise to the hot solution until it just becomes cloudy. Then, add a drop or two of the good solvent to redissolve the oil and allow it to cool slowly.[7][8]
-
Q2: After recrystallization, the yield of my purified 2-Pyridineacetamide is very low. What are the likely causes?
A2: Low recovery can be attributed to several factors during the recrystallization process.
-
Excess Solvent: Using too much solvent to dissolve the crude product is a common cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling.[6] To remedy this, you can try to evaporate some of the solvent and re-cool the solution.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.[8] Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Cooling for an insufficient amount of time or not cooling to a low enough temperature can result in an incomplete recovery of the product. Ensure the flask is adequately chilled in an ice bath after it has reached room temperature.[9]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[7]
Q3: I'm performing column chromatography, but my 2-Pyridineacetamide is not separating from an impurity. How can I improve the separation?
A3: Co-elution of compounds during column chromatography indicates that the chosen conditions are not optimal for separation.
-
Optimize the Mobile Phase: The polarity of the eluent is critical. If your compound and the impurity are eluting together, try a less polar solvent system to increase the retention time on the column and potentially improve separation. You can perform small-scale TLC (Thin Layer Chromatography) experiments with different solvent systems to quickly find an optimal mobile phase.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For a basic compound like 2-pyridineacetamide, using a stationary phase with different properties, such as alumina, might alter the interactions and improve separation.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography is not effective, reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile or water/methanol mixture), can be a powerful alternative.[10] Adjusting the pH of the mobile phase can be particularly effective for ionizable compounds like 2-pyridineacetamide.[10][11]
Q4: My purified 2-Pyridineacetamide is still colored, even after recrystallization. How can I remove the colored impurities?
A4: The presence of color suggests persistent, likely highly conjugated, impurities.
-
Activated Charcoal (Decolorizing Carbon): Before the hot filtration step in your recrystallization protocol, add a small amount (1-2% by weight of your crude product) of activated charcoal to the hot, dissolved solution.[7] The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal.
-
Repeat the Purification: A second recrystallization or column chromatography may be necessary to remove stubborn colored impurities.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of 2-Pyridineacetamide?
A1: While the ideal solvent should always be determined experimentally, a good starting point for a moderately polar compound containing both an amide and a pyridine ring would be a polar protic solvent like ethanol or isopropanol, or a polar aprotic solvent like ethyl acetate or acetone.[9][12] Water could potentially be used as an anti-solvent in a two-solvent system with a more soluble solvent like ethanol or acetone.[4] A small-scale solvent screen is highly recommended.
Solvent Selection Guide for Recrystallization:
| Solvent | Polarity | Boiling Point (°C) | Comments |
|---|---|---|---|
| Water | Very Polar | 100 | May be a good anti-solvent.[9] |
| Ethanol | Polar Protic | 78 | Often a good starting point for amides.[9] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds. |
| Acetone | Polar Aprotic | 56 | Can be a good solvent, but its low boiling point requires careful handling. |
| Toluene | Nonpolar | 111 | May be suitable if impurities are highly polar.[9] |
| Heptane/Hexane | Nonpolar | 98 / 69 | Likely to be a good anti-solvent.[9] |
Q2: How can I assess the purity of my final 2-Pyridineacetamide product?
A2: Several analytical techniques can be used to determine the purity of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid or TFA) is a common setup.[13][14][15] Purity is determined by the area percentage of the main peak.[13]
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.[2]
-
Spectroscopy (NMR and IR): Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can confirm the structure of your compound and identify any residual impurities. Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., the amide C=O and N-H stretches).[16]
Q3: What are the common impurities in crude 2-Pyridineacetamide?
A3: The impurities will depend on the synthetic route used to prepare the 2-pyridineacetamide. Common impurities could include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Byproducts: For example, if synthesized from 2-pyridineacetic acid, unreacted acid could be present. If synthesized via hydrolysis of 2-cyanomethylpyridine, the starting nitrile could be an impurity.
-
Solvent Residues: Residual solvents from the reaction or workup.
Q4: Are there any specific safety precautions I should take when purifying 2-Pyridineacetamide?
A4: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Handle all organic solvents in a well-ventilated fume hood to avoid inhaling vapors.[6]
-
Heating: When heating flammable organic solvents, always use a heating mantle or a steam bath, never an open flame. Add boiling chips to prevent bumping.[6]
-
Material Safety Data Sheet (MSDS): Consult the MSDS for 2-pyridineacetamide and all solvents used to be aware of any specific hazards.[16]
References
-
ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
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Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Pyridineacetamide. PubChem. Retrieved from [Link]
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Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
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University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from [Link]
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Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
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Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]
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International Journal for Research in Applied Science & Engineering Technology (IJRASET). (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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Biocompare. (n.d.). Chromatography and Separation. Retrieved from [Link]
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Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
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Biotage. (n.d.). Organic purification systems, add-ons, accessories and consumables. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.
-
MDPI. (n.d.). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Retrieved from [Link]
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How to prevent the degradation of 2-Pyridineacetamide during storage
Technical Support Center: 2-Pyridineacetamide Stability and Storage
Welcome to the Technical Support Center for 2-Pyridineacetamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize 2-Pyridineacetamide in their experiments. Here, you will find comprehensive troubleshooting advice and frequently asked questions to ensure the stability and integrity of your samples during storage.
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you might encounter, providing insights into the underlying causes and actionable solutions.
Question 1: My 2-Pyridineacetamide powder has developed a yellowish or brownish tint. What does this indicate and is it still usable?
Answer:
Discoloration of your 2-Pyridineacetamide powder is a primary indicator of chemical degradation. The appearance of a yellow or brown hue suggests the formation of chromophoric impurities, which can arise from several degradation pathways, most notably oxidation and hydrolysis.
-
Causality: The pyridine ring and the acetamide group in 2-Pyridineacetamide are susceptible to environmental factors. Exposure to oxygen, moisture, and even light can initiate degradation. Oxidation may occur at the pyridine ring, while the acetamide group is prone to hydrolysis, especially if moisture is present.[1][2][3] These reactions can be accelerated by elevated temperatures.
-
Recommended Action:
-
Quarantine the Sample: Immediately isolate the discolored batch to prevent its use in critical experiments.
-
Analytical Verification: It is crucial to assess the purity of the sample. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and quantify the impurities.[4][5][6]
-
Usability Decision: The usability of the discolored reagent depends on the tolerance of your specific application to impurities. For highly sensitive assays, it is strongly recommended to discard the degraded batch and use a fresh, pure sample. For less sensitive applications, you may proceed with caution after analytical verification, but be aware that the impurities could lead to anomalous results.
-
Question 2: I've observed poor solubility and unexpected precipitates in my experiments using a stored sample of 2-Pyridineacetamide. What could be the cause?
Answer:
The formation of precipitates and altered solubility are often linked to the degradation of 2-Pyridineacetamide into less soluble byproducts.
-
Causality:
-
Hydrolysis: The primary degradation pathway in the presence of moisture is the hydrolysis of the amide bond, yielding 2-pyridineacetic acid and ammonia.[7][8] 2-Pyridineacetic acid has different solubility characteristics compared to the parent compound and can precipitate out of certain solvent systems.
-
Polymerization/Side Reactions: Under certain conditions, such as exposure to light or incompatible materials, degradation products can undergo further reactions, leading to the formation of insoluble polymeric materials.
-
-
Recommended Action:
-
Review Storage Conditions: Ensure that your storage protocol strictly adheres to the recommended guidelines of a cool, dry, and dark environment in a tightly sealed container.[9][10][11][12]
-
Solvent Compatibility Check: Re-evaluate the compatibility of your chosen solvent with potential degradation products.
-
Filtration: If the experiment allows, you may be able to filter out the precipitate. However, this does not remove soluble impurities.
-
Use a Fresh Sample: For reliable and reproducible results, it is best to discard the compromised sample and start with a fresh batch of 2-Pyridineacetamide.
-
Question 3: My analytical results (e.g., HPLC, NMR) show unexpected peaks that were not present in the fresh sample. What are the likely degradation products?
Answer:
The appearance of new peaks in your analytical data is a clear sign of degradation. The identity of these peaks will depend on the specific degradation pathway.
-
Potential Degradation Products:
-
Hydrolysis: The most common degradation product is 2-pyridineacetic acid , resulting from the cleavage of the amide bond.
-
Oxidation: Oxidation can lead to the formation of Pyridine-N-oxides .[3]
-
Photodegradation: Exposure to UV light can induce complex reactions, potentially leading to dimerization or rearrangement products.[13][14][15]
-
The following table summarizes potential degradation products and analytical methods for their detection:
| Degradation Pathway | Potential Degradation Product(s) | Recommended Analytical Technique(s) |
| Hydrolysis | 2-Pyridineacetic Acid | HPLC, LC-MS, NMR |
| Oxidation | Pyridine-N-oxide derivatives | LC-MS, NMR |
| Photodegradation | Dimerization products, rearrangement isomers | HPLC, LC-MS, GC-MS |
-
Recommended Action:
-
Characterize Impurities: If possible, use techniques like LC-MS or GC-MS to identify the mass of the impurity peaks, which can help in elucidating their structures.
-
Reference Standards: Compare the retention times of the unknown peaks with commercially available standards of suspected degradation products.
-
Optimize Storage: To prevent further degradation, immediately review and optimize your storage conditions based on the FAQs below.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the proper storage and handling of 2-Pyridineacetamide.
1. What are the optimal storage conditions for 2-Pyridineacetamide to ensure long-term stability?
To maximize the shelf-life of 2-Pyridineacetamide, it should be stored in a cool, dry, and dark place .[9][10][11] The container should be tightly closed to prevent exposure to moisture and air.[9][10][11][12] Many suppliers also indicate that the compound is moisture-sensitive.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation by displacing oxygen. |
| Light | Amber vial or stored in the dark | Prevents photodegradation.[13] |
| Humidity | Dry (use of desiccants is advisable) | Prevents hydrolysis of the amide group.[7] |
2. What is the expected shelf-life of 2-Pyridineacetamide?
The shelf-life of 2-Pyridineacetamide is highly dependent on the storage conditions. When stored under optimal conditions as described above, it can be stable for several years. However, it is crucial to monitor for any signs of degradation, such as discoloration or changes in physical properties. Always refer to the manufacturer's expiration date on the certificate of analysis.
3. Are there any materials that are incompatible with 2-Pyridineacetamide during storage?
Yes, 2-Pyridineacetamide should be stored away from strong oxidizing agents, strong acids, and strong bases.[9] Contact with these substances can accelerate its degradation.[16][17][18][19]
-
Strong Oxidizing Agents: Can lead to the oxidation of the pyridine ring.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the amide bond.[7]
It is recommended to store 2-Pyridineacetamide in its original container or in a chemically resistant container made of glass or an appropriate polymer.
4. How should I handle 2-Pyridineacetamide to minimize degradation?
Proper handling is as crucial as proper storage.
-
Work in a Controlled Environment: Whenever possible, handle the compound in a glove box under an inert atmosphere to minimize exposure to air and moisture.
-
Use Clean, Dry Equipment: Ensure all spatulas, weighing boats, and other equipment are clean and completely dry.
-
Minimize Exposure Time: Do not leave the container open for extended periods. Promptly and securely reseal the container after use.
-
Aliquot if Necessary: If you need to use small amounts frequently, consider aliquoting the bulk material into smaller, single-use vials to avoid repeated exposure of the entire stock to the atmosphere.
5. What is the primary degradation pathway for 2-Pyridineacetamide?
The most common degradation pathway under typical laboratory conditions is hydrolysis of the acetamide group to form 2-pyridineacetic acid and ammonia. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[7][8]
Below is a diagram illustrating the primary degradation pathways:
Caption: Key degradation pathways of 2-Pyridineacetamide.
References
-
XiXisys. (n.d.). 2-PYRIDINEACETAMIDE CAS: 5451-39-8 GHS SDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyridineacetamide. PubChem Compound Database. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Pyridine-2-acetamide Safety Data Sheet. Retrieved from [Link]
- Li, Y., Wu, J., & Wang, S. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
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Chemical-Suppliers. (n.d.). Pyridine-2-acetamide. Retrieved from [Link]
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University of California, San Diego. (2024). Chemical Compatibility Guidelines. UCSD Blink. Retrieved from [Link]
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FBMH. (n.d.). Compatibility Table for Chemical Storage. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Acetamidopyridine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-cyano-N-(pyridin-2-yl)acetamide. PubChem Compound Database. Retrieved from [Link]
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University of Washington. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
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USDA ARS. (2016). Chemical Compatible Storage. Retrieved from [Link]
- Martinez, D. L., et al. (2022). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
- Deng, S., et al. (2016). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology, 7, 120.
- Le, T. H., & Colvin, M. E. (2004). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 38(24), 6703-6710.
- Twerdok, L. E., & Trush, M. A. (1989). Oxidations of the carcinogen N-hydroxy-N-(2-fluorenyl)acetamide by enzymatically or chemically generated oxidants of chloride and bromide. Chemical Research in Toxicology, 2(5), 325-333.
- Thabet, S. M., et al. (2022). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials.
- Galić, K., et al. (2023). Photocatalytic Degradation of Neonicotinoid Insecticides over Perlite-Supported TiO2.
- Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: physical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 979-984.
- Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Castellano, E. E., et al. (1985). Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua[bis(2-pyridylcarbonyl)amido]copper(II) nitrate dihydrate and aquabis(pyridine-2-carboxamide)copper(II) nitrate monohydrate. Journal of the Chemical Society, Dalton Transactions, (1), 105-109.
- Reddy, K. L., et al. (2007). Oxidation of pyridine methanols to esters. Tetrahedron Letters, 48(42), 7576-7578.
- Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978.
- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711.
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Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved from [Link]
- Gupta, K. S., et al. (2001). Kinetics and mechanism of electron-transfer reactions: Oxidation of pyridine by permanganate in aqueous acid perchlorate medium. International Journal of Chemical Kinetics, 33(1), 1-8.
- Sakkas, V. A., & Albanis, T. A. (2003). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Journal of Photochemistry and Photobiology A: Chemistry, 159(2), 165-173.
- Kumar, A., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- Ortiz-Aparicio, J. L., et al. (2022). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2.
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Addressing inconsistent results in experiments with 2-Pyridineacetamide
Technical Support Center: 2-Pyridineacetamide
A Guide to Ensuring Experimental Reproducibility
Section 1: Compound Integrity and Stock Solution Preparation
Inconsistent results often originate from the most fundamental variable: the compound itself. Ensuring the purity, solubility, and stability of your 2-Pyridineacetamide is the first and most critical step in any experimental workflow.
FAQ 1: My experimental results vary between different batches of 2-Pyridineacetamide. How can I verify the compound's integrity?
Batch-to-batch variability is a significant challenge in ensuring long-term reproducibility.[1][2][3] The identity and purity of your starting material must be confirmed.
Root Cause Analysis:
-
Purity: The stated purity from a vendor can have a margin of error. Impurities, even in small amounts, can have off-target biological effects. The primary byproduct from some syntheses can be Pyridine-2-carboxylic acid, which may alter experimental outcomes.[4]
-
Identity: While rare, misidentification of a compound can occur. Confirming the chemical structure is a crucial baseline.
-
Degradation: Improper storage or handling can lead to degradation of the compound before it is even used.
Troubleshooting and Validation Protocol:
-
Request a Certificate of Analysis (CoA): Always obtain the CoA for each specific batch from your supplier. This document provides initial data on purity (usually by HPLC or GC) and identity (by NMR or MS).
-
In-House Purity Verification (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.
-
Objective: To determine the purity of the compound by calculating the area percentage of the main peak.[4]
-
Protocol:
-
Prepare a 1 mg/mL solution of 2-Pyridineacetamide in a suitable solvent (e.g., Acetonitrile/Water mixture).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject onto a C18 reverse-phase column.
-
Run a gradient elution method (e.g., 5% to 95% Acetonitrile in water with 0.1% formic acid over 15 minutes).
-
Use a UV detector set to an appropriate wavelength (e.g., 260 nm) to monitor the elution.
-
Analysis: A pure sample should show one major peak. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. Batches with purity below 98% or with significant impurity peaks should be treated with caution.
-
-
-
Identity Confirmation (Mass Spectrometry): Confirm the molecular weight of your compound.
Physical and Chemical Properties of 2-Pyridineacetamide
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[5] |
| Molecular Weight | 136.15 g/mol | PubChem[5] |
| Melting Point | 118-120°C | ChemicalBook[7], ChemWhat[8] |
| Appearance | Colorless to white crystalline solid | Wikipedia[9] |
| pKa (Predicted) | 15.87 ± 0.40 | ChemicalBook[7] |
FAQ 2: I am struggling to achieve a consistent, clear stock solution. What is the recommended solvent and procedure for 2-Pyridineacetamide?
Inconsistent solubility is a primary source of dosing errors in biological assays.[10] Using a solution with precipitated compound will lead to under-dosing and highly variable results.
Causality: 2-Pyridineacetamide is an organic molecule with polar characteristics due to the amide group and the pyridine nitrogen. Its solubility is moderate in many common solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent.
Workflow for Preparing a Validated Stock Solution
Caption: Workflow for preparing a validated compound stock solution.
Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Calculate the mass of 2-Pyridineacetamide needed. For 1 mL of a 10 mM stock: 136.15 g/mol * 0.010 mol/L * 0.001 L = 0.00136 g = 1.36 mg.
-
Weighing: Accurately weigh ~1.36 mg of the compound into a sterile, appropriate vial (e.g., an amber glass vial).
-
Solvent Addition: Add 1.0 mL of analytical grade DMSO.
-
Dissolution: Vortex the solution for 2-3 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm gently at 37°C.
-
Validation: Visually inspect the solution to ensure it is perfectly clear. Any cloudiness or visible precipitate indicates the compound is not fully dissolved, and the concentration is not what you assume it to be.
-
Storage: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate. Store at -20°C or -80°C, protected from light.
FAQ 3: My results seem to weaken if I use an older stock solution. How stable is 2-Pyridineacetamide in solution?
The stability of a compound in solution is finite. The amide bond in 2-Pyridineacetamide can be susceptible to hydrolysis, especially if exposed to moisture, extreme pH, or enzymatic activity from contaminants.
Best Practices for Ensuring Stability:
-
Solvent Choice: Use anhydrous, high-purity DMSO. Water content can facilitate hydrolysis.
-
Storage Conditions: Store aliquots at -20°C or, preferably, -80°C. Lower temperatures slow chemical degradation.
-
Avoid Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and increase the chance of precipitation or degradation. This is why single-use aliquots are critical.
-
Working Solutions: Prepare fresh working dilutions in your cell culture media or assay buffer immediately before each experiment. Do not store the compound in aqueous solutions for extended periods, as stability is significantly reduced compared to DMSO stocks. While specific data on the degradation of 2-Pyridineacetamide in aqueous media is not widely published, peptide boronic acid derivatives with similar structures have shown erratic stability in aqueous buffers, with degradation occurring via hydrolysis and oxidation.[11]
Section 2: Troubleshooting Inconsistent Results in Cell-Based Assays
Even with a perfect stock solution, the complexities of biological systems introduce numerous sources of variability.
FAQ 4: I'm observing high variability between replicate wells in my cell-based assay (e.g., MTT, CellTiter-Glo). What are the most common culprits?
High variability between replicates invalidates experimental results. The issue is almost always procedural rather than a fault of the compound itself.[10][12][13]
Troubleshooting Decision Tree for High Replicate Variability
Caption: A decision tree for troubleshooting sources of variability in cell-based assays.
Key Areas to Investigate:
-
Inconsistent Cell Seeding: Cells settle quickly. It is crucial to gently swirl or mix your cell suspension before aspirating for each row of a plate to ensure a homogenous mixture.[12]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which concentrates media components and your test compound, leading to artifactual results.[10][12] The best practice is to not use the outer wells for experimental samples; instead, fill them with sterile media or PBS to act as a humidity buffer.[10]
-
Compound Precipitation: When the DMSO stock is diluted into aqueous culture media, the compound's concentration may exceed its solubility limit, causing it to precipitate. Visually inspect the wells with a microscope after adding the compound. If you see crystals or precipitate, you must lower the final concentration.
-
Pipetting Errors: Ensure pipettes are calibrated. When adding small volumes of a viscous DMSO stock to media, use reverse pipetting techniques for better accuracy. Insufficient mixing after compound addition can also create concentration gradients within a well.[12]
FAQ 5: The dose-response curve for 2-Pyridineacetamide is shifted or has a poor fit. What could be the cause?
A non-ideal dose-response curve suggests a problem with the compound's concentration, stability, or interaction with the assay components.
Potential Causes & Solutions:
-
Incorrect Stock Concentration: This traces back to issues in Section 1 (purity, weighing, or solubility). Re-validate your stock solution.
-
Degradation in Assay Media: If the assay involves a long incubation period (e.g., >24 hours), the compound may be degrading in the 37°C, aqueous environment. Consider a shorter incubation time or replenishing the media and compound.
-
Interaction with Serum Proteins: If you are using serum-containing media, the compound may bind to proteins like albumin. This reduces the free, active concentration of the compound, causing a rightward shift in the dose-response curve (higher apparent EC₅₀). Consider reducing the serum percentage or using serum-free media if your cell type allows.
-
Solubility Limit Exceeded: At the highest concentrations, the compound may be precipitating, causing the top of the curve to plateau prematurely or even dip. This reinforces the need to determine the compound's solubility limit in your specific assay media.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227129, 2-Pyridineacetamide. Retrieved from [Link]
-
National Institutes of Health (2017). A Guide to Reproducibility in Preclinical Research. Retrieved from [Link]
-
DoNotEdit (2022). 5 Main Factors Affecting Reproducibility in Research. Retrieved from [Link]
-
Kosheeka (2019). 4 Factors Affecting Data Reproducibility. Retrieved from [Link]
-
Azure Biosystems (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
Enago Academy (2022). Top 5 Factors Affecting Reproducibility in Research. Retrieved from [Link]
-
ResearchGate (2021). Why can't I get reproducible results in cell based assays? Retrieved from [Link]
-
bioRxiv (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. Retrieved from [Link]
-
YouTube (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 706187, 2-cyano-N-(pyridin-2-yl)acetamide. Retrieved from [Link]
-
PubChemLite (n.d.). 2-pyridineacetamide (C7H8N2O). Retrieved from [Link]
-
ChemWhat (n.d.). PYRIDINE-2-ACETAMIDE CAS#: 5451-39-8. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. Retrieved from [Link]
-
Veeprho (n.d.). 2-Phenylacetamide | CAS 103-81-1. Retrieved from [Link]
-
Algerian Journal of Biosciences (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]
-
Royal Society of Chemistry (2020). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
-
ResearchGate (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences (2023). PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (1992). Analytical Methods. Retrieved from [Link]
-
Chemical-Suppliers.com (n.d.). Pyridine-2-acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 218566, 2-Pyridineacetamide, N,N-dimethylthio-. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227128, 4-Pyridineacetamide. Retrieved from [Link]
-
ACS Publications (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]
-
National Center for Biotechnology Information (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
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Royal Society of Chemistry (2015). Analytical Methods. Retrieved from [Link]
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Wikipedia (n.d.). Chloroacetamide. Retrieved from [Link]
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Royal Society of Chemistry (2012). Analytical Methods. Retrieved from [Link]
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The Heartland Health Research Alliance (n.d.). Analytical Methods. Retrieved from [Link]
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ResearchGate (2008). 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. Retrieved from [Link]
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Side reactions to consider in the synthesis of 2-Pyridineacetamide
Welcome to the technical support guide for the synthesis of 2-Pyridineacetamide. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important chemical intermediate. Here, we will move beyond simple procedural outlines to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the expert insights and actionable troubleshooting strategies necessary to optimize your reaction outcomes, improve yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of 2-pyridineacetamide, focusing on the two most prevalent synthetic routes: the hydrolysis of 2-pyridineacetonitrile and the ammonolysis of ethyl 2-pyridylacetate.
Issue 1: Low Yield in 2-Pyridineacetamide Synthesis via Nitrile Hydrolysis
Question: I am attempting to synthesize 2-pyridineacetamide by hydrolyzing 2-pyridineacetonitrile, but my yields are consistently low. What are the likely causes and how can I mitigate them?
Answer: Low yields in this reaction are a frequent challenge and typically stem from two primary side reactions: over-hydrolysis to the carboxylic acid and incomplete conversion of the starting material.
-
Over-hydrolysis to 2-Pyridineacetic Acid: The most common culprit for yield loss is the further hydrolysis of the desired amide product into 2-pyridineacetic acid. This is especially prevalent under harsh reaction conditions, such as high concentrations of strong acid or base, elevated temperatures, or prolonged reaction times. The amide is merely an intermediate on the pathway to the carboxylic acid.
-
Causality: Both acidic and basic conditions catalyze the hydrolysis of the nitrile to the amide, and subsequently, the amide to the carboxylate salt. The pyridine ring itself can also be protonated in strong acid, which can affect the reactivity of the side chain.
-
-
Incomplete Reaction: Conversely, reaction conditions that are too mild may result in a significant amount of unreacted 2-pyridineacetonitrile remaining in the reaction mixture, which complicates purification and lowers the overall yield.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Time & Temperature | Monitor the reaction closely using Thin Layer Chromatography (TLC). Aim for the shortest reaction time necessary for the complete consumption of the starting nitrile. Running the reaction at a controlled, lower temperature can help to slow the rate of the second hydrolysis step (amide to acid) relative to the first (nitrile to amide).[1][2] | Reaction kinetics are highly temperature-dependent. The activation energy for the hydrolysis of the amide to the acid may be higher than that for the nitrile to the amide, allowing for a temperature window where amide formation is favored. |
| Reagent Concentration | Use a moderate concentration of acid or base. Extremely high concentrations can aggressively drive the reaction to the carboxylic acid. For example, using concentrated sulfuric acid often requires careful temperature control to stop at the amide stage. | High concentrations of H+ or OH- increase the rate of both hydrolysis steps. By moderating the concentration, you can achieve a more controlled reaction. |
| Choice of Catalyst/Reagent | Consider using manganese dioxide (MnO₂) in a suitable solvent. This has been reported as an effective method for the selective hydration of nitriles to amides under milder conditions, potentially avoiding the over-hydrolysis issue. Another approach is using a controlled amount of hydrogen peroxide in a basic solution. | These alternative methods proceed through different mechanisms that can be more selective for the amide. MnO₂-mediated reactions, for instance, often show high selectivity for the conversion of nitriles to primary amides without significant formation of the corresponding carboxylic acid. |
| Work-up Procedure | Ensure proper neutralization during the work-up. If performing an acid hydrolysis, carefully basify the solution to precipitate the amide while keeping the more acidic 2-pyridineacetic acid in its salt form in the aqueous layer. Conversely, in a basic hydrolysis, careful acidification can precipitate the acid, leaving the amide in solution for extraction. | The difference in pKa between 2-pyridineacetamide and 2-pyridineacetic acid can be exploited for separation. 2-Pyridineacetic acid is amphoteric, but its carboxylic acid functionality makes it significantly more acidic than the amide, allowing for separation based on pH-controlled solubility. |
Issue 2: Formation of Side Products During Ammonolysis of Ethyl 2-Pyridylacetate
Question: I'm preparing 2-pyridineacetamide via the ammonolysis of ethyl 2-pyridylacetate, but I'm observing significant impurities in my crude product. What are these side products and how can I avoid them?
Answer: The ammonolysis of ethyl 2-pyridylacetate is a straightforward approach, but its success hinges on controlling the reaction conditions to prevent competing reactions.
-
Hydrolysis of the Ester: The primary side product is often 2-pyridineacetic acid, which arises from the hydrolysis of the starting ester, ethyl 2-pyridylacetate.[3][4][5][6][7] This occurs if water is present in the reaction mixture. Ammonia solutions are aqueous, and even anhydrous ammonia can contain trace moisture.
-
Causality: The ester is susceptible to nucleophilic attack by both ammonia (ammonolysis, the desired reaction) and water or hydroxide ions (hydrolysis, the side reaction).
-
-
Incomplete Reaction: As with the nitrile hydrolysis route, incomplete conversion of the starting ester is a common problem, leading to purification challenges.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reagent & Solvent Purity | Use anhydrous ammonia if possible, or a concentrated methanolic ammonia solution. Ensure all glassware is thoroughly dried. Using anhydrous solvents like methanol or ethanol is crucial. | Minimizing the presence of water is the most effective way to prevent the hydrolysis of the ester starting material. Anhydrous conditions strongly favor the desired ammonolysis pathway. |
| Temperature and Pressure | The reaction is often performed in a sealed pressure vessel at elevated temperatures to increase the rate of reaction with ammonia. However, excessively high temperatures can promote side reactions. A systematic optimization of the temperature (e.g., screening from 80°C to 120°C) is advisable. | Using a sealed vessel maintains a high concentration of ammonia in the solution and allows the reaction to be run above the boiling point of the solvent, accelerating the rate of the typically slow ammonolysis reaction. |
| Reaction Time | Monitor the reaction progress by TLC or GC-MS to determine the point of maximum conversion of the ester without significant byproduct formation. | Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of starting materials or products. |
| Purification | If 2-pyridineacetic acid is formed, it can be removed by an acid-base extraction during the work-up. The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[2] | The acidic nature of the carboxylic acid byproduct allows for its separation from the neutral amide product through extraction with an aqueous base. |
Reaction Mechanisms & Troubleshooting Workflow
To better visualize the challenges discussed, the following diagrams illustrate the key reaction pathways and a general workflow for troubleshooting synthesis problems.
Diagram 1: Competing Reactions in Nitrile Hydrolysis
Caption: Hydrolysis of 2-pyridineacetonitrile.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: General workflow for troubleshooting low yield.
Experimental Protocols
Protocol 1: TLC Monitoring of Nitrile Hydrolysis
This protocol provides a general method for monitoring the conversion of 2-pyridineacetonitrile to 2-pyridineacetamide.
-
Prepare TLC Plate: Use a standard silica gel plate.
-
Solvent System: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v) or dichloromethane and methanol (e.g., 95:5 v/v) is often a good starting point. The optimal system will depend on the specific reaction conditions.
-
Spotting: On the baseline of the TLC plate, spot the following:
-
A solution of the starting material, 2-pyridineacetonitrile.
-
A co-spot of the starting material and the reaction mixture.
-
The reaction mixture.
-
-
Development: Place the plate in a developing chamber saturated with the chosen solvent system and allow the solvent front to ascend near the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The pyridine ring is UV active.
-
Analysis: The starting nitrile is typically less polar than the resulting amide. Therefore, the product spot (2-pyridineacetamide) should have a lower Rf value than the starting material spot. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The formation of a very polar spot at the baseline may indicate the presence of 2-pyridineacetic acid.
References
- Benchchem. (2025). Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- Benchchem. (2025). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
-
National Center for Biotechnology Information. (n.d.). 2-Pyridineacetic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyridineacetamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine-2-acetonitrile. PubChem. Retrieved from [Link]
- Organic Syntheses Procedure: ethyl 2-pyridylacetate. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-pyridylacetate. PubChem. Retrieved from [Link]
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- 4. Ethyl 2-pyridylacetate | 2739-98-2 [chemicalbook.com]
- 5. Ethyl 2-pyridylacetate 98 2739-98-2 [sigmaaldrich.com]
- 6. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-Pyridylacetate | 2739-98-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing 2-Pyridineacetamide Formulations for In Vivo Studies
Introduction
Welcome to the technical support center for 2-Pyridineacetamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating this compound for in vivo studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity and reproducibility of your experiments. This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the challenges you may encounter.
Section 1: Core FAQs - Understanding 2-Pyridineacetamide
This section addresses the foundational knowledge required before beginning formulation work.
Q1: What are the critical physicochemical properties of 2-Pyridineacetamide that influence formulation development?
A1: Understanding the fundamental properties of 2-Pyridineacetamide is the first step to a rational formulation design. These parameters dictate its behavior in various solvent systems and biological environments.
Table 1: Key Physicochemical Properties of 2-Pyridineacetamide
| Property | Value | Source(s) | Significance for Formulation |
|---|---|---|---|
| Molecular Formula | C₇H₈N₂O | [1][2] | Basic information for concentration calculations. |
| Molecular Weight | 136.15 g/mol | [1][3] | Essential for calculating molarity and dose. |
| Melting Point | 118-120 °C | [3] | A high melting point can sometimes indicate strong crystal lattice energy, which may correlate with lower solubility.[4] |
| pKa (Predicted) | 15.87 | [3] | This predicted value suggests the acetamide proton is very weakly acidic, and the molecule will likely not be ionizable via deprotonation under physiological conditions. The pyridine nitrogen provides a basic character, which is critical for pH-adjustment strategies. |
| XLogP3-AA (Predicted) | -0.7 |[2] | This negative logarithm of the partition coefficient suggests the compound is hydrophilic. While this is favorable, achieving high concentrations required for in vivo studies can still be challenging. |
Q2: My compound is predicted to be hydrophilic. Does this mean I can just use a simple saline or PBS solution?
A2: Not necessarily. While a negative LogP is a good indicator of hydrophilicity, it doesn't guarantee sufficient solubility at the high concentrations often required for in vivo dosing. For example, a compound may be soluble at 1 mg/mL but your study may require a 20 mg/mL dose volume-limited administration. Therefore, it is crucial to experimentally determine the solubility in your intended vehicle at the target concentration. Simple aqueous vehicles like saline or Phosphate-Buffered Saline (PBS) are always the preferred starting point due to their physiological compatibility.[5]
Q3: What are the primary goals of a good in vivo formulation?
A3: An effective formulation for in vivo studies should:
-
Solubilize the required dose in a physiologically acceptable and minimal volume.
-
Ensure chemical and physical stability of the compound for the duration of preparation and administration.[6]
-
Promote absorption to achieve adequate systemic exposure (bioavailability).[7][8]
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Be safe and well-tolerated in the test species, minimizing any confounding effects from the vehicle itself.[5][9]
-
Be reproducible to ensure consistent results across animals and studies.
Section 2: Formulation Strategy Selection Guide
The choice of formulation strategy is a critical decision point that impacts the outcome of your in vivo study. The following workflow provides a systematic approach to selecting an appropriate vehicle for 2-Pyridineacetamide.
Caption: A decision-making workflow for selecting an in vivo formulation strategy.
Section 3: Detailed Protocols & Troubleshooting
This section provides step-by-step methodologies for common formulation preparations and a Q&A guide for troubleshooting.
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Formulation (Target: 10 mg/mL)
-
Weighing: Accurately weigh 100 mg of 2-Pyridineacetamide.
-
Initial Vehicle Addition: Add approximately 8 mL of sterile 0.9% saline to a sterile container with the compound.
-
Solubilization: Gently vortex or sonicate the mixture for 5-10 minutes. Observe for complete dissolution.
-
pH Adjustment (If Necessary): If the compound is not fully dissolved, check the pH. Given the pyridine moiety, you can add 1N HCl dropwise to lower the pH to ~4.0-5.0, which may protonate the pyridine nitrogen and increase solubility.
-
Final Volume: Once fully dissolved, add saline to reach a final volume of 10 mL (q.s.).
-
Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Validation: Before dosing, always confirm the concentration and check for any signs of precipitation.[10]
Protocol 2: Preparation of a Co-solvent Formulation (Target: 20 mg/mL)
-
Self-Validating Principle: This protocol involves a stepwise addition of solvents, ensuring the compound is dissolved in the organic phase before aqueous dilution. This minimizes the risk of precipitation.[11]
-
Weighing: Accurately weigh 200 mg of 2-Pyridineacetamide.
-
Organic Solubilization: Add 1 mL of Dimethyl Sulfoxide (DMSO) to the compound. Vortex until fully dissolved.
-
Intermediate Dilution: Add 3 mL of PEG 400 to the DMSO solution. Mix thoroughly. This creates a 1:4 DMSO:PEG400 stock.
-
Aqueous Dilution: Slowly add 6 mL of 0.9% saline to the organic mixture while vortexing. This brings the final vehicle composition to 10% DMSO, 30% PEG 400, and 60% Saline.
-
Observation: The final formulation should be a clear, homogenous solution. If haziness or precipitation occurs, the system is not suitable at this concentration.
-
Tolerability Check: It is crucial to ensure the chosen co-solvent mixture is well-tolerated in the animal model at the intended dose volume.[5]
Troubleshooting Guide
Q4: My compound dissolved initially but crashed out of solution after a few hours or upon refrigeration. What should I do?
A4: This indicates you have created a metastable, supersaturated solution which is not physically stable.[12]
-
Causality: The initial energy input (vortexing, sonication) forced the compound into solution, but it is not thermodynamically stable.
-
Solution Steps:
-
Re-evaluate Solubility: Your initial assessment may have been incorrect. Re-determine the equilibrium solubility over a longer period (e.g., 24 hours) with gentle agitation.
-
Increase Solubilizing Power: The formulation is not strong enough. Move to the next step in the formulation workflow diagram. If you used a pH-adjusted buffer, you may need to add a co-solvent. If you used a co-solvent, you may need to increase its percentage (while respecting toxicity limits) or try a different system.[11]
-
Consider a Suspension: If high concentrations cannot be achieved in a solution, a uniform suspension may be the most viable path.[7]
-
Q5: I administered my formulation intravenously, and the animal showed signs of distress or mortality. What could be the cause?
A5: This is a critical issue that could stem from the compound's pharmacology or the formulation itself.
-
Formulation-Related Causality:
-
Precipitation in vivo: The formulation, upon injection into the bloodstream, may have diluted rapidly, causing the compound to precipitate in the circulatory system (an embolism). This is a common failure mode for co-solvent systems if not carefully designed.
-
Vehicle Toxicity: High concentrations of certain co-solvents (like DMSO or ethanol) can cause hemolysis or other acute toxicities when administered IV.[9] Surfactants like Tween 80 can also cause hypersensitivity reactions in some species.[7]
-
-
Troubleshooting & Prevention:
-
Perform an in vitro dilution test: Mix your formulation with plasma (1:10 or 1:20 ratio) and observe for any precipitation over 30-60 minutes. This can simulate the initial dilution in the bloodstream.
-
Reduce Co-solvent Concentration: Reformulate to use the absolute minimum amount of organic solvent required.
-
Switch to a Different Vehicle: Consider formulations with better safety profiles for IV administration, such as those using cyclodextrins (e.g., Captisol®).[11]
-
Slow the Infusion Rate: Administering the dose over a longer period can prevent localized high concentrations of the drug and vehicle at the injection site.
-
Q6: My pharmacokinetic (PK) data shows high variability between animals. Could the formulation be the problem?
A6: Absolutely. Inconsistent formulation can lead to highly variable absorption and exposure.
-
Causality:
-
Non-homogenous Suspension: If using a suspension, inadequate mixing or particle agglomeration can lead to different animals receiving different effective doses.
-
Inconsistent Solubilization: If the formulation is prepared fresh daily without a strict protocol, minor variations can affect the amount of drug in solution.
-
GI Tract Interaction: For oral dosing, the formulation's interaction with gut fluids can be variable. A supersaturated solution might precipitate to different extents in different animals.[12]
-
-
Solution Steps:
-
Standardize Preparation: Use a detailed, validated Standard Operating Procedure (SOP) for formulation preparation.
-
Ensure Homogeneity: For suspensions, ensure continuous, gentle stirring during dose administration to prevent settling. Characterize particle size to ensure uniformity.[7]
-
Pre-formulation Analysis: Validate the formulation for stability and concentration before each study to ensure consistency.[6]
-
Section 4: Formulation Analysis & Validation
Verifying the concentration and stability of your formulation is a non-negotiable step for data integrity.
Q7: How can I quickly verify the concentration of my 2-Pyridineacetamide formulation before dosing?
A7: For routine verification, UV-Visible Spectrophotometry is a rapid and accessible method, provided the formulation vehicle does not interfere with the absorbance of 2-Pyridineacetamide.[10]
Protocol 3: Concentration Verification by UV-Vis Spectrophotometry
-
Determine λmax: Scan a dilute solution of 2-Pyridineacetamide in your chosen solvent (e.g., methanol) to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Create a high-concentration stock solution of 2-Pyridineacetamide in the solvent.
-
Perform a serial dilution to create at least 5 standards of known concentrations.
-
Measure the absorbance of each standard at λmax.
-
Plot Absorbance vs. Concentration. The resulting line should be linear with an R² > 0.99.[10]
-
-
Analyze Your Formulation Sample:
-
Take a small, known volume (e.g., 100 µL) of your final, filtered formulation.
-
Dilute it with the solvent to a concentration that falls within the linear range of your calibration curve.
-
Measure the absorbance at λmax.
-
-
Calculate Concentration: Use the equation from your calibration curve's linear regression (y = mx + c) to calculate the concentration of the diluted sample. Back-calculate to find the concentration of your original, undiluted formulation.
-
Note: For regulatory or GLP studies, a more specific and robust method like HPLC-UV is required.
References
-
WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
-
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
Garg, R. et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH).
-
Hagedorn, M. et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health (NIH).
-
ChemicalBook. (2022). pyridine-2-acetamide.
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200.
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PubChem. 2-Pyridineacetamide. National Institutes of Health (NIH).
-
BenchChem. An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-(pyridin-4-yl)acetamide.
-
Cheméo. 2-Acetamidopyridine.
-
BenchChem. A Technical Guide to the Solubility of 2-chloro-N-(pyridin-4-yl)acetamide in Common Organic Solvents.
-
Gopinathan, S. et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed.
-
PubChem. 2-cyano-N-(pyridin-2-yl)acetamide. National Institutes of Health (NIH).
-
Siew, A. et al. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. National Institutes of Health (NIH).
-
ResearchGate. In vivo toxicology of excipients commonly employed in drug discovery in rats.
-
PubChemLite. 2-pyridineacetamide (C7H8N2O).
-
PubChem. 2-Acetamidopyridine. National Institutes of Health (NIH).
-
PubChem. 2-Pyridineacetic acid. National Institutes of Health (NIH).
-
PubChem. 4-Pyridineacetamide. National Institutes of Health (NIH).
-
Sharma, P. et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (NIH).
-
Al-Gousous, J. et al. (2021). In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System. National Institutes of Health (NIH).
-
Google Patents. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
-
ResearchGate. Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions.
-
PubChem. 2-Pyridineacetamide, alpha-(2-(dimethylamino)propyl)-alpha-phenyl-. National Institutes of Health (NIH).
-
BenchChem. An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.
-
MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
-
ResearchGate. Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device.
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
-
Zhao, Y. et al. (2015). Preparation and In Vitro–In Vivo Evaluation of Sustained-Release Matrix Pellets of Capsaicin to Enhance the Oral Bioavailability. National Institutes of Health (NIH).
-
Al-Qaisi, A. et al. (2014). In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors. PubMed.
-
Purdue University Graduate School. (2024). DATA DRIVEN TECHNIQUES FOR THE ANALYSIS OF ORAL DOSAGE DRUG FORMULATIONS.
-
Al-Qaisi, A. et al. (2014). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. National Institutes of Health (NIH).
-
MDPI. (2023). Analytical Techniques in Pharmaceutical and Biomedical Analysis.
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Troubleshooting unexpected peaks in the NMR spectrum of 2-Pyridineacetamide
Technical Support Center: 2-Pyridineacetamide NMR Analysis
Welcome to the technical support guide for troubleshooting unexpected peaks in the ¹H NMR spectrum of 2-Pyridineacetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common spectral artifacts encountered during routine analysis. Our approach is rooted in explaining the chemical causality behind each issue, providing you with the expertise to not only solve the immediate problem but also prevent future occurrences.
Frequently Asked Questions (FAQs)
Q1: I'm seeing sharp, unexpected singlets in my spectrum. The most prominent are at ~7.26 ppm in CDCl₃ and ~2.50 ppm in DMSO-d₆. What are they?
A1: These are classic signals from residual protio-solvent in the deuterated NMR solvent.
-
Causality: Deuterated solvents are never 100% isotopically pure. For example, Chloroform-d (CDCl₃) typically contains about 0.01% of regular chloroform (CHCl₃), and DMSO-d₆ contains a small amount of DMSO-d₅. These residual, proton-containing solvents are often present at a higher concentration than your actual sample, leading to noticeable peaks.
-
Troubleshooting:
-
Confirm the Peak: Cross-reference the observed chemical shift with a standard table of common NMR impurities. The values you've observed are textbook shifts for CHCl₃ and DMSO-d₅, respectively.[1][2][3]
-
Solvent Blank: If doubt remains, run an NMR spectrum of the solvent from the same bottle without any of your compound. The impurity peak should still be present.
-
Action: For most applications, these peaks can simply be noted and ignored. If they overlap with a signal of interest, consider using a different deuterated solvent. For example, switching from CDCl₃ to Acetone-d₆ will move the residual solvent peak to ~2.05 ppm.[4]
-
Q2: My amide protons (the -NH₂ group) are either very broad, shifted, or completely missing. What is happening?
A2: This is characteristic of chemical exchange with trace amounts of water or other protic species in your sample.
-
Causality: The two protons on the amide nitrogen are "exchangeable." They can rapidly exchange with other acidic protons, most commonly from trace water (H₂O) present in the NMR solvent.[5][6] This rapid exchange on the NMR timescale leads to signal broadening. If the exchange is fast enough, the signal can broaden into the baseline and seem to disappear. The chemical shift of these protons is also highly dependent on concentration, temperature, and solvent due to variations in hydrogen bonding.[6]
-
Troubleshooting Protocol: The D₂O Shake Experiment This is a definitive and simple experiment to confirm an exchangeable proton.[7][8]
-
Acquire Initial Spectrum: Run a standard ¹H NMR of your 2-pyridineacetamide sample. Note the position and appearance of the suspected -NH₂ peaks.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly into the NMR tube.
-
Shake and Equilibrate: Cap the tube and shake it vigorously for about 10-15 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The signal corresponding to the -NH₂ protons will have disappeared or significantly diminished.[5][7] This occurs because the amide protons (¹H) have exchanged with deuterium (²H) from the D₂O. Deuterium is not observed in a standard ¹H NMR experiment, so the peak vanishes.
-
Q3: I see extra peaks in the aromatic region (7.0-8.8 ppm) that don't match the expected four-proton pattern of 2-pyridineacetamide. What is their origin?
A3: Extra aromatic peaks typically originate from either impurities carried over from synthesis or sample degradation.
-
Causality & Troubleshooting: The identity of these peaks can be deduced by considering the synthetic route and potential degradation pathways. A systematic approach is required.
dot graph "Troubleshooting_Aromatic_Impurities" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Extra Aromatic Peaks\nObserved", fillcolor="#FBBC05", fontcolor="#202124"]; check_sm [label="Compare to Starting\nMaterial Spectra\n(e.g., 2-Picoline)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_hydrolysis [label="Consider Hydrolysis:\n2-Picolinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; check_oxidation [label="Consider Oxidation\nProducts", fillcolor="#F1F3F4", fontcolor="#202124"]; match_sm [label="Match Found:\nStarting Material\nImpurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; match_hydrolysis [label="Match Found:\nDegradation Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_match [label="No Obvious Match:\nFurther Investigation Needed\n(e.g., LC-MS, 2D NMR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_sm [label="Is it from synthesis?"]; start -> check_hydrolysis [label="Is it degradation?"]; start -> check_oxidation [label="Other possibilities?"]; check_sm -> match_sm; check_hydrolysis -> match_hydrolysis; check_oxidation -> no_match; }
Caption: Logical workflow for identifying unknown aromatic peaks.
-
Possibility 1: Synthetic Precursors: Common syntheses of 2-pyridineacetamide may start from compounds like 2-picoline or 2-cyanopyridine. Incomplete reaction or purification can leave these as impurities. Check the ¹H NMR spectra of these starting materials. For instance, pyridine itself shows peaks around 8.6, 7.6, and 7.2 ppm.[9]
-
Possibility 2: Hydrolysis (Most Common Degradation): Amides are susceptible to hydrolysis, especially if the sample is exposed to moisture or acidic/basic conditions. The primary hydrolysis product of 2-pyridineacetamide is 2-picolinic acid .[10][11] The carboxylic acid proton of 2-picolinic acid appears very far downfield (~12-13 ppm and is often broad), but its pyridine protons will appear in the aromatic region, with characteristic shifts.[12][13][14]
dot graph "Degradation_Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes acetamide [label="2-Pyridineacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; picolinic_acid [label="2-Picolinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges acetamide -> picolinic_acid [label=" H₂O / H⁺ or OH⁻\n(Hydrolysis)", color="#EA4335"]; }
Caption: Hydrolysis of 2-pyridineacetamide to 2-picolinic acid.
-
Action Plan:
-
Check Sample History: Was the sample stored for a long time? Was it exposed to air?
-
Compare Shifts: Refer to the table below to compare your unknown peaks with those of likely impurities.
-
Purification: If degradation or impurities are confirmed, re-purify your sample via recrystallization or column chromatography.
-
-
| Compound | H6 (α) | H3 (γ) | H4 (β) | H5 (β') | Other Protons | Solvent |
| 2-Pyridineacetamide | ~8.5 ppm (d) | ~7.4 ppm (d) | ~7.7 ppm (t) | ~7.2 ppm (t) | ~3.7 ppm (s, CH₂) | CDCl₃ |
| 2-Picolinic Acid | ~8.76 ppm (d) | ~8.10 ppm (d) | ~8.03 ppm (t) | ~7.67 ppm (t) | >12 ppm (br s, COOH) | DMSO-d₆ |
| Pyridine | ~8.61 ppm (d) | ~7.28 ppm (dd) | ~7.66 ppm (t) | ~7.28 ppm (dd) | - | CDCl₃ |
Chemical shifts are approximate and can vary with solvent and concentration.[9][12]
Q4: The chemical shifts of my pyridine ring protons don't exactly match the literature values. They are all slightly shifted upfield or downfield. Why?
A4: This is likely due to concentration or solvent effects, which are particularly pronounced for pyridine-containing compounds.
-
Causality: The nitrogen atom in the pyridine ring has a lone pair of electrons and can act as a hydrogen bond acceptor. Changes in sample concentration alter the degree of intermolecular interactions, affecting the electron density of the ring and thus the chemical shifts of the attached protons.[15] Similarly, the choice of solvent (e.g., protic vs. aprotic) can dramatically change the chemical environment.[16] Acidic impurities can also protonate the pyridine nitrogen, causing a significant downfield shift of all ring protons due to the positive charge.[17]
-
Troubleshooting & Best Practices:
-
Be Consistent: When comparing spectra, ensure that the solvent and approximate concentration are the same.
-
Dilution Study: To confirm a concentration effect, acquire spectra at different concentrations. You should observe a consistent trend in the chemical shifts.
-
Check pH: If a large downfield shift is observed, consider the presence of an acidic impurity (e.g., trifluoroacetic acid from HPLC purification). A wash with a dilute bicarbonate solution followed by drying may be necessary.
-
Reporting: When reporting NMR data, always specify the solvent and concentration used to ensure reproducibility.
-
References
-
PubChem. (n.d.). 2-Pyridineacetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series, 16(7), 349-352.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Facey, G. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Retrieved from [Link]
- Kumar, V. et al. (2021). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology, 45(6).
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645). Retrieved from [Link]
- Lucangioli, S., & Cerdá, V. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 53, 134-143.
-
Knockhardy Publishing. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
- Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(17), 2140-2144.
-
Chemistry LibreTexts. (2021, August 15). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
- Aubry, A. F., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1799.
- Novotna, P., et al. (2023). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry, 62(7), 3019–3032.
-
ResearchGate. (n.d.). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]
- Verbeke, F., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 99-115.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564–2573.
- University of Wisconsin-Madison. (2021). Acquiring 2H NMR Spectra. Chemistry Instrument Center.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Li, M., et al. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 16(1), 1–11.
-
Nanalysis. (2017, November 30). To D2O or not to D2O?. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Chemistry LibreTexts. (2023, August 15). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. knockhardy.org.uk [knockhardy.org.uk]
- 6. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 7. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Enhancing the Stability of 2-Pyridineacetamide in Solution
Welcome to the technical support center for 2-Pyridineacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of 2-Pyridineacetamide in solution. This document moves beyond simple protocols to explain the fundamental principles governing its stability, empowering you to make informed decisions in your experimental design.
Introduction: The Challenge of 2-Pyridineacetamide Stability
2-Pyridineacetamide is a valuable compound in various research and development applications. However, like many amide-containing molecules, its stability in aqueous solutions can be a significant challenge. The primary degradation pathway for 2-Pyridineacetamide is hydrolysis of the amide bond, which is susceptible to catalysis under both acidic and basic conditions. This degradation can impact experimental reproducibility, compromise the integrity of analytical measurements, and affect the therapeutic efficacy of potential drug candidates. This guide will provide you with the knowledge and tools to mitigate these stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2-Pyridineacetamide degradation in solution?
The principal degradation route for 2-Pyridineacetamide in solution is the hydrolysis of its amide bond. This reaction breaks the bond between the carbonyl group and the nitrogen atom, yielding 2-Pyridineacetic acid and ammonia.[1] This process can be significantly accelerated by non-optimal pH and elevated temperatures.
Q2: What are the expected degradation products of 2-Pyridineacetamide?
Under hydrolytic conditions (both acidic and basic), the primary degradation product of 2-Pyridineacetamide is 2-Pyridineacetic acid . In the case of acidic hydrolysis, the ammonia produced will be protonated to form an ammonium salt. Conversely, under basic hydrolysis, the carboxylic acid will exist as a carboxylate salt until an acidic workup is performed. Studies on structurally similar compounds like isoniazid have shown the formation of the corresponding carboxylic acid (isonicotinic acid) upon hydrolysis.[2]
Troubleshooting Guide: Common Stability Issues and Solutions
Issue 1: Rapid degradation of 2-Pyridineacetamide observed in my aqueous stock solution.
Root Cause Analysis:
Rapid degradation is often a result of improper pH of the solution. The amide bond of 2-Pyridineacetamide is susceptible to both acid and base-catalyzed hydrolysis. Storing the compound in unbuffered water or at extreme pH values can lead to significant degradation.
Immediate Corrective Actions:
-
pH Measurement: Immediately measure the pH of your stock solution.
-
Solution Neutralization: If the pH is highly acidic or basic, adjust it to a near-neutral range (pH 6.0-7.5) using a suitable buffer system.
Long-Term Preventative Strategies:
-
Utilize a Buffer System: Always prepare stock solutions of 2-Pyridineacetamide in a suitable buffer. Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point for many biological applications. For other applications, consider buffers that are effective in the pH 6-8 range.
-
Low Temperature Storage: Store stock solutions at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term) to significantly slow down the rate of hydrolysis.
Issue 2: Inconsistent results in my cell-based assays using 2-Pyridineacetamide.
Root Cause Analysis:
Inconsistent assay results can stem from the degradation of 2-Pyridineacetamide in the cell culture medium over the course of the experiment. The pH of cell culture media is typically well-controlled (around 7.4), but the prolonged incubation at 37°C can lead to gradual hydrolysis.
Experimental Protocol for Investigation:
-
Time-Course Stability Study: Prepare a solution of 2-Pyridineacetamide in your cell culture medium at the final assay concentration.
-
Incubate this solution under the same conditions as your assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the remaining 2-Pyridineacetamide and the formation of 2-Pyridineacetic acid using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Preventative Measures:
-
Fresh Preparations: Prepare fresh working solutions of 2-Pyridineacetamide immediately before each experiment.
-
Minimize Incubation Time: If experimentally feasible, reduce the incubation time of your assay to minimize degradation.
-
Consider Formulation Strategies: For longer-term experiments, explore formulation strategies such as encapsulation in nano-lipospheres, which can protect the compound from the aqueous environment and provide a sustained release.
Issue 3: Observing unexpected peaks in my HPLC analysis of a 2-Pyridineacetamide formulation.
Root Cause Analysis:
The appearance of unexpected peaks is a strong indicator of degradation. These peaks likely correspond to 2-Pyridineacetic acid and potentially other minor degradation products. This can be exacerbated by the composition of your formulation, such as the presence of acidic or basic excipients.
Troubleshooting Workflow:
-
Peak Identification: If you have access to mass spectrometry (LC-MS), analyze the unexpected peaks to confirm their molecular weights. The expected mass of 2-Pyridineacetic acid can be calculated and compared.
-
Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study. This involves intentionally degrading a sample of 2-Pyridineacetamide under controlled stress conditions (e.g., acidic, basic, oxidative, thermal).[3][4] The retention times of the resulting degradation products can then be compared to the unexpected peaks in your formulation.
-
Excipient Compatibility Study: Evaluate the compatibility of 2-Pyridineacetamide with each excipient in your formulation individually to identify any that may be promoting degradation.
Diagram of Troubleshooting Logic:
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.
Strategies for Enhancing Stability
pH Control
The stability of amides is highly dependent on pH.[5] For 2-Pyridineacetamide, maintaining a pH in the slightly acidic to neutral range (approximately pH 5-7) is generally recommended to minimize both acid and base-catalyzed hydrolysis.
Table 1: Influence of pH on Amide Stability (Qualitative)
| pH Range | Predominant Hydrolysis | Relative Stability | Recommendation |
| < 4 | Acid-Catalyzed | Low | Avoid prolonged storage. |
| 4 - 6 | Minimal | High | Optimal for storage. |
| 6 - 8 | Minimal | High | Good for many applications. |
| > 8 | Base-Catalyzed | Low | Avoid prolonged storage. |
This table is a generalized representation based on the known behavior of amides.
Experimental Protocol: pH Profile Study
-
Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Dissolve 2-Pyridineacetamide in each buffer to a known concentration.
-
Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
At regular intervals, withdraw samples and analyze for the remaining concentration of 2-Pyridineacetamide by HPLC.
-
Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant at each pH.
-
A plot of the rate constant versus pH will reveal the pH of maximum stability.
Temperature Control
Lowering the storage temperature is a highly effective strategy to enhance the stability of 2-Pyridineacetamide. The rate of chemical reactions, including hydrolysis, generally decreases significantly as the temperature is lowered.
Table 2: Effect of Temperature on Degradation Rate (Illustrative)
| Temperature | Relative Degradation Rate | Recommended Storage Duration |
| 37°C (Incubator) | High | Hours to Days |
| 25°C (Room Temp) | Moderate | Days to Weeks |
| 4°C (Refrigerator) | Low | Weeks to Months |
| -20°C (Freezer) | Very Low | Months to Years |
| -80°C (Ultra-low Freezer) | Extremely Low | Long-term (Years) |
This is an illustrative table. Actual degradation rates will depend on pH and the specific solution composition.
Solvent Selection and Formulation
For non-aqueous applications, dissolving 2-Pyridineacetamide in an anhydrous aprotic solvent (e.g., DMSO, DMF) can prevent hydrolysis. For aqueous formulations, the use of co-solvents or stabilizing excipients can be beneficial.
Formulation Strategies to Consider:
-
Co-solvents: The addition of co-solvents like propylene glycol or ethanol can sometimes reduce the activity of water and slow down hydrolysis.
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) a buffered solution of 2-Pyridineacetamide to a powder form can provide excellent stability. The powder can then be reconstituted immediately before use.
Monitoring Degradation
A validated stability-indicating analytical method is crucial for accurately assessing the stability of 2-Pyridineacetamide. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to separate the intact 2-Pyridineacetamide from its degradation products and any other components in the sample matrix.
-
Accuracy and Precision: The method should provide accurate and reproducible quantitative results.
-
Linearity: The detector response should be linear over the expected concentration range of the analyte.
Experimental Workflow: Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
Pazderska-Szabłowicz, M., Karpiński, A., & Kita, E. (2006). New chromium(III)–picolinamide complexes. Kinetics and mechanism of picolinamide liberation in HClO4 solutions. Transition Metal Chemistry, 31(8), 1075-1080. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation in Drug Development. In Separation Science and Technology (Vol. 10, pp. 1-60). Academic Press. [Link]
-
Singh, S., et al. (2006). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 123-129. [Link]
-
Jellinek, H. H. G., & Urwin, J. R. (1954). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry, 58(6), 548-550. [Link]
-
PubChem. (n.d.). Nicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Tang, H., et al. (2019). Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. Scientific Reports, 9(1), 3647. [Link]
- Dash, A. K., & Cudworth, G. C. (1998). A review of the stability of peptide and protein drugs. Journal of Pharmaceutical Sciences, 87(6), 669-680.
-
PubChem. (n.d.). 2-Pyridineacetamide. National Center for Biotechnology Information. Retrieved from [Link]
- S. Singh, et al. (2000). Acid degradation of rifampicin in the presence of other antitubercular drugs. Indian Journal of Pharmaceutical Sciences, 62(5), 331-335.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- Connors, K. A. (1987). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons.
-
Li, Y., et al. (1994). A study on the degradation kinetics of nicotinamide powder. Hua xi yi ke da xue xue bao = Journal of West China University of Medical Sciences, 25(3), 329–332. [Link]
- Greenberg, A., Breneman, C. M., & Liebman, J. F. (Eds.). (2003).
- Google Patents. (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
- S. Kodama, et al. (1956). Chemical determination of nicotinic acid and nicotinamide. The Journal of Vitaminology, 2(3), 163-170.
-
PubChem. (n.d.). 2-Pyridineacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-pyridineacetamide (C7H8N2O). Retrieved from [Link]
- Albert, A. (1953). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry, 57(5), 534-537.
-
Cheméo. (n.d.). 2-Pyridinemethanamine. Retrieved from [Link]
- Gao, X., et al. (2020). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 112-120.
-
PubChem. (n.d.). 2-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Pyridineacetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Hamdany, A. J. (2017). Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System. Asian Journal of Chemistry, 29(9), 1888-1890.
-
NIST. (n.d.). 2-Pyridinemethanamine. National Institute of Standards and Technology. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of 2-Pyridineacetamide Analogs in Drug Discovery
In the landscape of medicinal chemistry, the pyridineacetamide scaffold serves as a versatile backbone for the development of a wide array of therapeutic agents. This guide provides a comparative analysis of the efficacy of 2-Pyridineacetamide and its structurally similar compounds, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. By synthesizing experimental data from various studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts.
The 2-Pyridineacetamide Core: A Privileged Scaffold
The 2-Pyridineacetamide structure, characterized by a pyridine ring linked to an acetamide group at the 2-position, offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and conformational flexibility. These features make it an attractive starting point for the design of molecules targeting a diverse range of biological targets. This guide will delve into the structure-activity relationships (SAR) of various analogs, demonstrating how modifications to this core structure influence biological efficacy.
Comparative Efficacy in Anticonvulsant Activity
The search for novel antiepileptic drugs (AEDs) has led to the investigation of numerous compounds capable of modulating neuronal excitability. The maximal electroshock (MES) seizure test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures. The efficacy is typically quantified by the median effective dose (ED50), the dose required to protect 50% of the animals from the seizure.
A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown promising anticonvulsant activity, with their efficacy being highly dependent on the substitution pattern on the anilide moiety[1].
| Compound ID | Anilide Substituent | MES ED₅₀ (mg/kg, i.p. in mice) | Time of Peak Effect (h) | Reference |
| Compound A | 3-Chloro | Inactive | - | [1] |
| Compound B | 3-Trifluoromethyl | 100 | 4 | [1] |
| Compound C | 3-Trifluoromethyl, 4-phenylpiperazine replaced with morpholine | 100 | 0.5 | [1] |
Analysis of Anticonvulsant Data:
The data reveals that the nature of the substituent at the 3-position of the anilide ring is a critical determinant of anticonvulsant activity. A trifluoromethyl group (Compound B) confers significant activity in the MES test, whereas a chloro substituent (Compound A) results in an inactive compound[1]. This highlights the importance of electronic and lipophilic properties of the substituent in interacting with the biological target. Furthermore, replacing the 4-phenylpiperazine moiety with a morpholine group (Compound C) leads to a much faster onset of action, suggesting a significant impact on the pharmacokinetic properties of the molecule[1].
In another study, N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide, a cyclic analog of a pyridineacetamide, exhibited a potent anti-MES ED50 of 54.2 µmol/kg in rats when dosed orally[2]. This suggests that constraining the acetamide side chain into a cyclic imide structure can enhance anticonvulsant potency.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical assay for screening potential anticonvulsant drugs.
Comparative Efficacy in Anticancer Activity
The pyridineacetamide scaffold is also being investigated for its potential in cancer therapy. The efficacy of potential anticancer compounds is often assessed by their ability to inhibit the proliferation of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
A series of 2-phenyl-N-(pyridin-2-yl)acetamides, the same series tested for antimycobacterial activity, were also evaluated for their antiproliferative effects against the HepG2 human liver cancer cell line.[3]
| Compound ID | R1 (Pyridine) | R2 (Phenyl) | IC₅₀ (µM) vs. HepG2 cells | Reference |
| Compound H | 5-Cl | 4-NO₂ | > 100 | [3] |
| Compound I | 5-Cl | 4-F | 27.8 | [3] |
| Compound J | 5-Cl | 4-Cl | 38.9 | [3] |
Analysis of Anticancer Data:
The antiproliferative activity of these compounds appears to be sensitive to the electronic properties of the substituent on the phenyl ring. While a strongly electron-withdrawing nitro group (Compound H) leads to a loss of activity, less electron-withdrawing halogen substituents (Compounds I and J) result in moderate cytotoxicity.[3] This suggests a different SAR profile for anticancer activity compared to the antimycobacterial effects observed for the same class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Mechanistic Insights and Future Directions
The diverse biological activities of 2-pyridineacetamide derivatives underscore the importance of this scaffold in medicinal chemistry. The observed SAR trends provide a rational basis for the design of more potent and selective compounds. For instance, the anticonvulsant activity appears to be driven by specific electronic and pharmacokinetic properties, while antimicrobial and anticancer effects are also highly dependent on the nature and position of substituents.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds. For example, many anticonvulsants act by modulating ion channels or neurotransmitter systems. A hypothetical mechanism for anticonvulsant pyridineacetamides could involve the blockade of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.
Conclusion
This comparative guide highlights the significant therapeutic potential of 2-pyridineacetamide and its analogs across multiple disease areas. The presented experimental data and SAR analyses demonstrate that subtle structural modifications can lead to profound changes in biological activity and selectivity. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers aiming to design and evaluate the next generation of pyridineacetamide-based therapeutics. Further investigation into the molecular mechanisms of these compounds will undoubtedly pave the way for the development of novel and effective treatments for a range of challenging diseases.
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A Senior Application Scientist's Guide to Cross-Validation of 2-Pyridineacetamide's Biological Activity
This guide provides a comparative framework for the cross-validation of the biological activity of the 2-Pyridineacetamide scaffold. As a fundamental structure in medicinal chemistry, its derivatives have been explored for a multitude of therapeutic applications. Direct, publicly available experimental data on the parent compound, 2-Pyridineacetamide, is limited. Therefore, this document takes an evidence-based approach, synthesizing data from structurally related compounds and derivatives to build a comprehensive profile of its potential biological activities. We will explore how different assays can be used synergistically to validate and characterize a compound's mechanism of action, providing researchers with the rationale and protocols needed for robust evaluation.
The Principle of Cross-Validation in Biological Assays
Relying on a single assay to define a compound's biological activity is a precarious approach. A single data point, such as an IC50 value from one cell line, provides a limited and potentially misleading picture. True scientific trustworthiness is achieved through cross-validation, where multiple, mechanistically distinct assays are used to corroborate a finding. This multi-assay approach provides a more holistic understanding of a compound's effects, distinguishing between, for example, general cytotoxicity and targeted anti-proliferative action, or between bacteriostatic and bactericidal effects.
The following diagram illustrates the logical workflow for the biological evaluation of a novel compound, emphasizing the parallel testing across different activity domains.
Caption: Figure 2: A streamlined workflow for the MTT cell viability assay.
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a cytosolic enzyme released into the culture medium upon cell membrane damage. [1]This assay is an excellent orthogonal method to the MTT assay, as it directly measures cytotoxicity rather than inferring it from metabolic activity.
This flow cytometry-based assay provides deeper mechanistic insight by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells. [1]Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Preparation: Seed and treat cells with the test compound for the desired time period. Include appropriate positive and negative controls.
-
Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. [1]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, making anti-inflammatory compounds highly valuable. Pyridine derivatives have been explored for this activity. [2][3]
Cross-Validation Using In Vitro and In Vivo Assays
An initial in vitro screen for enzyme inhibition can be followed by an in vivo model to confirm physiological relevance.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay: The COX-1 and COX-2 enzymes are key mediators of inflammation. [4]Assays to measure the inhibition of these enzymes are a standard primary screen for nonsteroidal anti-inflammatory drugs (NSAIDs). [3][5]These are often colorimetric kits that measure the peroxidase component of COX activity. [4]
-
In Vivo Carrageenan-Induced Paw Edema Assay: This is a classic and well-established in vivo model for evaluating acute inflammation. [2]An inflammatory agent (carrageenan) is injected into the paw of a rat, and the reduction in swelling (edema) is measured after treatment with the test compound. While some 2-pyridone derivatives were found to be inactive in this assay, related 4-pyridones showed significant activity, suggesting that the core scaffold's efficacy is highly dependent on its substitution pattern. [2]
Experimental Protocol: In Vitro COX-1 Inhibition Assay
-
Enzyme Preparation: Prepare a working solution of COX-1 enzyme in Tris buffer containing hemin as a cofactor. [4]2. Reaction Mixture: In a 96-well plate, add the enzyme solution, the test compound (dissolved in DMSO), and a reaction mixture containing arachidonic acid (substrate) and a colorimetric probe (e.g., Wurster's blue). [4]3. Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Detection: Measure the absorbance at the appropriate wavelength. The inhibition of color development indicates COX-1 inhibition.
-
Calculation: Calculate the percentage of inhibition compared to a vehicle control. A known NSAID like indomethacin or salicylic acid should be used as a positive control. [3][4]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine and acetamide derivatives have shown promise in this area. [6][7][8][9]
Comparative Data from 2-Pyridineacetamide Derivatives
| Compound Class | Target Organism | Assay | MIC (mg/mL) | Reference |
| [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide derivative (5d) | Candida albicans | Broth Microdilution | 0.224 | [10] |
| [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide derivative (2b) | Aspergillus niger | Broth Microdilution | 0.190 | [10] |
Key Antimicrobial Assays
-
Agar Well Diffusion Assay: This is a qualitative or semi-quantitative preliminary test. A lawn of bacteria is spread on an agar plate, and wells are punched into the agar. The test compound is added to the wells, and the plate is incubated. A clear zone of inhibition around the well indicates antimicrobial activity. [8]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC): This is the gold-standard quantitative method. [11]The test compound is serially diluted in a 96-well plate containing liquid growth medium. Each well is then inoculated with a standard concentration of the microorganism. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after incubation. [6]
Caption: Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Conclusion and Future Directions
The cross-validation of biological activity through a panel of diverse and mechanistically distinct assays is paramount for robust drug discovery and development. While data on the parent 2-Pyridineacetamide molecule is sparse, the collective evidence from its numerous derivatives strongly suggests that this scaffold possesses significant potential across anticancer, anti-inflammatory, and antimicrobial applications. The specific activity and potency are highly dependent on the nature and position of substituents on the pyridine and acetamide moieties.
For researchers investigating this scaffold, the path forward is clear. A new derivative should not be characterized by a single assay. Instead, a tiered and parallel screening approach, as outlined in this guide, should be employed. By combining assays that measure metabolic activity, membrane integrity, and specific cell death pathways, or by confirming in vitro enzyme inhibition with in vivo efficacy models, a scientifically sound and trustworthy biological profile can be constructed. This rigorous, multi-faceted approach is the cornerstone of modern translational science.
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Kassab, R. M., & El-Hashash, M. A. (2017). Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. ResearchGate. [Link]
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A Comparative Analysis of 2-Pyridineacetamide and Its Structural Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridineacetamide scaffold serves as a versatile backbone for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of 2-Pyridineacetamide and its key structural analogs, focusing on their physicochemical properties, biological activities, and underlying mechanisms of action. By presenting objective, data-supported comparisons, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts in this promising chemical space.
Introduction to 2-Pyridineacetamide and Its Therapeutic Potential
2-Pyridineacetamide is a heterocyclic organic compound that has garnered significant interest due to its presence in a variety of biologically active molecules. The core structure, consisting of a pyridine ring linked to an acetamide group, provides a framework that can be readily modified to modulate its pharmacological properties. This has led to the exploration of its analogs in diverse therapeutic areas, including oncology and infectious diseases. The strategic placement of different functional groups on the pyridine ring or the acetamide nitrogen allows for the fine-tuning of a compound's efficacy, selectivity, and pharmacokinetic profile.
This guide will focus on a comparative analysis of the parent compound, 2-Pyridineacetamide, alongside three key structural analogs:
-
N-phenyl-2-(pyridin-2-yl)acetamide: An analog with a phenyl substitution on the acetamide nitrogen.
-
2-(4-chloropyridin-2-yl)acetamide: An analog with a chlorine substitution on the pyridine ring.
-
N-(4-chloropyridin-2-yl)acetamide: An analog with a chlorine substitution on the pyridine ring and a hydrogen on the acetamide nitrogen, representing an isomeric variation.
Through a detailed examination of these compounds, we will elucidate the structure-activity relationships that govern their biological effects.
Comparative Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight, lipophilicity (XLogP3), and hydrogen bond donor/acceptor counts influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 2-Pyridineacetamide | N-phenyl-2-(pyridin-2-yl)acetamide | 2-(4-chloropyridin-2-yl)acetamide | N-(4-chloropyridin-2-yl)acetamide |
| Molecular Formula | C₇H₈N₂O | C₁₃H₁₂N₂O | C₇H₇ClN₂O | C₇H₇ClN₂O |
| Molecular Weight ( g/mol ) | 136.15 | 212.25 | 170.59 | 170.59[1] |
| XLogP3 | -0.7 | 2.8 | 1.2 | 0.8[1] |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1[1] |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2[1] |
| Melting Point (°C) | 134-138 | 131-140[2] | Not available | Not available |
Data sourced from PubChem and other cited literature.
The introduction of a phenyl group in N-phenyl-2-(pyridin-2-yl)acetamide significantly increases its molecular weight and lipophilicity compared to the parent compound. In contrast, the addition of a chlorine atom in 2-(4-chloropyridin-2-yl)acetamide and N-(4-chloropyridin-2-yl)acetamide moderately increases the molecular weight and lipophilicity. These differences are expected to have a profound impact on their biological activity and cellular uptake.
Comparative Biological Activities
The structural modifications of 2-Pyridineacetamide give rise to a range of biological activities, with antimicrobial and anticancer properties being the most prominently studied.
Antimicrobial Activity
The pyridineacetamide scaffold has shown promise in the development of novel antimicrobial agents. The following table summarizes the available data on the antimicrobial activity of 2-Pyridineacetamide and its analogs.
| Compound | Test Organism(s) | Activity Type | Quantitative Data (MIC) | Source(s) |
| 2-phenyl-N-(pyridin-2-yl)acetamide derivatives | Mycobacterium tuberculosis H37Ra | Antimycobacterial | 15.625 µg/mL (for a specific derivative)[3][4] | [3][4] |
| 2-chloro-N-arylacetamide derivatives | S. aureus, E. coli, B. subtilis | Antibacterial | Moderate activity | [2] |
| 2-chloro-N-(pyridin-4-yl)acetamide | Not specified | Antibacterial | 32 μg/mL | |
| Derivatives of 2-chloro-N-(pyridin-4-yl)acetamide | Staphylococcus aureus, Klebsiella pneumoniae | Antibacterial | 40 to 50 µg/mL | |
| 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide | Not specified | Antibacterial | Not specified | [5] |
MIC: Minimum Inhibitory Concentration. Note that data is from different studies and direct comparison should be made with caution.
The available data suggests that substitutions on both the pyridine ring and the acetamide group can confer significant antimicrobial properties. For instance, derivatives of 2-phenyl-N-(pyridin-2-yl)acetamide have demonstrated notable activity against Mycobacterium tuberculosis.[3][4] The presence of a chloroacetamide moiety is a known reactive group that can contribute to the alkylating potential of a molecule, a mechanism often associated with antimicrobial effects. This is supported by the observed antibacterial activity of various 2-chloro-N-arylacetamide derivatives.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and the pyridineacetamide scaffold has emerged as a promising starting point.
| Compound | Cell Line(s) | Activity Type | Quantitative Data (IC₅₀) | Source(s) |
| 2-phenyl-N-(pyridin-2-yl)acetamide derivatives | HepG2 (liver cancer) | Cytotoxicity | Not specified | [3][4] |
| 2-(substituted phenoxy) acetamide derivatives | MCF-7 (breast cancer), SK-N-SH (neuroblastoma) | Anticancer | Not specified | [6][7] |
| N-phenylacetamide derivatives | MDA-MB-468, PC-12, MCF-7 | Cytotoxicity | 0.6±0.08 μM to 87±0.13 μM (for various derivatives)[8] | [8] |
| 2-chloro- and 2,2-dichloroacetamides bearing a thiazole scaffold | Various human cancer cell lines | Cytotoxicity | Significant activity | [9][10] |
IC₅₀: Half-maximal inhibitory concentration. Note that data is from different studies and direct comparison should be made with caution.
The data indicates that N-phenylacetamide derivatives can exhibit potent cytotoxic effects against various cancer cell lines, with some derivatives showing IC₅₀ values in the sub-micromolar range.[8] The anticancer activity of these compounds is often linked to their ability to induce apoptosis and interfere with the cell cycle. The presence of a chloroacetamide group, as seen in some analogs, can also contribute to anticancer activity, potentially through the alkylation of biological macromolecules.
Mechanism of Action: Unraveling the Molecular Pathways
Understanding the mechanism of action is paramount for rational drug design and development. While the precise molecular targets for many 2-pyridineacetamide analogs are still under investigation, several plausible mechanisms have been proposed based on their structural features and observed biological activities.
Antimicrobial Mechanism of Action
For chloro-substituted analogs, a likely mechanism of antimicrobial action is through covalent modification of essential bacterial enzymes . The electrophilic chloroacetamide moiety can react with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes involved in critical cellular processes like cell wall synthesis, DNA replication, or metabolism. This irreversible inhibition leads to bacterial cell death.
Caption: Proposed antimicrobial mechanism of chloroacetamide analogs.
Anticancer Mechanism of Action
The anticancer activity of 2-pyridineacetamide analogs is likely more multifaceted. For N-phenyl substituted analogs, potential mechanisms include the inhibition of protein kinases . Many kinase inhibitors feature an N-phenylacetamide-like core that binds to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that are crucial for cancer cell proliferation and survival. Additionally, some analogs have been shown to induce apoptosis through the modulation of pro- and anti-apoptotic proteins.
Caption: Potential anticancer mechanisms of 2-pyridineacetamide analogs.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are standardized protocols for the key biological assays discussed in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the growth medium directly in the 96-well plates to achieve the desired concentration range.
-
Inoculum Preparation: Culture the bacterial strains overnight and then dilute the culture in fresh medium to achieve a standardized cell density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[11][12][13][14]
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][15][16][17][18]
Materials:
-
Test compounds
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Conclusion and Future Directions
The comparative analysis of 2-Pyridineacetamide and its structural analogs reveals a promising scaffold for the development of novel therapeutic agents. The introduction of substituents on the pyridine ring and the acetamide nitrogen significantly influences the physicochemical properties and biological activities of these compounds. N-phenyl substitution tends to enhance anticancer activity, while chloro-substitution can impart potent antimicrobial properties.
Future research should focus on a more systematic exploration of the structure-activity relationships within this chemical class. The synthesis and screening of focused libraries of analogs against a broad panel of cancer cell lines and microbial strains will be crucial for identifying lead compounds with improved potency and selectivity. Furthermore, detailed mechanistic studies are needed to elucidate the specific molecular targets and pathways responsible for their biological effects. This will enable a more rational, target-based approach to drug design and optimization, ultimately paving the way for the development of novel and effective therapies based on the versatile 2-pyridineacetamide scaffold.
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Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. (URL: [Link])
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC. (URL: [Link])
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Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides. ResearchGate. (URL: [Link])
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Full article: Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Taylor & Francis Online. (URL: [Link])
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Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. PMC. (URL: [Link])
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Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. (URL: [Link])
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2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O. PubChem. (URL: [Link])
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SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (URL: [Link])
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Phenyl-(2-Pyridyl)Acetamide (PPA). Innovassynth Technologies. (URL: [Link])
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N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O. PubChem. (URL: [Link])
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N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide. NIH. (URL: [Link])
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Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. (URL: [Link])
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Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. (URL: [Link])
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Full article: Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Taylor & Francis Online. (URL: [Link])
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Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. (URL: [Link])
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Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). PMC. (URL: [Link])
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Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. (URL: [Link])
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. (URL: [Link])
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Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science. (URL: [Link])
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. (URL: [Link])
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Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography for 2-Pyridineacetamide Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development
In the intricate world of pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design and development.[1] For novel 2-pyridineacetamide derivatives, a class of compounds with significant therapeutic potential, confirming the exact atomic arrangement is paramount. While various analytical techniques provide valuable structural insights, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing unambiguous, high-resolution structural data.[2] This guide offers an in-depth comparison of X-ray crystallography with other common analytical methods, supported by experimental protocols and data-driven insights to aid researchers in making informed decisions for their structural elucidation workflows.
The Challenge with 2-Pyridineacetamide Derivatives
The inherent flexibility and potential for various intermolecular interactions in 2-pyridineacetamide derivatives can lead to structural ambiguity when relying solely on spectroscopic methods. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for characterizing molecular connectivity and composition; however, they provide indirect information about the three-dimensional arrangement of atoms in the solid state.[3] This is where the power of X-ray crystallography becomes evident, offering a direct visualization of the molecule as it exists in a crystal lattice.[3][4]
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a compound often necessitates a multi-technique approach. The following table compares the strengths and limitations of X-ray crystallography with NMR and Mass Spectrometry.
| Technique | Strengths | Limitations | Best Suited For |
| X-ray Crystallography | - Provides precise 3D atomic coordinates, bond lengths, and angles[2].- Unambiguously determines absolute stereochemistry.- Reveals packing arrangements and intermolecular interactions in the solid state. | - Requires high-quality single crystals, which can be challenging to grow[5][6].- Provides a static picture of the molecule in the solid state, not its solution dynamics.- Hydrogen atoms are often difficult to locate precisely[7]. | - Definitive confirmation of molecular structure.- Studying polymorphism and solid-state properties.- Understanding drug-receptor interactions through co-crystallization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed information about the molecular structure in solution, mimicking physiological conditions[8].- Excellent for determining connectivity and the chemical environment of atoms.- Can provide insights into molecular dynamics and conformational flexibility[8][9]. | - Provides indirect structural information that requires interpretation.- Can be challenging for large or poorly soluble molecules.- Does not directly provide information on solid-state packing. | - Elucidating the primary structure and connectivity of a molecule.- Studying dynamic processes and conformational changes in solution.- Characterizing molecules that are difficult to crystallize. |
| Mass Spectrometry (MS) | - Determines the molecular weight with high accuracy.- Provides information about the elemental composition.- Fragmentation patterns can offer clues about the molecular structure. | - Provides no information about the 3D arrangement of atoms.- Isomer differentiation can be difficult without tandem MS techniques. | - Confirming molecular weight and formula.- High-throughput screening and impurity profiling. |
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized 2-pyridineacetamide derivative to its fully resolved crystal structure involves a series of meticulous steps. This workflow is crucial for obtaining the high-quality data necessary for an unambiguous structure determination.
Caption: The workflow for determining the crystal structure of a 2-pyridineacetamide derivative.
Experimental Protocol: Single-Crystal Growth of a 2-Pyridineacetamide Derivative
The critical bottleneck in X-ray crystallography is often the growth of diffraction-quality single crystals.[5] The following is a generalized protocol that can be adapted for various 2-pyridineacetamide derivatives.
Objective: To grow single crystals of a 2-pyridineacetamide derivative suitable for X-ray diffraction analysis.
Materials:
-
Purified 2-pyridineacetamide derivative
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, dichloromethane, and water)
-
Small, clean glass vials (e.g., 1-4 mL)
-
Micro-syringes or pipettes
-
Heating plate
-
A quiet, vibration-free environment
Step-by-Step Methodology:
-
Solubility Screening:
-
Begin by performing a qualitative solubility test of your compound in a range of solvents. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.[10]
-
-
Slow Evaporation Method:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.[10][11]
-
Loosely cap the vial to allow for slow evaporation of the solvent.[11]
-
Place the vial in a location free from vibrations and temperature fluctuations.[11]
-
Monitor the vial over several days to weeks for the formation of crystals.
-
-
Slow Cooling Method:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[3][12]
-
Ensure all the solid has dissolved.[3]
-
Allow the solution to cool slowly and undisturbed to room temperature.[12]
-
If no crystals form, the solution can be placed in a refrigerator or cold room to further decrease the solubility.
-
-
Vapor Diffusion Method:
-
This technique is particularly useful for small amounts of material.[13]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
-
Place this solution in a small, open container (e.g., a small vial).
-
Place the small container inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").[13]
-
The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.[13]
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or a pipette.
-
Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and damage.
-
Mount the crystal on a goniometer head for data collection.
-
Data Interpretation and Validation
After successful data collection on a single-crystal X-ray diffractometer, the resulting diffraction pattern is used to solve and refine the crystal structure. The final model provides a wealth of information, including:
-
Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal.
-
Space Group: The symmetry operations that describe the arrangement of molecules in the crystal.
-
Atomic Coordinates: The precise x, y, and z positions of each non-hydrogen atom in the asymmetric unit.
-
Bond Lengths, Angles, and Torsion Angles: Detailed geometric information about the molecule.
-
Intermolecular Interactions: Identification of hydrogen bonds, π-stacking, and other non-covalent interactions that stabilize the crystal packing.
The quality of the final structure is assessed using various metrics, such as the R-factor and goodness-of-fit, ensuring the model accurately represents the experimental data. The Cambridge Structural Database (CSD) is an invaluable resource for comparing the determined structure with known compounds and for further structural analysis.[14]
Conclusion
For the unambiguous structural confirmation of 2-pyridineacetamide derivatives, single-crystal X-ray crystallography is an unparalleled technique. It provides a definitive three-dimensional picture of the molecule, which is crucial for understanding its chemical and physical properties and for guiding further drug development efforts. While other analytical methods like NMR and MS are essential for a comprehensive characterization, they cannot replace the direct and detailed structural information offered by X-ray crystallography. By mastering the art of crystallization and understanding the principles of X-ray diffraction, researchers can confidently elucidate the structures of their novel compounds, paving the way for the next generation of therapeutics.
References
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Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. Retrieved from [Link]
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- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
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Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. Retrieved from [Link]
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A Researcher's Guide to the Reproducibility of 2-Pyridineacetamide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) research and drug development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comparative analysis of the synthesis and potential biological activity of 2-Pyridineacetamide, a simple yet intriguing molecule. Due to the limited specific published data on 2-Pyridineacetamide, this guide will establish a plausible, reproducible synthetic protocol based on established chemical principles and compare it with a well-documented alternative, N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide, which has published anticonvulsant activity. This comparative approach will offer researchers a framework for evaluating the synthesis and potential applications of this class of compounds.
Introduction: The Significance of Pyridine-Containing Scaffolds in CNS Research
Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products and pharmaceutical agents.[1][2] Their presence in molecules with significant biological activity, including those targeting the CNS, has made them a focal point for medicinal chemists.[3] The acetamide functional group is also a common feature in CNS-active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two moieties in 2-Pyridineacetamide presents a molecule with potential, yet underexplored, biological activity. This guide aims to address the critical aspect of reproducible synthesis, a prerequisite for any meaningful biological investigation.
Synthesis of 2-Pyridineacetamide: A Proposed Protocol and Reproducibility Considerations
A highly reproducible method would involve the conversion of 2-pyridylacetic acid to its corresponding acyl chloride, followed by reaction with ammonia. However, for improved safety and milder reaction conditions, the use of a coupling agent is preferable.
Proposed Experimental Protocol for the Synthesis of 2-Pyridineacetamide
This protocol is based on standard, widely practiced amidation procedures and is designed for high reproducibility.
Materials:
-
2-(Pyridin-2-yl)acetic acid hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonia solution (7N in Methanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes mixture
Procedure:
-
To a solution of 2-(Pyridin-2-yl)acetic acid hydrochloride (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 7N solution of ammonia in methanol (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford pure 2-Pyridineacetamide.
Characterization:
The structure and purity of the synthesized 2-Pyridineacetamide should be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O and N-H stretches).
-
Melting Point: As a measure of purity.
dot graph TD { A[2-(Pyridin-2-yl)acetic acid] -->|EDC, HOBt, DMF| B{Activated Ester Intermediate}; B -->|Ammonia (7N in MeOH)| C[2-Pyridineacetamide]; }
Caption: Proposed reaction workflow for the synthesis of 2-Pyridineacetamide.
Comparative Analysis: 2-Pyridineacetamide vs. a Known Anticonvulsant Pyridine Derivative
To provide context for the potential utility of 2-Pyridineacetamide, we will compare its proposed synthesis and hypothetical properties with a published, well-characterized pyridine derivative with known anticonvulsant activity: N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide .
Synthesis Comparison
| Feature | Proposed 2-Pyridineacetamide Synthesis | Synthesis of N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide[4] |
| Starting Materials | 2-(Pyridin-2-yl)acetic acid, Ammonia | 2,3-Pyridinedicarboxylic acid, 2,6-Dimethylaniline |
| Key Reaction | Amidation using a coupling agent | Imide formation via condensation |
| Reaction Conditions | Mild (room temperature) | Typically requires heating |
| Purification | Column chromatography | Recrystallization |
| Reproducibility | High, based on standard peptide coupling methods | Generally high, but can be sensitive to reaction time and temperature |
Biological Activity Comparison
While there is a lack of specific, published anticonvulsant data for 2-Pyridineacetamide, the broader class of pyridine and acetamide derivatives has shown significant CNS activity. For instance, various substituted N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated for their anticonvulsant activity in animal models.[5] These studies often utilize the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens to identify compounds with potential efficacy against generalized tonic-clonic and absence seizures, respectively.
In contrast, N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide has published anticonvulsant data. It was found to be active against maximal electroshock (MES) induced seizures in animal models.[4] In rats, it exhibited an anti-MES ED₅₀ of 54.2 µmol/kg when dosed orally, demonstrating a higher potency than the established antiepileptic drug phenytoin in this model.[4]
| Compound | Predicted/Potential Activity of 2-Pyridineacetamide | Published Activity of N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide[4] |
| Anticonvulsant Activity | Unknown, but plausible based on structural motifs | Active against MES-induced seizures |
| Mechanism of Action | Unknown | Not explicitly determined in the cited study, but likely involves modulation of ion channels or neurotransmitter systems. |
| In Vivo Efficacy | Not determined | ED₅₀ = 54.2 µmol/kg (oral, rat, MES test) |
Experimental Protocols for Biological Evaluation
For researchers interested in investigating the potential anticonvulsant activity of 2-Pyridineacetamide, the following are standard, reproducible protocols for initial screening.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Procedure:
-
Administer the test compound (e.g., 2-Pyridineacetamide) or vehicle to a group of mice or rats at various doses.
-
After a predetermined time (e.g., 30 or 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the median effective dose (ED₅₀) using a suitable statistical method.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.
Procedure:
-
Administer the test compound or vehicle to a group of mice.
-
After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).
-
Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of such seizures.
-
Determine the ED₅₀ of the test compound.
dot graph LR { subgraph "Anticonvulsant Screening Workflow" A[Compound Administration] --> B{Maximal Electroshock (MES) Test}; A --> C{Subcutaneous Pentylenetetrazole (scPTZ) Test}; B --> D[Observe for Tonic Hindlimb Extension]; C --> E[Observe for Clonic Seizures]; D --> F[Calculate ED50]; E --> F; end }
Caption: A typical workflow for the initial in vivo screening of potential anticonvulsant compounds.
Conclusion and Future Directions
While the published experimental data specifically for 2-Pyridineacetamide is limited, this guide provides a framework for its reproducible synthesis and a comparative context for its potential biological activity. The proposed synthetic protocol is based on robust and well-established chemical methods, ensuring a high degree of reproducibility for researchers wishing to prepare this compound for further study.
The comparison with the known anticonvulsant, N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide, highlights the potential for pyridine-based structures in CNS drug discovery. Future research should focus on the synthesis and thorough characterization of 2-Pyridineacetamide, followed by systematic in vivo evaluation using standardized models such as the MES and scPTZ tests. Elucidating its mechanism of action and establishing a comprehensive structure-activity relationship for this class of compounds will be crucial steps in determining its therapeutic potential.
References
- Bailleux, V., Vallée, L., Nuyts, J. P., & Vamecq, J. (1995). Synthesis and anticonvulsant activity of two N-(2,6-dimethylphenyl)pyridinedicarboximides. Biomedicine & Pharmacotherapy, 49(2), 75-78.
- Fujii, M., Nishimura, T., Koshiba, T., Yokoshima, S., & Fukuyama, T. (2013). 2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide. Organic letters, 15(1), 232–234.
- Kaminski, K., Obniska, J., Zagorska, A., & Maciag, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227129, 2-Pyridineacetamide. Retrieved from [Link].
- Pavia, M. R., Taylor, C. P., & Lobbestael, S. J. (1989). 6-Alkyl-N,N-disubstituted-2-pyridinamines as anticonvulsant agents. Journal of medicinal chemistry, 32(6), 1237–1242.
- Siddiqui, N., Rana, A., Khan, S. A., Arshad, M. F., & Ahsan, W. (2009). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta poloniae pharmaceutica, 66(4), 381–387.
- Singh, N., Gupta, A., & Sharma, P. K. (2012). Pyridine: A versatile nucleus in medicinal chemistry. Med. Chem. Res., 21(12), 3951-3965.
- Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of medicinal chemistry, 33(1), 161–166.
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Benchmarking the Performance of 2-Pyridineacetamide Against the Known Standard Nicotinamide: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 2-Pyridineacetamide against the well-characterized standard, Nicotinamide. We will delve into the rationale for this comparison, provide detailed experimental protocols for a key pharmacological application, and offer insights into data interpretation. Our focus will be on a critical cellular process with significant therapeutic implications: the inhibition of Poly(ADP-ribose) polymerase (PARP).
Introduction: Unveiling the Potential of 2-Pyridineacetamide
2-Pyridineacetamide is a heterocyclic compound with a structure suggestive of potential biological activity. While its direct pharmacological profile is not extensively documented in publicly available literature, its structural similarity to other bioactive molecules warrants investigation.[1][2] Derivatives of pyridine and acetamide have demonstrated a wide range of biological effects, including antimicrobial, antioxidant, and anticancer properties.[3][4][5][6][7]
Our chosen standard for comparison is Nicotinamide, a form of vitamin B3 that is a cornerstone of cellular metabolism and signaling.[3] It is a well-established precursor for the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+), which plays a pivotal role in redox reactions and energy metabolism.[8][9][10] Furthermore, Nicotinamide is a known inhibitor of sirtuins and Poly(ADP-ribose) polymerases (PARPs), enzymes that are critical in DNA repair, cellular stress responses, and the pathogenesis of various diseases, including cancer.[11][12][13]
The structural analogue of 2-Pyridineacetamide, Picolinamide (2-Pyridinecarboxamide), has been identified as a potent inhibitor of PARP.[11] This provides a strong rationale for hypothesizing that 2-Pyridineacetamide may exhibit similar activity, making a direct comparison with the established PARP inhibitor, Nicotinamide, a logical and compelling starting point for its characterization.
This guide will, therefore, focus on a head-to-head comparison of 2-Pyridineacetamide and Nicotinamide as PARP inhibitors.
The Scientific Rationale: Targeting PARP in Disease
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the response to DNA damage.[12][13] Upon detection of a single-strand break in DNA, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
In the context of cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired single-strand breaks.[12][13] These subsequently collapse replication forks, resulting in double-strand breaks that cannot be efficiently repaired, leading to cell death in a process known as synthetic lethality.[14]
Nicotinamide, as a precursor in the NAD+ salvage pathway, can influence PARP activity. PARPs utilize NAD+ as a substrate for PAR synthesis, and high levels of Nicotinamide can act as a feedback inhibitor of this process.[9] Therefore, benchmarking 2-Pyridineacetamide against Nicotinamide allows us to not only assess its potential as a PARP inhibitor but also to probe its relative potency and potential mechanism of action.
Experimental Blueprint: A Dual-Pronged Approach to Benchmarking
To provide a robust comparison, we propose a two-tiered experimental approach: a direct biochemical assay to quantify enzymatic inhibition and a cell-based assay to assess the functional consequences of PARP inhibition in a biologically relevant context.
In Vitro PARP Inhibition Assay
This assay directly measures the ability of 2-Pyridineacetamide and Nicotinamide to inhibit the enzymatic activity of PARP1 in a cell-free system. Commercially available colorimetric or fluorescent PARP assay kits provide a standardized and high-throughput-compatible method for this purpose.
Experimental Protocol: Colorimetric PARP Inhibition Assay
-
Reagent Preparation:
-
Reconstitute recombinant human PARP1 enzyme, activated DNA, and other kit components according to the manufacturer's instructions.
-
Prepare a stock solution of 2-Pyridineacetamide and Nicotinamide (e.g., 10 mM in DMSO).
-
Create a serial dilution of each compound in the assay buffer to generate a range of concentrations for IC50 determination (e.g., from 100 µM down to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer, activated DNA, and the diluted test compounds or vehicle control (DMSO).
-
Add NAD+ to all wells.
-
Initiate the reaction by adding the PARP1 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
-
Stop the reaction and add the developing reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro PARP inhibition assay.
Cell-Based Assay: Potentiation of DNA-Damaging Agent Cytotoxicity
A key functional consequence of PARP inhibition is the sensitization of cancer cells to DNA-damaging agents. This assay will evaluate the ability of 2-Pyridineacetamide and Nicotinamide to enhance the cytotoxic effects of a known DNA alkylating agent, such as methyl methanesulfonate (MMS), in a cancer cell line.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., BRCA-deficient ovarian cancer cells or a cancer cell line with known sensitivity to PARP inhibitors) in appropriate growth medium.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound and Toxin Treatment:
-
Treat the cells with serial dilutions of 2-Pyridineacetamide or Nicotinamide, both in the presence and absence of a fixed, sub-lethal concentration of MMS.
-
Include controls for untreated cells, cells treated with MMS alone, and cells treated with the compounds alone.
-
-
Incubation:
-
Incubate the plates for a period that allows for the observation of cytotoxic effects (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Compare the dose-response curves of the compounds in the presence and absence of MMS to determine the degree of sensitization.
-
Caption: Simplified PARP-mediated DNA repair pathway and points of inhibition.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Comparative Performance of 2-Pyridineacetamide and Nicotinamide
| Compound | PARP1 IC50 (µM) | Sensitization to MMS (Fold-change in IC50) |
| 2-Pyridineacetamide | Experimental Value | Experimental Value |
| Nicotinamide | Experimental Value | Experimental Value |
Interpretation of Results:
-
PARP1 IC50: A lower IC50 value for 2-Pyridineacetamide compared to Nicotinamide would indicate greater potency as a direct PARP1 inhibitor in a biochemical setting.
-
Sensitization to MMS: A significant fold-change in the IC50 of MMS in the presence of 2-Pyridineacetamide would confirm its activity as a PARP inhibitor in a cellular context and provide a measure of its functional efficacy. Comparing this value to that of Nicotinamide will establish its relative performance in a biological system.
Discussion and Future Directions
The results from this benchmarking study will provide the first critical insights into the potential of 2-Pyridineacetamide as a modulator of PARP activity. Should 2-Pyridineacetamide demonstrate significant PARP inhibitory potential, several avenues for further investigation would be warranted:
-
Selectivity Profiling: Assessing the inhibitory activity of 2-Pyridineacetamide against other PARP family members and a panel of sirtuins to determine its selectivity.
-
Mechanism of Action Studies: Investigating whether 2-Pyridineacetamide competes with NAD+ for binding to PARP, similar to Nicotinamide.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of 2-Pyridineacetamide, alone or in combination with DNA-damaging agents, in preclinical animal models of cancer.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Pyridineacetamide to assess its drug-like potential.
This structured, comparative approach provides a solid foundation for the initial characterization of 2-Pyridineacetamide and its potential development as a novel therapeutic agent. By benchmarking against a well-established standard like Nicotinamide, researchers can rapidly and efficiently gauge the promise of this and other novel compounds in the drug discovery pipeline.
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of 2-Pyridineacetamide Activity
Introduction: The Promise and Challenge of 2-Pyridineacetamide
The 2-Pyridineacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. Derivatives have shown promise as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[1][2][3][4] This versatility makes the 2-Pyridineacetamide core a focal point for drug discovery programs.
However, the journey from a promising hit in a lab experiment to a clinically effective drug is fraught with challenges. A critical hurdle is establishing a reliable In Vitro-In Vivo Correlation (IVIVC) .[5] In essence, IVIVC is the predictive link between a compound's performance in a controlled, artificial environment (in vitro) and its actual therapeutic effect in a complex living organism (in vivo).[6][7] Establishing a strong IVIVC is paramount; it accelerates drug development, reduces reliance on extensive clinical testing, and helps set meaningful quality control standards.[5][8]
This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing 2-Pyridineacetamide activity, explores the complexities of their correlation, and offers field-proven insights for researchers in drug development.
Part 1: The In Vitro Battlefield - Quantifying Potency
In vitro assays are the first proving ground for any new compound. They are designed to be rapid, high-throughput, and to measure a specific biological activity in a controlled, isolated system. For 2-Pyridineacetamide derivatives, which interact with various targets, a range of assays is employed.
Common In Vitro Assays and Their Rationale
The choice of assay is dictated by the therapeutic goal. For instance, if a novel 2-Pyridineacetamide derivative is designed as an anti-inflammatory agent, its ability to inhibit key inflammatory enzymes like Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) would be a primary focus.[2] If the target is cancer, its cytotoxic effect on cancer cell lines is evaluated.[1]
Key Assay Types:
-
Enzyme Inhibition Assays: Directly measure the compound's ability to inhibit a specific purified enzyme (e.g., kinases, COX). This provides a direct measure of target engagement and potency, typically expressed as the IC50 (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays: Utilize living cells to assess the compound's effect in a more biologically relevant context.
-
Cytotoxicity Assays (e.g., MTT, MTS): Measure the concentration of the compound that is toxic to cells, often expressed as the CC50 or IC50 . This is a fundamental assay for anticancer drug discovery.
-
Anti-inflammatory Assays: Can involve stimulating cells (e.g., macrophages) with an inflammatory agent (like lipopolysaccharide, LPS) and measuring the compound's ability to suppress the production of inflammatory mediators (e.g., nitric oxide, prostaglandins).
-
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic activity of a 2-Pyridineacetamide derivative against a cancer cell line (e.g., MCF-7, a breast cancer line).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically. A decrease in the purple color indicates reduced cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of the 2-Pyridineacetamide test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of the test compound. Include a "vehicle control" (media with DMSO only) and a "no-treatment" control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Part 2: The In Vivo Arena - Assessing Efficacy and Safety
While in vitro assays establish potency, they cannot predict how a compound will behave in a whole organism. In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall safety profile.[9]
Selecting the Right In Vivo Model
The choice of animal model is critical and depends on the disease being studied. For evaluating the anti-inflammatory potential of a 2-Pyridineacetamide derivative, a common and well-validated model is the adjuvant-induced arthritis model in rats or mice.[2] For anticancer activity, xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard.[10]
Experimental Protocol: In Vivo Anti-Inflammatory Activity (CFA-Induced Paw Edema)
This protocol describes a widely used model to assess the anti-inflammatory effects of a test compound.
Principle: Complete Freund's Adjuvant (CFA) is an emulsion containing inactivated mycobacteria, which induces a strong, localized, and chronic inflammatory response when injected. The resulting paw swelling (edema) can be measured over time, and a reduction in swelling indicates an anti-inflammatory effect.
Step-by-Step Methodology:
-
Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with free access to food and water.
-
Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of CFA into the sub-plantar surface of the right hind paw of each animal.
-
Grouping and Treatment: Divide the animals into groups (n=6-8 per group):
-
Group 1 (Control): Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2 (Standard): Receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Group 3+ (Test): Receives the 2-Pyridineacetamide test compound at various doses (e.g., 10, 20, 50 mg/kg).
-
-
Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the CFA injection and daily thereafter for the duration of the study (e.g., 14-21 days).
-
Data Acquisition: Measure the paw volume of each animal at regular intervals (e.g., daily for the first week, then every other day).
-
Analysis: Calculate the percent inhibition of edema for each group compared to the control group using the formula:
-
% Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] * 100
-
-
Further Analysis (Optional): At the end of the study, animals can be euthanized for histopathological analysis of the paw tissue and measurement of inflammatory biomarkers in the blood or tissue.
Part 3: Bridging the Gap - The IVIVC Conundrum
The ultimate goal is for the potent activity observed in vitro to translate into meaningful efficacy in vivo. However, a direct, linear relationship is rare. A compound with a nanomolar IC50 in vitro may show little to no activity in vivo, while a less potent compound might be a star performer. This discrepancy is the central challenge of IVIVC.[6][7]
Quantitative Data Comparison
To begin understanding the correlation, data must be systematically compared.
| Compound ID | In Vitro Activity (IC50, µM) | In Vivo Model | In Vivo Efficacy (% Inhibition of Paw Edema @ 20 mg/kg) | IVIVC Observation |
| PY-A01 | 0.5 µM (COX-2 Inhibition) | CFA-Induced Edema | 55% | Good Correlation |
| PY-A02 | 0.2 µM (COX-2 Inhibition) | CFA-Induced Edema | 15% | Poor Correlation |
| PY-A03 | 5.0 µM (COX-2 Inhibition) | CFA-Induced Edema | 45% | Moderate Correlation |
This table presents hypothetical data for illustrative purposes.
In this example, PY-A02 is the most potent compound in vitro but shows poor efficacy in vivo. This lack of correlation demands an investigation into the underlying factors.
Factors Driving In Vitro-In Vivo Discrepancies
The transition from a simple in vitro system to a complex living organism introduces numerous variables that can profoundly impact a compound's activity.
Caption: Key factors influencing the correlation between in vitro potency and in vivo efficacy.
Deep Dive into the Factors:
-
Pharmacokinetics (ADME): This is the most common reason for poor IVIVC.
-
Absorption: A compound may be potent but have poor solubility or permeability, preventing it from being absorbed into the bloodstream after oral administration.
-
Distribution: The compound might not reach the target tissue in sufficient concentrations. It could be highly bound to plasma proteins, rendering it inactive, or be unable to cross critical barriers like the blood-brain barrier.
-
Metabolism: The liver can rapidly metabolize the compound into inactive forms, drastically reducing its effective concentration and duration of action.
-
Excretion: The compound might be cleared too quickly by the kidneys or other routes, preventing it from reaching a therapeutic concentration.
-
-
Toxicity and Off-Target Effects: A compound may be highly selective for its target in vitro, but in vivo it could interact with other proteins, causing unexpected toxicity that limits the dose that can be safely administered.[2] For example, a study on pyridine carbothioamide analogs found that one compound with favorable in silico binding was comparatively more toxic in cytotoxicity assays than other analogs.[2]
-
Physiological Complexity: In vitro assays lack the complex feedback loops, multiple cell types, and homeostatic mechanisms of a living organism. Factors like local pH, protein concentrations, and interactions with the extracellular matrix can all alter a compound's activity.[6]
Conclusion and Future Perspectives
The correlation between in vitro and in vivo activity for 2-Pyridineacetamide derivatives is not a simple one-to-one relationship but a complex interplay of potency, pharmacokinetics, and physiology. A successful drug discovery program does not chase in vitro potency alone. Instead, it embraces a multi-parameter optimization approach, where ADME and safety properties are considered early and in parallel with potency screening.
The future of improving IVIVC lies in the integration of more sophisticated tools. Advanced computational modeling, machine learning algorithms, and the use of more biorelevant in vitro systems (e.g., 3D organoids, microfluidic "organ-on-a-chip" devices) are paving the way for more accurate predictions of in vivo performance, ultimately accelerating the development of novel 2-Pyridineacetamide-based therapeutics.
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A Senior Application Scientist's Guide to Statistical Validation of Data from 2-Pyridineacetamide Experiments
Introduction: The Imperative of Rigorous Data Validation in 2-Pyridineacetamide Research
The objective of validating an analytical method is to scientifically prove its suitability for the intended purpose, ensuring reliability and consistency.[4][5] This guide moves beyond a simple recitation of protocols. It delves into the causality behind statistical choices, grounded in the principles of internationally recognized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8] By adhering to these standards, we create a self-validating system that ensures data trustworthiness and facilitates smoother regulatory acceptance.[8]
The Validation Lifecycle: A Foundational Workflow
Analytical method validation is not a singular event but a continuous lifecycle that begins during method development and extends throughout the method's use.[7] The overall process ensures that an analytical procedure is, and remains, fit for its purpose.
Caption: High-level workflow for analytical method validation.
Core Validation Parameters: A Comparative Overview
The ICH guideline Q2(R1) provides a harmonized framework for validation parameters, which form the basis of our statistical assessment.[9][10] The specific parameters required depend on the type of analytical procedure being validated.
| Validation Parameter | Identification Test | Impurity Test (Quantitative) | Assay (Content/Potency) |
| Accuracy | - | + | + |
| Precision | - | + | + |
| Repeatability | - | + | + |
| Intermediate Precision | - | + | + |
| Specificity | + | + | + |
| Limit of Detection (LOD) | - | + | - |
| Limit of Quantitation (LOQ) | - | + | - |
| Linearity | - | + | + |
| Range | - | + | + |
| Robustness | - | + | + |
Table 1: Applicability of validation parameters based on assay type, adapted from ICH Q2(R1) guidelines.[4][11]
Statistical Deep Dive: Validating Chromatographic Data for 2-Pyridineacetamide
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are workhorses for quantifying 2-Pyridineacetamide and related impurities.[12] The primary data outputs—peak area and retention time—are subjected to rigorous statistical validation.
Accuracy: Closeness to the True Value
Accuracy, or trueness, measures the agreement between the value found and an accepted reference value.[11] It is typically assessed using recovery studies.[13]
Experimental Protocol for Accuracy:
-
Prepare a placebo (matrix) sample of the final product without 2-Pyridineacetamide.
-
Spike the placebo with known concentrations of a 2-Pyridineacetamide reference standard at a minimum of three levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Prepare a minimum of three replicate samples at each concentration level.
-
Analyze the samples using the chromatographic method.
-
Calculate the percent recovery for each sample: (%Recovery) = (Measured Concentration / Spiked Concentration) * 100.
Statistical Analysis & Acceptance Criteria: The primary statistical tool is the calculation of the mean percent recovery and its confidence interval at each concentration level.[4]
| Spiked Conc. (µg/mL) | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean Recovery (%) | 95% Confidence Interval |
| 80.0 | 99.5 | 101.0 | 99.8 | 100.1 | [99.1, 101.1] |
| 100.0 | 99.1 | 98.7 | 100.2 | 99.3 | [98.1, 100.5] |
| 120.0 | 100.5 | 101.2 | 100.8 | 100.8 | [100.2, 101.4] |
Table 2: Example accuracy data for a 2-Pyridineacetamide HPLC assay. The acceptance criteria for mean recovery are typically between 98.0% and 102.0%.
Precision: Agreement Among Measurements
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[7] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[11]
-
Intermediate Precision: Precision within the same laboratory, but accounting for variations like different days, different analysts, or different equipment.[11]
Experimental Protocol for Precision:
-
Prepare a minimum of six replicate samples of a homogeneous 2-Pyridineacetamide sample at 100% of the target concentration.
-
For Repeatability: Have one analyst analyze all six samples on the same day with the same instrument.
-
For Intermediate Precision: Have a second analyst repeat the analysis of six new samples on a different day or using a different instrument.
Statistical Analysis & Acceptance Criteria: The key statistics are the mean, standard deviation (SD), and relative standard deviation (%RSD).[14] For comparing the means between the two conditions (e.g., Analyst 1 vs. Analyst 2), a Student's t-test is appropriate. To compare the variances, a Fisher's F-test is used.[4][14]
Caption: Statistical tests for comparing intermediate precision data sets.
Acceptance Criteria: The %RSD for precision studies in pharmaceutical assays is typically required to be ≤ 2.0%.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[6] The range is the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[6]
Experimental Protocol for Linearity:
-
Prepare a series of at least five concentrations of 2-Pyridineacetamide reference standard spanning the expected range (e.g., 50% to 150% of the target assay concentration).
-
Analyze each concentration point, and plot the instrument response (e.g., peak area) against the known concentration.
Statistical Analysis & Acceptance Criteria: The primary tool is linear regression analysis.[4][14] Key outputs are the coefficient of determination (R²), the slope, and the y-intercept.[11][14]
| Parameter | Value | Acceptance Criterion | Interpretation |
| Coefficient of Determination (R²) | 0.9995 | ≥ 0.999 | Excellent fit of data to the regression line. |
| Slope | 4532.1 | - | Represents the sensitivity of the method. |
| Y-Intercept | 150.4 | Intercept should not be significantly different from zero. | A small intercept indicates minimal systematic bias. |
Table 3: Example results from a linearity study. Visual inspection of the residual plot is also critical to ensure no underlying non-linear patterns exist.
Statistical Deep Dive: Validating Spectroscopic Data
Spectroscopic techniques like UV-Vis, FT-IR, and Raman are often used for identification or quantification of 2-Pyridineacetamide.[15][16] While some validation principles overlap with chromatography, spectroscopy presents unique challenges, especially when dealing with complex spectra.
Specificity in Spectroscopy
For an identification test (e.g., FT-IR), specificity is the ability to unequivocally assess the analyte.[13] This is often not a statistical validation but a comparative one.
Experimental Protocol for Specificity (FT-IR):
-
Acquire the FT-IR spectrum of a well-characterized 2-Pyridineacetamide reference standard. This becomes the calibration spectrum or library entry.
-
Acquire spectra of representative samples of the material to be tested.
-
Acquire spectra of potentially interfering substances (e.g., related impurities, excipients).
-
Compare the sample spectra and interference spectra to the reference spectrum to demonstrate the discriminative ability of the method.[13]
Multivariate Analysis for Complex Spectra
In cases where spectral overlap is significant or subtle changes need to be detected, univariate analysis (relating a single peak to concentration) may be insufficient.[17] Multivariate statistical methods, such as Partial Least Squares (PLS) regression, are powerful tools for interpreting complex spectral data.[17][18]
The validation of these methods is more complex and falls under the expanded scope of the revised ICH Q2(R2) and new Q14 guidelines.[19][20] Key validation parameters for multivariate models include the Root Mean Square Error of Prediction (RMSEP), which assesses the model's predictive accuracy on new samples.[13]
Caption: Conceptual workflow for multivariate spectral analysis.
Conclusion: A Commitment to Data Quality
Statistical validation is not a mere regulatory hurdle; it is a fundamental component of good science. For research involving 2-Pyridineacetamide, a thorough and statistically sound validation package ensures that the data generated is accurate, reliable, and fit for its intended purpose. By understanding the "why" behind the statistical tests and grounding our protocols in established guidelines, we build a foundation of trust in our results, ultimately accelerating the path from discovery to application. This guide provides a robust starting point, but it is the responsibility of every scientist to apply these principles diligently to ensure the enduring quality and integrity of their work.
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A Comparative Guide to the Synthetic Routes of 2-Pyridineacetamide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic methodologies for 2-Pyridineacetamide, a crucial intermediate in the synthesis of various pharmaceutical compounds. We will delve into the mechanistic underpinnings, process efficiencies, and practical considerations of each route, supported by experimental data and protocols to inform your selection for laboratory and industrial applications.
Introduction: The Significance of 2-Pyridineacetamide
2-Pyridineacetamide is a key building block in medicinal chemistry and drug development. Its structure is a precursor to a range of pharmacologically active molecules. The efficient and scalable synthesis of this compound is therefore of paramount importance, directly impacting the economic viability and environmental footprint of the final drug product. This guide will compare the most prevalent synthetic strategies, focusing on the hydrolysis of 2-pyridylacetonitrile and the reaction of ethyl 2-pyridylacetate with ammonia.
Comparative Analysis of Synthetic Routes
The synthesis of 2-Pyridineacetamide is predominantly achieved through two main pathways: the hydrolysis of 2-pyridylacetonitrile and the amidation of ethyl 2-pyridylacetate. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
Route 1: Hydrolysis of 2-Pyridylacetonitrile
The hydrolysis of 2-pyridylacetonitrile is a widely employed method for the synthesis of 2-Pyridineacetamide. This process can be effectively carried out under acidic, basic, or enzymatic conditions, with each approach presenting a unique set of operational parameters and outcomes.
Mechanism and Rationale: In the presence of a strong acid, such as sulfuric acid, the nitrile group of 2-pyridylacetonitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. The choice of a strong acid like sulfuric acid is crucial for achieving a reasonable reaction rate; however, it also necessitates careful control of the reaction temperature to prevent over-hydrolysis to the corresponding carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: To a solution of 2-pyridylacetonitrile (1.0 eq) in water, cautiously add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C with an ice bath.
-
Reaction Execution: Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 2-Pyridineacetamide.
Visualization of Acid-Catalyzed Hydrolysis:
Caption: Reaction pathway for the acid-catalyzed hydrolysis of 2-pyridylacetonitrile.
Mechanism and Rationale: Under basic conditions, typically using sodium or potassium hydroxide, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. This forms a hydroxy imine intermediate, which, upon protonation from the solvent (water), yields the amide. This method is often preferred for its milder conditions compared to acid hydrolysis, though it can also lead to the formation of the carboxylate salt if the reaction is not carefully controlled.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: Dissolve 2-pyridylacetonitrile (1.0 eq) in a mixture of ethanol and water. Add a solution of sodium hydroxide (1.5 eq) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approximately 70-80 °C) for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with a dilute solution of hydrochloric acid to a pH of 7.
-
Purification: Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Pyridineacetamide.
Visualization of Base-Catalyzed Hydrolysis:
Caption: Reaction pathway for the base-catalyzed hydrolysis of 2-pyridylacetonitrile.
Route 2: Amidation of Ethyl 2-Pyridylacetate
This route involves the direct reaction of an ester, ethyl 2-pyridylacetate, with ammonia to form the corresponding amide. This method is often straightforward and can produce high yields of the desired product.
Mechanism and Rationale: The amidation of ethyl 2-pyridylacetate proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the stable amide product. The reaction is typically carried out in a solvent in which ammonia is soluble, such as methanol or ethanol.
Experimental Protocol: Amidation of Ethyl 2-Pyridylacetate
-
Reaction Setup: Dissolve ethyl 2-pyridylacetate (1.0 eq) in methanol saturated with ammonia gas in a sealed pressure vessel.
-
Reaction Execution: Heat the mixture to 100-120 °C for 6-12 hours. The progress of the reaction can be monitored by GC-MS.
-
Work-up and Isolation: After cooling the vessel to room temperature, vent the excess ammonia in a fume hood.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Visualization of Amidation Reaction:
Caption: Reaction pathway for the amidation of ethyl 2-pyridylacetate.
Performance Data and Comparative Analysis
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route based on literature data.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Amidation of Ethyl 2-Pyridylacetate |
| Typical Yield | 75-85% | 80-90% | 85-95% |
| Reaction Time | 2-4 hours | 3-5 hours | 6-12 hours |
| Temperature | 80-90 °C | 70-80 °C | 100-120 °C |
| Key Reagents | H₂SO₄, H₂O | NaOH, H₂O, Ethanol | NH₃, Methanol |
| Scalability | Moderate | Good | Good |
| Safety Concerns | Corrosive acid, exothermic | Caustic base | High pressure, toxic ammonia |
| Byproducts | 2-Pyridylacetic acid | Sodium 2-pyridylacetate | None significant |
Conclusion and Recommendations
The choice of synthetic route for 2-Pyridineacetamide is contingent upon the specific requirements of the application, including scale, cost, and available equipment.
-
The amidation of ethyl 2-pyridylacetate generally offers the highest yields and purity, making it an attractive option for large-scale production where the initial cost of the starting ester can be justified.
-
Base-catalyzed hydrolysis presents a good balance of yield, milder reaction conditions, and scalability, making it a versatile choice for both laboratory and pilot-plant scales.
-
Acid-catalyzed hydrolysis is a rapid and effective method, but the harsh conditions and potential for byproduct formation require careful control, making it more suitable for smaller-scale syntheses where speed is a priority.
Ultimately, a thorough process hazard analysis and cost-benefit evaluation should be conducted before selecting a synthetic route for implementation.
References
For further reading and detailed experimental procedures, please consult the primary literature. The references provided here offer a starting point for a more in-depth investigation into the synthesis of 2-Pyridineacetamide.
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-Pyridineacetamide
For researchers and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Pyridineacetamide, ensuring that all waste streams are handled with the necessary precautions. The procedures outlined herein are synthesized from authoritative safety data sheets and chemical waste management guidelines to provide a self-validating system for your laboratory operations.
Immediate Safety Considerations & Hazard Profile
Before initiating any disposal procedures, a thorough understanding of the hazards associated with 2-Pyridineacetamide is essential. All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[1][2][3]
The hazardous properties of 2-Pyridineacetamide are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Hazard Statement | Signal Word | GHS Pictogram |
| Acute Oral Toxicity | H302: Harmful if swallowed[4] | Warning[1] | |
| Skin Irritation | H315: Causes skin irritation[1][4][5] | Warning[1] | |
| Eye Irritation/Damage | H319: Causes serious eye irritation[1][2][5] | Warning[1] | |
| Respiratory Irritation | H335: May cause respiratory irritation[1][4][5] | Warning[1] |
Waste Segregation and Chemical Incompatibility
Proper segregation is the foundational step in safe chemical waste management. This practice is not only crucial for preventing dangerous reactions but also for ensuring cost-effective and compliant disposal.
Core Directive: All waste containing 2-Pyridineacetamide must be classified and handled as hazardous waste.[3][6]
Incompatibility:
-
Acids: Do not mix 2-Pyridineacetamide waste with acidic waste streams. Amides are incompatible with acids and can undergo reactions that generate heat.[7]
-
Oxidizing Agents: Keep amide waste separate from strong oxidizing agents to prevent potentially violent reactions.[8]
-
Waste Stream Mixing: Avoid mixing this waste with other chemical streams, particularly non-halogenated solvents, as this can complicate the disposal process.[6][9] All waste streams—solid, liquid, and contaminated PPE—must be collected in separate, designated hazardous waste containers.
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is critical for the safe and compliant disposal of this compound.
Step 3.1: Waste Collection & Containerization
-
Designate a Container: Use a dedicated, compatible, and clearly labeled hazardous waste container for all 2-Pyridineacetamide waste. The container must be in good condition, have a secure, tight-fitting lid, and be made of a material compatible with the chemical.[9][10]
-
Collect Solid Waste: Place unadulterated 2-Pyridineacetamide, reaction byproducts, and contaminated solids (e.g., weighing paper, stir bars) directly into the designated container.
-
Collect Contaminated Materials: Any labware or consumables that have come into contact with 2-Pyridineacetamide, such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste and placed in the same container.[3][6]
-
Labeling: As soon as the first item of waste is added, label the container with a hazardous waste tag. The label must clearly state "Hazardous Waste," identify the contents ("2-Pyridineacetamide Waste"), and list the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[10]
-
Storage: Keep the waste container sealed at all times, except when adding waste.[10] Store it in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
Step 3.2: Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Notify all personnel in the immediate area of the spill and evacuate if necessary.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 1 before addressing the spill.
-
Containment: Prevent the spill from spreading. For solid spills, carefully sweep up the material.[2] For liquid solutions, use an inert absorbent material like vermiculite or a commercial chemical absorbent.[1][11] Do not use combustible materials like paper towels to absorb large quantities of flammable solutions.
-
Collection: Carefully place all cleanup materials into a designated hazardous waste container.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[3] All cleaning materials (sponges, wipes) must also be collected and disposed of as hazardous waste.[3]
Step 3.3: Empty Container Management
Empty containers that once held 2-Pyridineacetamide must be handled with care, as they may retain hazardous residue.[3]
-
Do Not Rinse into Drains: Never rinse empty containers and allow the rinsate to enter the sanitary sewer system.[2][3]
-
Primary Disposal Method: The most conservative and recommended approach is to seal the empty, unrinsed container, label it as hazardous waste, and dispose of it along with other solid waste containing 2-Pyridineacetamide.[3]
-
Alternative for P-Listed Chemicals: While 2-Pyridineacetamide is not explicitly a P-listed (acutely hazardous) waste, following the stringent protocol for such wastes is a best practice. This involves triple-rinsing the container with a suitable solvent (e.g., methanol or ethanol).[9][10] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[9][10]
Step 3.4: Final Disposal
The ultimate disposal of 2-Pyridineacetamide waste is a regulated process that must be handled by professionals.
-
Engage a Licensed Contractor: All waste containing 2-Pyridineacetamide must be disposed of through a licensed and approved hazardous waste disposal company.[3][6]
-
Provide Accurate Information: Furnish the disposal company with a complete and accurate description of the waste, including its chemical composition and hazard profile from the Safety Data Sheet (SDS).[3]
-
Incineration: The standard and environmentally preferred disposal method for this type of organic chemical waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Pyridineacetamide.
Caption: Decision workflow for the safe disposal of 2-Pyridineacetamide.
References
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2-Amino-N-(pyridin-2-yl)acetamide Safety Data Sheet. AK Scientific, Inc. Link
-
2-PYRIDINEACETAMIDE Safety Data Sheet. XiXisys. Link
-
Pyridine-2-acetamide Safety Data Sheet. Fisher Scientific. Link
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Pyridine Safety Data Sheet. MilliporeSigma. Link
-
Navigating the Safe Disposal of 2-chloro-N-(pyridin-3-yl)acetamide: A Procedural Guide. Benchchem. Link
-
Pyridine-2-acetamide Safety Data Sheet. Thermo Fisher Scientific. Link
-
Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. Link
-
2-Pyridineacetamide Compound Summary. PubChem, National Institutes of Health. Link
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Proper Disposal of 2-chloro-N-(pyridin-4-yl)acetamide: A Comprehensive Guide for Laboratory Professionals. Benchchem. Link
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Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Link
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Chemical Waste Disposal Guidelines. Emory University. Link
-
Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency. Link
-
Standard Operating Procedure for Sodium Amide. University of California, Santa Barbara. Link
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. Link
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PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. U.S. Environmental Protection Agency. Link
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Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. Link
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A Strategic Guide to Personal Protective Equipment for Handling 2-Pyridineacetamide
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of compliance but a foundational pillar of scientific integrity and personal safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Pyridineacetamide, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to work safely and effectively.
Understanding the Hazard: Why PPE is Non-Negotiable
2-Pyridineacetamide (CAS No. 5451-39-8) is a compound that demands respect. A thorough understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the first step in a robust safety protocol.[1][2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][2] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1][2][3] |
This profile indicates that 2-Pyridineacetamide can cause significant harm through multiple routes of exposure. Therefore, a multi-faceted PPE strategy is essential to create a barrier between the researcher and the chemical.
The Core Principle: A Head-to-Toe Defense
The selection of appropriate PPE is a systematic process, not a matter of convenience. Each component plays a specific role in mitigating the risks associated with 2-Pyridineacetamide. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
Skin and Body Protection: The First Line of Defense
Direct contact with 2-Pyridineacetamide can cause skin irritation.[1][3] The primary objective is to prevent any skin exposure.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or PVC gloves are suitable options.[5] It is crucial to be aware of the breakthrough time of the glove material, which can vary depending on thickness and manufacturer. Gloves should be inspected for any signs of degradation before each use and changed regularly.[5][6] Always remove gloves using the proper technique to avoid contaminating your hands.[6]
-
Laboratory Coat/Coveralls: A standard laboratory coat or overalls should be worn to protect street clothing and underlying skin from potential splashes.[5][7] For procedures with a higher risk of significant exposure, chemical-resistant coveralls may be necessary.[8]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For handling larger quantities or in situations with a higher spill risk, chemical-resistant boots or shoe covers should be worn.[8] Pant legs should be worn outside of boots to prevent chemicals from entering.[8]
Eye and Face Protection: Shielding Against Serious Damage
Given that 2-Pyridineacetamide can cause serious eye damage, robust eye and face protection is critical.[1][2]
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential.[5][9] Standard safety glasses do not offer sufficient protection against splashes.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a risk of splashes, such as when transferring the chemical or working with larger quantities.[5]
Respiratory Protection: Guarding the Airways
2-Pyridineacetamide may cause respiratory irritation, making respiratory protection necessary, particularly when handling the solid form which can generate dust.[1][3]
-
Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls, such as a chemical fume hood.[4]
-
Respirator: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator should be used.[10] For dusts, a particle filter such as an N95, N100, or P100 respirator is appropriate.[5] The specific type of respirator should be selected based on a thorough risk assessment.
Procedural Guidance: A Step-by-Step Approach to Safety
A proactive and systematic approach to handling 2-Pyridineacetamide is crucial for minimizing risk.
Pre-Operational Checklist
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 2-Pyridineacetamide.[3][10]
-
Inspect PPE: Ensure all PPE is in good condition and fits properly.
-
Verify Engineering Controls: Confirm that the chemical fume hood or other ventilation systems are functioning correctly.
-
Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.
Safe Handling Workflow
Caption: A workflow for the safe handling of 2-Pyridineacetamide.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is vital to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE.
Emergency Protocols: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action can significantly mitigate the consequences.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][10] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3][10] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, call a physician.[10] |
| Inhalation | Move to fresh air.[3][10] If not breathing, give artificial respiration.[3] Get medical attention if symptoms occur.[10] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[3][10] Do NOT induce vomiting. Seek immediate medical attention. |
Spill Response
In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[10]
-
For a liquid spill, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[4]
-
Ventilate the area.
Disposal: A Responsible Conclusion
Proper disposal of 2-Pyridineacetamide and any contaminated materials is a critical final step in the safe handling process.
-
Chemical Waste: All waste containing 2-Pyridineacetamide should be treated as hazardous waste and disposed of through a licensed hazardous waste disposal company.[4][11] Do not mix this waste with other waste streams.[4]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated, sealed container.[6]
-
Empty Containers: Empty containers should be handled as if they still contain the product and disposed of as hazardous waste.[4]
By adhering to these detailed protocols, researchers can confidently and safely work with 2-Pyridineacetamide, ensuring both personal well-being and the integrity of their research.
References
-
PubChem. (n.d.). 2-Pyridineacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
N. M. Bartlett Inc. (2020, December 11). SAFETY DATA SHEET. Retrieved from [Link]
-
RTECS NUMBER-UR8525000-Chemical Toxicity Database. (n.d.). Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET - Pyridine-2-acetamide. Retrieved from [Link]
-
CORE. (2016, October 7). comparative toxicity of Bis-pyridinium acetamide derivatives in human cell lines and their acute toxicity in swiss albino Mice. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 5451-39-8 Name: 2-PYRIDINEACETAMIDE. Retrieved from [Link]
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Washington State Department of Agriculture. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Retrieved from [Link]
Sources
- 1. 2-Pyridineacetamide | C7H8N2O | CID 227129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5451-39-8 Name: 2-PYRIDINEACETAMIDE [xixisys.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MSDS for 45231 - MAINTAIN 3.5L - NAA [bartlett.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
